molecular formula C9H8OS B101068 2-(Hydroxymethyl)benzo[b]thiophene CAS No. 17890-56-1

2-(Hydroxymethyl)benzo[b]thiophene

Cat. No.: B101068
CAS No.: 17890-56-1
M. Wt: 164.23 g/mol
InChI Key: SUHKSQTXXZQEBH-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[b]thiophene is a useful research compound. Its molecular formula is C9H8OS and its molecular weight is 164.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKSQTXXZQEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379996
Record name (1-Benzothiophen-2-yl)methanol
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-56-1
Record name Benzo[b]thiophene-2-methanol
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Record name (1-Benzothiophen-2-yl)methanol
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Record name 2-(Hydroxymethyl)benzo[b]thiophene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)benzo[b]thiophene is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structure, featuring a reactive hydroxymethyl group appended to the electron-rich benzo[b]thiophene core, allows for diverse chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its significant role as a precursor in the development of novel therapeutic agents. The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[4] It is soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and esters.[5] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₈OS[4][6]
Molecular Weight 164.22 g/mol [4][6]
Melting Point 98-102 °C[4]
Boiling Point 108-110 °C (at 4 Torr)[5]
Appearance White to orange to green crystalline powder[4]
Solubility Soluble in ethanol, DMSO, and esters[5]

Spectroscopic Properties

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopy Characteristic Data
¹H NMR δ (ppm) in CDCl₃: 7.86-7.67 (m, 2H), 7.42-7.20 (m, 3H), 4.91 (s, 2H), 2.02 (bs, 1H)[5]
¹³C NMR (Predicted) Aromatic carbons: ~120-145 ppm; CH₂OH carbon: ~60-65 ppm; Thiophene C2 and C3: distinct signals in the aromatic region.
Infrared (IR) Broad O-H stretch (~3200-3500 cm⁻¹), C-H stretching of aromatic ring (~3000-3100 cm⁻¹), C=C stretching of aromatic rings (~1400-1600 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹).
Mass Spectrometry (MS) Predicted [M+H]⁺: 165.03687 m/z; Predicted [M+Na]⁺: 187.01881 m/z. A key fragmentation would be the loss of the hydroxymethyl group or water.[1]

Synthesis

The most common laboratory-scale synthesis of this compound involves the reduction of a more readily available precursor, ethyl benzo[b]thiophene-2-carboxylate.

Reduction of Ethyl Benzo[b]thiophene-2-carboxylate

This method utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the ester functionality to a primary alcohol.

Experimental Protocol:

  • Suspend lithium aluminum hydride (0.712 g, 18.8 mmol) in dry tetrahydrofuran (THF) (15 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol) in dry THF (15 mL) dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the reaction by the slow, dropwise addition of 1N hydrochloric acid (150 mL) while maintaining cooling.

  • Continue stirring for an additional 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • The resulting white crystalline product, this compound, can be further purified by recrystallization if necessary. (Yield: 1.51 g, 92%).[5]

G start Ethyl benzo[b]thiophene-2-carboxylate in THF intermediate Reaction Mixture start->intermediate 1. Add dropwise reagent LiAlH4 in THF at 0°C quench 1N HCl (aq) intermediate->quench 2. Quench extraction Ethyl Acetate Extraction quench->extraction 3. Workup drying Dry with MgSO4 extraction->drying 4. Isolate Organic Layer evaporation Evaporation drying->evaporation 5. Filter product This compound evaporation->product 6. Concentrate

Synthetic workflow for the reduction of ethyl benzo[b]thiophene-2-carboxylate.

Reactivity and Transformations

The hydroxymethyl group at the 2-position of the benzo[b]thiophene ring is a versatile functional handle for further synthetic modifications, making this compound a valuable intermediate.

Oxidation to Aldehyde and Carboxylic Acid

The primary alcohol can be oxidized to the corresponding aldehyde, 2-formylbenzo[b]thiophene, or further to the carboxylic acid, benzo[b]thiophene-2-carboxylic acid, using appropriate oxidizing agents. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically used for the aldehyde synthesis, while stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will lead to the carboxylic acid.

Halogenation

The hydroxyl group can be readily substituted by a halogen, such as chlorine, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This transformation provides 2-(chloromethyl)benzo[b]thiophene, a reactive electrophile for various nucleophilic substitution reactions.

Etherification

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then react with alkyl halides to form ethers. The Williamson ether synthesis is a common method for this transformation.

G start This compound oxidation_aldehyde Oxidation (e.g., PCC) start->oxidation_aldehyde oxidation_acid Oxidation (e.g., KMnO4) start->oxidation_acid halogenation Halogenation (e.g., SOCl2) start->halogenation etherification Etherification (e.g., NaH, R-X) start->etherification aldehyde 2-Formylbenzo[b]thiophene oxidation_aldehyde->aldehyde acid Benzo[b]thiophene-2-carboxylic acid oxidation_acid->acid halide 2-(Halomethyl)benzo[b]thiophene halogenation->halide ether 2-(Alkoxymethyl)benzo[b]thiophene etherification->ether G cluster_0 Drug Development Applications cluster_1 Signaling Pathway Modulation bth This compound Derivatives stat3 STAT3 Pathway Inhibition bth->stat3 Anticancer ache Cholinesterase Inhibition bth->ache Alzheimer's Disease inflammation Inflammatory Pathways bth->inflammation Anti-inflammatory angiogenesis Angiogenesis Pathways bth->angiogenesis Anticancer

References

2-(Hydroxymethyl)benzo[b]thiophene CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Hydroxymethyl)benzo[b]thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an important organic intermediate used in the synthesis of more complex molecules. It belongs to the benzothiophene class of heterocyclic compounds. The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery programs.[1][2][3] This is due to its presence in a wide array of molecules that exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] As such, this compound serves as a valuable building block for the rational design and development of new therapeutic agents.[1]

Compound Identification and Structure

The unambiguous identification of a chemical compound is critical for research and development. The key identifiers for this compound are its CAS number and its molecular structure.

  • CAS Number : 17890-56-1[4][5][6]

  • Chemical Name : this compound[4][5][6]

  • Synonyms : 1-Benzothiophen-2-ylmethanol, Benzo[b]thiophene-2-methanol[5][6]

The structure consists of a benzene ring fused to a thiophene ring, with a hydroxymethyl (-CH₂OH) group attached to the thiophene ring at position 2.

Structural Representation:

  • Molecular Formula : C₉H₈OS[5][6][7]

  • Canonical SMILES : C1=CC=C2C(=C1)C=C(S2)CO[7]

Physicochemical and Spectroscopic Data

Quantitative data is essential for compound characterization, quality control, and experimental design. The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Weight 164.22 g/mol [5][6]
Monoisotopic Mass 164.02959 Da [7]
Melting Point 98-101 °C [5]

| Appearance | White crystalline product |[6] |

Table 2: ¹H NMR Spectroscopic Data

Parameter Value
Solvent CDCl₃
Frequency 270 MHz
Chemical Shifts (δ) 7.86-7.67 (m, 2H), 7.42-7.20 (m, 3H), 4.91 (s, 2H), 2.02 (bs, 1H)

Data sourced from ChemicalBook.[6]

Experimental Protocols: Synthesis

A common and high-yield synthesis of this compound involves the reduction of an ester precursor, ethyl benzo[b]thiophene-2-carboxylate.[6]

Objective: To synthesize 1-benzothiophene-2-methanol (this compound) via the reduction of ethyl benzo[b]thiophene-2-carboxylate.

Materials:

  • Ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol)

  • Lithium aluminum hydride (LiAlH₄) (712 mg)

  • Dry tetrahydrofuran (THF) (30 mL)

  • 1N Hydrochloric acid (HCl) (150 mL)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend lithium aluminum hydride (712 mg) in dry tetrahydrofuran (15 mL) in a reaction vessel.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol) in tetrahydrofuran (15 mL) dropwise to the cooled suspension.

  • After the addition is complete, maintain the reaction at 0°C and continue stirring for 1 hour.

  • Carefully quench the reaction by adding 1N hydrochloric acid (150 mL).

  • Continue stirring the mixture for an additional 15 minutes.

  • Extract the reaction mixture with ethyl acetate.

  • Combine the organic layers and dry them over anhydrous magnesium sulfate.

  • Remove the solvent by concentration under reduced pressure to yield the final product.

Results: This protocol yields 1-benzothiophene-2-methanol as a white crystalline product with a high yield (e.g., 1.51 g, 92% yield).[6]

Diagrams and Workflows

Visual representations of experimental processes are crucial for clarity and reproducibility. The following diagram illustrates the synthesis workflow described above.

G Synthesis Workflow for this compound A Start: Ethyl Benzo[b]thiophene-2-carboxylate in dry THF D 1. Add A to B at 0°C 2. Stir for 1 hour A->D B LiAlH₄ Suspension in dry THF B->D C Reaction Mixture E Quench with 1N HCl C->E D->C Reduction F Extraction with Ethyl Acetate E->F G Drying over MgSO₄ F->G H Solvent Evaporation G->H I Final Product: This compound H->I Yield: 92%

Caption: Synthesis of this compound.

Applications in Drug Development

The benzo[b]thiophene core is a versatile scaffold utilized by medicinal chemists to develop compounds targeting a multitude of diseases.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities.[2][3] Pharmaceutical drugs containing the benzo[b]thiophene structure include raloxifene (used for osteoporosis), zileuton (for asthma), and sertaconazole (an antifungal agent).[8] this compound, as a functionalized starting material, is instrumental in creating libraries of derivatives for screening against various biological targets, thereby facilitating the discovery of new lead molecules.[1]

References

The Synthesis of 2-(Hydroxymethyl)benzo[b]thiophene: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)benzo[b]thiophene is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules and functional materials. Its strategic importance lies in the versatility of the hydroxymethyl group at the 2-position of the benzo[b]thiophene scaffold, which allows for further chemical modifications. Benzo[b]thiophene derivatives are integral to numerous pharmaceuticals, including selective estrogen receptor modulators (SERMs) like raloxifene, and antipsychotic agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, presenting key experimental protocols, quantitative data, and visual representations of synthetic pathways.

Historical Context: The Evolution of Benzo[b]thiophene Synthesis

The journey to the synthesis of this compound is intrinsically linked to the development of methods for constructing the parent benzo[b]thiophene ring system. Early approaches to benzo[b]thiophene synthesis were often harsh and lacked regioselectivity. One of the classical and most widely used methods involves the oxidative cyclization of o-mercaptocinnamic acids. However, this route is primarily limited to the preparation of benzo[b]thiophene-2-carboxylates.

Historically, the acylation of benzo[b]thiophene was a common method for introducing substituents. However, these reactions typically yielded a majority of the 3-substituted product over the 2-substituted isomer due to the higher reactivity of the C-3 position.[1] More contemporary methods have addressed these challenges, offering greater control and efficiency. These include palladium-catalyzed C-H arylation, copper-catalyzed thiolation and annulation of 2-bromo alkynylbenzenes with a sulfur source, and intramolecular Wittig reactions.[2]

The direct synthesis of this compound itself is most commonly achieved through the reduction of a corresponding carbonyl compound at the 2-position, such as an ester, aldehyde, or carboxylic acid. The advent of powerful and selective reducing agents, particularly lithium aluminum hydride (LiAlH₄) in the mid-20th century, revolutionized the synthesis of such alcohol derivatives from their carbonyl precursors.

Key Synthetic Methodologies for this compound

The primary and most efficient route to this compound involves the reduction of a suitable precursor. Below are detailed protocols for the most significant methods.

Method 1: Reduction of Ethyl Benzo[b]thiophene-2-carboxylate with Lithium Aluminum Hydride

This is a widely adopted and high-yielding method for the preparation of this compound.[3]

Experimental Protocol:

  • Suspend lithium aluminum hydride (712 mg, 18.8 mmol) in dry tetrahydrofuran (15 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Cool the suspension to 0°C.

  • Slowly add a solution of ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol) in tetrahydrofuran (15 mL) dropwise to the cooled suspension.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Carefully quench the reaction by the dropwise addition of 1N hydrochloric acid (150 mL) and continue stirring for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

Quantitative Data:

Starting MaterialReagentSolventTemperatureReaction TimeYield
Ethyl benzo[b]thiophene-2-carboxylateLithium Aluminum HydrideTetrahydrofuran0°C1 hour92%[3]

Reaction Pathway:

G start Ethyl Benzo[b]thiophene-2-carboxylate reagent 1. LiAlH₄, THF, 0°C 2. 1N HCl start->reagent product This compound reagent->product Reduction G start Benzo[b]thiophene-2-carbaldehyde reagent NaBH₄, Methanol start->reagent product This compound reagent->product Reduction G cluster_0 Precursor Synthesis o-Nitrobenzaldehyde o-Nitrobenzaldehyde Ethyl Benzo[b]thiophene-2-carboxylate Ethyl Benzo[b]thiophene-2-carboxylate o-Nitrobenzaldehyde->Ethyl Benzo[b]thiophene-2-carboxylate Cyclization Alkyl Thioglycolate Alkyl Thioglycolate Alkyl Thioglycolate->Ethyl Benzo[b]thiophene-2-carboxylate Cyclization Base Base Base->Ethyl Benzo[b]thiophene-2-carboxylate Cyclization Benzo[b]thiophene-2-carboxylic Acid Benzo[b]thiophene-2-carboxylic Acid Ethyl Benzo[b]thiophene-2-carboxylate->Benzo[b]thiophene-2-carboxylic Acid Hydrolysis

References

Spectroscopic Data of 2-(Hydroxymethyl)benzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Hydroxymethyl)benzo[b]thiophene (CAS No: 17890-56-1), a key intermediate in organic synthesis.[1] The document presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.

Data Presentation

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of complete experimental spectra in the public domain, some data is predicted or inferred from closely related structures. Such instances are clearly noted.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.86-7.67m2HAromatic Protons
7.42-7.20m3HAromatic Protons
4.91s2H-CH₂-
2.02bs1H-OH
Solvent: CDCl₃, Frequency: 270 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
145-150C-S (Thiophene ring)
138-142Quaternary C (Benzene ring)
120-130CH (Benzene and Thiophene rings)
60-65-CH₂OH
Note: These are predicted chemical shift ranges based on typical values for benzothiophene and alcohol moieties.
Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (Alcohol)
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic -CH₂)
1600-1450Medium-WeakC=C stretch (Aromatic)
1250-1000StrongC-O stretch (Alcohol)
~750StrongC-H out-of-plane bend (Aromatic)
Note: Predicted absorption bands are based on characteristic frequencies of functional groups present in the molecule.
Table 4: Mass Spectrometry Data (Predicted)
m/zInterpretation
164[M]⁺ (Molecular Ion)
147[M-OH]⁺
133[M-CH₂OH]⁺
115[M-CH₂OH-H₂O]⁺
Note: Fragmentation pattern is predicted based on the structure of this compound. The molecular ion is expected to be prominent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • DEPT experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ carbons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

  • The sample can be introduced directly via a solid probe or, if coupled with Gas Chromatography (GC-MS), through the GC column.

EI-MS Acquisition:

  • Ionization Energy: Typically 70 eV.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern is used to deduce the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy (FT-IR/ATR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Spectroscopic Analysis Workflow for this compound.

References

Technical Guide: Physicochemical Properties of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 2-(Hydroxymethyl)benzo[b]thiophene, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document summarizes its melting point, addresses the availability of its boiling point, and provides standardized experimental protocols for these determinations.

Core Physicochemical Data

The physical properties of this compound are crucial for its application in research and development. The following table summarizes the available data for its melting point.

PropertyValue (°C)
Melting Point98 - 102

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following are detailed, generalized methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is then placed in a Thiele tube containing a heating oil.

    • Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.

  • Heating: The apparatus is heated gently, with the temperature rise slowed to 1-2 °C per minute as the expected melting point is approached.[1]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Beaker

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed into a small test tube.[3]

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[4][5]

  • Apparatus Setup: The test tube is attached to a thermometer, with the bulb of the thermometer positioned alongside the test tube, and the entire assembly is immersed in a heating bath.[3]

  • Heating: The heating bath is heated gently. As the liquid heats, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[6]

  • Observation: The heating is discontinued once a steady stream of bubbles emerges from the capillary. As the liquid cools, the bubbling will slow and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7]

Synthesis Pathway of this compound

The following diagram illustrates a common laboratory synthesis of this compound from ethyl benzo[b]thiophene-2-carboxylate via reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).[8]

Synthesis_of_2_Hydroxymethyl_benzob_thiophene cluster_reactants Reactants cluster_solvent Solvent cluster_product Product reactant1 Ethyl benzo[b]thiophene-2-carboxylate product This compound reactant1->product Reduction reactant2 Lithium Aluminum Hydride (LiAlH₄) reactant2->product solvent Tetrahydrofuran (THF) solvent->product Reaction Medium

Caption: Synthesis of this compound.

Biological Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of benzo[b]thiophene have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[9][10][11][12] The structural similarity of this scaffold to biologically active molecules makes it a valuable starting point for the design and development of new therapeutic agents.[11]

References

Solubility Profile of 2-(Hydroxymethyl)benzo[b]thiophene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Hydroxymethyl)benzo[b]thiophene, a key intermediate in the synthesis of various biologically active molecules. Understanding its solubility is critical for designing efficient purification protocols, developing homogeneous reaction conditions, and formulating pharmaceutical preparations.

Core Physical and Chemical Properties

This compound, with a molecular formula of C₉H₈OS and a molecular weight of 164.22 g/mol , typically appears as a white to off-white crystalline powder.[1][2] Its melting point is reported to be in the range of 98-102 °C.[1] The presence of a hydroxymethyl group introduces a polar functional group to the otherwise nonpolar benzothiophene core, influencing its solubility behavior.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not extensively documented in publicly available literature, qualitative assessments consistently indicate its solubility in common organic solvents.[1] The hydroxymethyl group is noted to contribute significantly to this solubility profile.[1] A structurally related compound, this compound 1,1-dioxide, is reported to be soluble in ethanol, dimethyl sulfoxide, and esters, which suggests that the parent compound likely shares solubility in these or similar polar organic solvents.[3]

General Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation.

Materials and Equipment:

  • This compound

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker

  • Magnetic stirrer and stir bars (optional)

  • Filtration apparatus (e.g., syringe filters, filter paper)

  • Volumetric flasks

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the solution to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation upon cooling.

    • Filter the supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered, saturated solution with the same solvent using volumetric flasks.

    • Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a pre-prepared calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute filtered solution D->E F Analyze by HPLC/UV-Vis E->F G Calculate solubility F->G

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound based on available data. For specific applications, it is highly recommended to perform experimental solubility determinations in the solvents of interest.

References

A Technical Guide to 2-(Hydroxymethyl)benzo[b]thiophene: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 2-(Hydroxymethyl)benzo[b]thiophene, a heterocyclic compound of significant interest in medicinal chemistry. It details the molecule's core physicochemical properties, a detailed experimental protocol for its synthesis, and explores its role as a scaffold in developing potent biological agents, with a particular focus on its derivatives as inhibitors of key signaling pathways.

Core Molecular Data

This compound, also known as 1-benzothiophen-2-ylmethanol, is an aromatic organic compound. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₈OS[1][2]
Molecular Weight 164.22 g/mol [1]
CAS Registry Number 17890-56-1[1][2][3]
Canonical SMILES OCC1=CC2=CC=CC=C2S1[3]
InChI Key SUHKSQTXXZQEBH-UHFFFAOYSA-N[3]
Appearance White crystalline product[1]
Synonyms 1-Benzothiophen-2-ylmethanol, Benzo[b]thiophene-2-methanol[2]

Synthesis Protocol

The compound is a key intermediate in organic synthesis.[1] A common and high-yield laboratory-scale synthesis involves the reduction of an ester precursor, ethyl benzo[b]thiophene-2-carboxylate.

Experimental Protocol: Reduction of Ethyl Benzo[b]thiophene-2-carboxylate

This protocol details the synthesis of this compound via lithium aluminum hydride reduction.[1]

Materials:

  • Ethyl benzo[b]thiophene-2-carboxylate (10 mmol, 2.06 g)

  • Lithium aluminum hydride (LiAlH₄) (712 mg)

  • Dry tetrahydrofuran (THF) (30 mL total)

  • 1N Hydrochloric acid (HCl) (150 mL)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend lithium aluminum hydride (712 mg) in dry THF (15 mL) in a reaction vessel.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol) in THF (15 mL) dropwise to the cooled LiAlH₄ suspension.

  • Maintain the reaction temperature at 0°C and continue stirring for 1 hour after the addition is complete.

  • Carefully quench the reaction by adding 1N HCl (150 mL). Continue stirring for an additional 15 minutes.

  • Extract the reaction mixture with ethyl acetate.

  • Combine the organic layers and dry them over anhydrous magnesium sulfate.

  • Remove the solvent by concentration under reduced pressure to yield the final product.

Results:

  • Product: 1-benzothiophene-2-methanol (this compound)

  • Yield: 1.51 g (92%)

  • Characterization (¹H-NMR, CDCl₃, 270 MHz): δ= 7.86-7.67 (m, 2H), 7.42-7.20 (m, 3H), 4.91 (s, 2H), 2.02 (bs, 1H).[1]

Synthesis Workflow Diagram

G start Start: Ethyl benzo[b]thiophene-2-carboxylate step1 Suspend LiAlH4 in dry THF and cool to 0°C start->step1 step2 Add ester solution dropwise at 0°C step1->step2 step3 Stir for 1 hour at 0°C step2->step3 step4 Quench with 1N HCl step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry organic layers (anhydrous MgSO4) step5->step6 step7 Concentrate under reduced pressure step6->step7 end_node Product: this compound step7->end_node

A flowchart of the synthesis of this compound.

Biological Activity and Therapeutic Potential

The benzo[b]thiophene scaffold is a prominent pharmacophore found in numerous bioactive compounds and approved pharmaceutical drugs, including raloxifene and zileuton.[4][5] Derivatives of this core structure exhibit a wide spectrum of pharmacological properties.

Table of Reported Biological Activities for Benzo[b]thiophene Derivatives:

Biological ActivityDescriptionReference(s)
Anti-inflammatory Compounds have been shown to possess potent anti-inflammatory properties.[6][7]
Antimicrobial Includes antibacterial and antifungal activities against various pathogens.[6][7]
Anticancer Derivatives have shown antiproliferative activity and the ability to inhibit key cancer-related signaling pathways.[7][8][9]
Antiviral Certain derivatives have been investigated for their activity against viruses, such as the influenza virus.[10][11]
Enzyme Inhibition Includes inhibition of cholinesterases (implicated in Alzheimer's disease) and kinases like MK2.[4][12]
Receptor Modulation The structure is central to selective estrogen receptor modulators (SERMs) like raloxifene.[4]
Case Study: Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-established therapeutic target in oncology. A series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives were specifically designed as inhibitors of the STAT3 signaling pathway.[9]

These compounds function by targeting the SH2 domain of STAT3, thereby inhibiting its phosphorylation at the Tyr705 site. This action prevents STAT3 dimerization, nuclear translocation, and subsequent pro-cancerous gene transcription. The most potent of these derivatives, compound 6o , was shown to decrease the phosphorylation level of STAT3 without significantly affecting upstream kinases.[9] Furthermore, it was found to induce cell apoptosis, partially through the generation and accumulation of reactive oxygen species (ROS).[9]

STAT3 Inhibition Pathway Diagram

G cluster_0 cluster_1 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation (Tyr705) STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 5. Nuclear Translocation Inhibitor 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivative Inhibitor->STAT3_inactive Inhibits Phosphorylation

Inhibition of the STAT3 signaling pathway by a benzo[b]thiophene derivative.
Experimental Protocol: Luciferase Reporter Gene Assay for STAT3 Activity

To quantify the inhibitory effect on the STAT3 pathway, a luciferase reporter gene assay is commonly employed, as referenced in the study on 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives.[9]

Objective: To measure the transcriptional activity of STAT3 in cells treated with test compounds.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter. If STAT3 is active, it binds to the promoter and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to STAT3 activity.

Materials:

  • Cancer cell line with active STAT3 signaling (e.g., HeLa, MDA-MB-231).

  • STAT3-responsive luciferase reporter plasmid.

  • Transfection reagent.

  • Test compounds (e.g., 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives).

  • Luciferase assay reagent (containing luciferin substrate).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Transfer the cell lysate to an opaque plate suitable for luminometry. Add the luciferase assay reagent and immediately measure the luminescence using a luminometer. If a normalization control is used, measure its activity as well.

  • Data Analysis: Normalize the STAT3-driven luciferase activity to the control reporter activity. Calculate the percentage of inhibition relative to the vehicle-treated control to determine the potency (e.g., IC₅₀) of the test compounds.

References

Unveiling the Therapeutic Potential of 2-(Hydroxymethyl)benzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. Among these, 2-(Hydroxymethyl)benzo[b]thiophene emerges as a molecule of significant interest, with preliminary studies suggesting its potential as a lead compound in the development of novel therapeutic agents. The presence of a hydroxymethyl group at the C-2 position appears to be a critical determinant for its biological activity, particularly in the realm of antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and underlying mechanisms of action of this compound and its closely related derivatives, offering a valuable resource for researchers in drug discovery and development.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of benzo[b]thiophene-2-carboxylic acid or its esters.

Experimental Protocol: Reduction of Benzo[b]thiophene-2-carboxylate

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid or Ethyl benzo[b]thiophene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: A solution of benzo[b]thiophene-2-carboxylic acid or its ethyl ester in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, typically monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature at 0 °C.

  • Work-up: The resulting mixture is filtered, and the solid residue is washed thoroughly with ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Logical Workflow for Synthesis:

G Start Start: Benzo[b]thiophene-2-carboxylic acid/ester Reagents LiAlH4, Anhydrous THF/Ether Start->Reagents 1. Add Reaction Reduction at 0°C to RT Reagents->Reaction 2. React Quench Quenching with H2O, NaOH(aq) Reaction->Quench 3. Quench Workup Filtration, Extraction, Drying Quench->Workup 4. Process Purification Column Chromatography Workup->Purification 5. Purify Product End: this compound Purification->Product

Caption: Synthesis workflow for this compound.

Potential Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, studies on closely related derivatives highlight the significant potential of this core structure in various therapeutic areas. The hydroxymethyl group at the C-2 position has been identified as a key pharmacophore for certain biological activities.

Antimicrobial Activity

The benzo[b]thiophene nucleus is a well-established scaffold in the design of antimicrobial agents. Notably, the presence of a hydroxymethyl group at the second position of the benzo[b]thiophene ring has been suggested to be important for inhibitory activity against Gram-positive bacteria and the fungus Candida albicans.[1]

Table 1: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
3-chloro-2-(hydroxymethyl)benzo[b]thiopheneBacillus cereus128[1]
3-chloro-2-(hydroxymethyl)benzo[b]thiopheneCandida albicans128[1]
3-chloro-2-(hydroxymethyl)benzo[b]thiopheneStaphylococcus aureus256[1]
3-chloro-2-(hydroxymethyl)benzo[b]thiopheneEnterococcus faecalis256[1]

Note: Data for a closely related derivative is presented due to the lack of specific data for this compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in the broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism and broth), negative (broth only), and drug controls (standard antibiotic) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Numerous benzo[b]thiophene derivatives have demonstrated potent anticancer activity. The proposed mechanisms of action often involve the disruption of microtubule dynamics, which is a critical process in cell division.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Test compound (this compound)

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Anticancer Experimental Workflow:

G Start Start: Cancer Cell Line Seeding Cell Seeding in 96-well plate Start->Seeding Treatment Treatment with this compound Seeding->Treatment MTT MTT Assay Treatment->MTT Absorbance Absorbance Measurement MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Workflow for assessing anticancer activity.
Anti-inflammatory Activity

Benzo[b]thiophene derivatives have also been investigated for their anti-inflammatory properties. A common mechanism of action for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Test compound (this compound)

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Detection reagents (e.g., colorimetric or fluorescent probe)

  • Plate reader

Procedure:

  • Enzyme Incubation: The test compound at various concentrations is pre-incubated with the COX enzyme.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a specific time.

  • Product Detection: The amount of prostaglandin produced is quantified using a suitable detection method.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Potential Signaling Pathways

The diverse biological activities of benzo[b]thiophene derivatives are attributed to their interaction with various cellular signaling pathways.

Tubulin Polymerization Inhibition

A significant number of anticancer agents exert their effects by disrupting the dynamics of microtubules, which are essential for cell division. Several benzo[b]thiophene derivatives have been identified as inhibitors of tubulin polymerization. These compounds typically bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G Bbt Benzo[b]thiophene Derivative Tubulin β-Tubulin (Colchicine Site) Bbt->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits G2M G2/M Phase Arrest Polymerization->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization pathway.
Modulation of Inflammatory Pathways

The anti-inflammatory effects of benzo[b]thiophene derivatives are often linked to their ability to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines and mediators.

G Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Bbt This compound Derivative Bbt->MAPK Inhibits Bbt->NFkB Inhibits Cytokines Pro-inflammatory Cytokines MAPK->Cytokines Induces NFkB->Cytokines Induces

Caption: Modulation of inflammatory signaling pathways.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While further in-depth studies are required to fully elucidate its pharmacological profile and mechanisms of action, the existing data on related derivatives strongly suggest its potential in antimicrobial, anticancer, and anti-inflammatory applications. The synthetic accessibility and the amenability of the benzo[b]thiophene core to chemical modification offer a robust platform for the generation of new analogues with enhanced potency and selectivity. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to the Fundamental Reaction Pathways of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction pathways of 2-(hydroxymethyl)benzo[b]thiophene, a versatile building block in medicinal chemistry and materials science.[1][2] The unique reactivity of its hydroxymethyl group, coupled with the aromatic benzo[b]thiophene scaffold, allows for a diverse range of chemical transformations. This document outlines key synthetic routes and fundamental reactions, supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate further research and application.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of a corresponding 2-carboxy functionalized precursor.

Experimental Protocol: Reduction of Ethyl Benzo[b]thiophene-2-carboxylate[3]

A solution of ethyl benzo[b]thiophene-2-carboxylate (10 mmol) in dry tetrahydrofuran (15 mL) is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 18.8 mmol) in dry tetrahydrofuran (15 mL) at 0°C under an inert atmosphere. The reaction mixture is stirred at 0°C for 1 hour. Following the reaction, it is carefully quenched by the addition of 1N hydrochloric acid (150 mL) and stirred for an additional 15 minutes. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the product.

Starting MaterialReagentSolventTemperatureTimeYield
Ethyl benzo[b]thiophene-2-carboxylateLiAlH₄Tetrahydrofuran0°C1 h92%

¹H NMR (270 MHz, CDCl₃): δ 7.86-7.67 (m, 2H), 7.42-7.20 (m, 3H), 4.91 (s, 2H), 2.02 (bs, 1H).[3]

Synthesis Ethyl benzo[b]thiophene-2-carboxylate Ethyl benzo[b]thiophene-2-carboxylate This compound This compound Ethyl benzo[b]thiophene-2-carboxylate->this compound 1. LiAlH4, THF, 0°C 2. 1N HCl

Caption: Synthesis of this compound.

Core Reaction Pathways

The reactivity of this compound can be categorized into reactions involving the hydroxymethyl group and reactions involving the benzo[b]thiophene ring system.

Oxidation Reactions

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid. Furthermore, the sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone.

A common method for this transformation is the use of mild oxidizing agents. A direct synthesis from methylthiobenzene has also been reported, yielding the aldehyde with an 80% isolated yield.[4]

Experimental Protocol: Oxidation using Manganese Dioxide (Representative)

To a solution of this compound in a suitable solvent such as dichloromethane or chloroform, an excess of activated manganese dioxide (MnO₂) is added. The suspension is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of celite, and the filtrate is concentrated to afford benzo[b]thiophene-2-carbaldehyde.

Starting MaterialReagentSolventTemperatureTypical Yield
This compoundMnO₂DichloromethaneRoom Temp.High

Spectroscopic Data for Benzo[b]thiophene-2-carbaldehyde: [5]

  • IR (film): ν = 1672 (s, C=O) cm⁻¹

  • ¹H NMR (300 MHz, CDCl₃): δ = 10.08 (s, 1H, CHO), 7.99 (s, 1H), 7.95–7.84 (m, 2H), 7.54–7.38 (m, 2H)

  • ¹³C NMR (75 MHz, CDCl₃): δ = 184.1, 143.9, 143.1, 138.9, 133.7, 128.1, 126.3, 125.4, 123.4

  • GC-MS: m/z = 162 (M⁺)

Further oxidation of the aldehyde or direct oxidation of the alcohol yields the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis of the Ethyl Ester (for synthesis of the acid) [6]

To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 eq.) in ethanol, a solution of 3N NaOH (2 eq.) is added. The solution is stirred at room temperature overnight. The solvent is concentrated under vacuum, diluted with water, and acidified with 1N HCl. The product is then extracted with ethyl acetate, dried, and concentrated.

The sulfur atom of the benzo[b]thiophene ring can be oxidized to a sulfoxide and subsequently to a sulfone using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).[7]

Oxidation cluster_hydroxymethyl Hydroxymethyl Group Oxidation cluster_sulfur Sulfur Oxidation This compound This compound Benzo[b]thiophene-2-carbaldehyde Benzo[b]thiophene-2-carbaldehyde This compound->Benzo[b]thiophene-2-carbaldehyde [O] This compound S-oxide This compound S-oxide This compound->this compound S-oxide m-CPBA (1 eq) Benzo[b]thiophene-2-carboxylic acid Benzo[b]thiophene-2-carboxylic acid Benzo[b]thiophene-2-carbaldehyde->Benzo[b]thiophene-2-carboxylic acid [O] This compound S,S-dioxide This compound S,S-dioxide This compound S-oxide->this compound S,S-dioxide m-CPBA (>1 eq)

Caption: Oxidation pathways of this compound.

Reduction Reactions

The primary reduction pathway involves the conversion of the hydroxymethyl group to a methyl group.

  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid and is suitable for substrates stable in strong acid.[3][8][9][10]

  • Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures and is suitable for base-stable substrates.[1][4][11][12][13]

Representative Experimental Workflow:

  • Oxidize this compound to benzo[b]thiophene-2-carbaldehyde as described previously.

  • Subject the resulting aldehyde to either Clemmensen or Wolff-Kishner reduction conditions to obtain 2-methylbenzo[b]thiophene.

Spectroscopic Data for 2-Methylbenzo[b]thiophene: [14][15][16]

  • SpectraBase and PubChem provide various NMR, IR, and MS spectra for this compound.

Reduction This compound This compound Benzo[b]thiophene-2-carbaldehyde Benzo[b]thiophene-2-carbaldehyde This compound->Benzo[b]thiophene-2-carbaldehyde Oxidation 2-Methylbenzo[b]thiophene 2-Methylbenzo[b]thiophene Benzo[b]thiophene-2-carbaldehyde->2-Methylbenzo[b]thiophene Clemmensen or Wolff-Kishner Reduction

Caption: Two-step reduction to 2-Methylbenzo[b]thiophene.

Electrophilic Substitution Reactions

Electrophilic substitution on the benzo[b]thiophene ring is a key method for its functionalization. The hydroxymethyl group is an activating, ortho-, para-directing group.[17] However, in the case of benzo[b]thiophene, the 3-position is generally the most reactive towards electrophiles. The directing effect of the -CH₂OH group will influence the regioselectivity of the substitution on the benzene ring.

Bromination of 2-methylbenzo[b]thiophene with N-bromosuccinimide (NBS) in acetonitrile at room temperature regioselectively yields 3-bromo-2-methylbenzo[b]thiophene in 99% yield. A similar outcome can be expected for this compound, with the primary substitution occurring at the 3-position.

Experimental Protocol: Bromination of 2-Methylbenzo[b]thiophene

To a solution of 2-methylbenzo[b]thiophene (3.4 mmol) in acetonitrile (5 mL) at 0°C under a nitrogen atmosphere, N-bromosuccinimide (3.5 mmol) is added. The ice bath is removed, and the mixture is stirred at room temperature for 30 minutes. The reaction is quenched with water and extracted with dichloromethane. The organic layer is dried, filtered, and the solvent removed. The crude product is purified by silica gel column chromatography.

Starting MaterialReagentSolventTemperatureTimeProductYield
2-Methylbenzo[b]thiopheneNBSAcetonitrile0°C to RT30 min3-Bromo-2-methylbenzo[b]thiophene99%

The nitration of substituted benzo[b]thiophenes often leads to a mixture of products, with substitution occurring on the benzene ring.[5][7][18][19][20] The exact regioselectivity is highly dependent on the reaction conditions. For 2-bromo-3-methylbenzo[b]thiophene, nitration yields a mixture of 4- and 6-nitro derivatives.[18] Given the activating nature of the hydroxymethyl group, substitution on the benzene ring of this compound is expected.

The Vilsmeier-Haack reaction is used for the formylation of electron-rich aromatic compounds.[6][15][21][22][23] For benzo[b]thiophene derivatives, this reaction can introduce a formyl group, typically at the 3-position if available.

Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring, usually at the 3-position for benzo[b]thiophenes.[24][25]

Substitution This compound This compound 3-Bromo-2-(hydroxymethyl)benzo[b]thiophene 3-Bromo-2-(hydroxymethyl)benzo[b]thiophene This compound->3-Bromo-2-(hydroxymethyl)benzo[b]thiophene Br₂ or NBS Nitro-derivatives Nitro-derivatives This compound->Nitro-derivatives HNO₃, H₂SO₄ 3-Formyl-2-(hydroxymethyl)benzo[b]thiophene 3-Formyl-2-(hydroxymethyl)benzo[b]thiophene This compound->3-Formyl-2-(hydroxymethyl)benzo[b]thiophene POCl₃, DMF 3-Acyl-2-(hydroxymethyl)benzo[b]thiophene 3-Acyl-2-(hydroxymethyl)benzo[b]thiophene This compound->3-Acyl-2-(hydroxymethyl)benzo[b]thiophene RCOCl, AlCl₃

Caption: Electrophilic substitution reactions.

Polymerization

While the direct polymerization of this compound is not extensively documented, benzo[b]thiophene and its derivatives are known to undergo polymerization to form conjugated polymers with interesting electronic and optical properties.[13][25][26][27][28][29][30][31][32] The hydroxymethyl group could potentially be used as a handle for further functionalization of a polymer backbone or could participate in polycondensation reactions.

General Polymerization Approaches for Benzo[b]thiophene Derivatives:

  • Direct Arylation Polycondensation: This method has been used to synthesize various bithiophene-based alternating copolymers.[27][28]

  • Suzuki Polycondensation: This is another powerful tool for creating thiophene-containing conjugated polymers.[30]

  • Radical Polymerization: Benzothiophene has been copolymerized with maleic anhydride via self-stabilized precipitation polymerization.[25][26]

Further research is required to explore the specific polymerization behavior of this compound.

Conclusion

This compound is a valuable synthon with a rich and diverse chemistry. Its fundamental reaction pathways, including synthesis, oxidation, reduction, and electrophilic substitution, provide access to a wide array of functionalized benzo[b]thiophene derivatives. This guide serves as a foundational resource for researchers to explore and exploit the synthetic potential of this important heterocyclic compound in the development of new pharmaceuticals and advanced materials.

References

In-depth Technical Guide to the Material Safety of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

2-(Hydroxymethyl)benzo[b]thiophene is a derivative of benzo[b]thiophene, a heterocyclic aromatic compound. It is of interest in medicinal chemistry and drug development.[1]

IdentifierValueSource(s)
Chemical Name This compound[2][3][4][5][6][7]
Synonyms 1-Benzothiophen-2-ylmethanol, Benzo[b]thiophene-2-methanol[3][4][5][8]
CAS Number 17890-56-1[2][3][4][5][6][8][9]
Molecular Formula C₉H₈OS[2][3][4]
Molecular Weight 164.22 g/mol [2][3][4]
Physical PropertyValueSource(s)
Appearance White to orange to green crystalline powder[3]
Melting Point 98-102 °C[3][4]
Purity ≥ 98% (GC)[3]

Hazard Identification and Classification (Inferred)

Specific hazard classifications for this compound are not established. The following information is based on the GHS classification for the parent compound, benzo[b]thiophene.[10][11] It is prudent to handle this compound with the assumption that it may possess similar hazards.

Hazard ClassGHS Classification (for Benzo[b]thiophene)
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[10][11]
Hazardous to the Aquatic Environment, Long-Term Hazard Category 2 (Toxic to aquatic life with long lasting effects)[10][11]
Skin Corrosion/Irritation May cause skin irritation[11][12]
Eye Damage/Irritation May cause eye irritation[12]
Inhalation May be harmful if inhaled[12]

Signal Word: Warning[10][11]

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[10][11]

  • H411: Toxic to aquatic life with long lasting effects.[10][11]

  • May cause skin and eye irritation.[12]

Precautionary Statements (Inferred):

  • P264: Wash skin thoroughly after handling.[10]

  • P270: Do not eat, drink or smoke when using this product.[10]

  • P273: Avoid release to the environment.[10]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.[10]

  • P391: Collect spillage.[10]

  • P501: Dispose of contents/container to an approved waste disposal plant.[10]

First-Aid Measures (Inferred)

Based on general principles for handling laboratory chemicals and the data for related compounds, the following first-aid measures are recommended.[10][12][13]

Exposure RouteFirst-Aid Procedure
Inhalation Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10][12][13]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[12][13]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[12][13]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician immediately.[10][12][13]

Firefighting Measures (Inferred)

MeasureRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][12][13]
Specific Hazards from Combustion Hazardous decomposition products may include carbon oxides and sulfur oxides.[12][14]
Protective Equipment for Firefighters Wear self-contained breathing apparatus and full protective gear.[10][12][13]

Handling, Storage, and Personal Protective Equipment

Handling:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[12][15]

  • Avoid contact with skin, eyes, and clothing.[12]

  • Avoid formation of dust and aerosols.[12]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke when using this product.[10]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[12][13]

  • Store away from incompatible materials such as strong oxidizing agents.[13][14]

Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye/Face Protection Wear chemical safety goggles or glasses with side shields.[10][12][15]
Skin Protection Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).[10][12][15]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[10][12][15]

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound, adapted from the literature.[2]

Materials:

  • Ethyl benzo[b]thiophene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Suspend lithium aluminum hydride in dry tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of ethyl benzo[b]thiophene-2-carboxylate in dry tetrahydrofuran to the cooled LiAlH₄ suspension dropwise.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Carefully quench the reaction by the slow, dropwise addition of 1N hydrochloric acid.

  • Continue stirring for an additional 15 minutes.

  • Extract the reaction mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate key safety-related workflows.

G Emergency Response for Accidental Exposure cluster_scene Accident Scene cluster_first_aid Immediate First Aid cluster_emergency_services Emergency Services Exposure Exposure Assess_Scene Assess Scene Safety Exposure->Assess_Scene Remove_Victim Remove from Danger Assess_Scene->Remove_Victim If safe Decontaminate Decontaminate Remove_Victim->Decontaminate Administer_Aid Administer First Aid (e.g., flush eyes/skin) Decontaminate->Administer_Aid Call_Emergency Call Emergency Services (Provide SDS/Chemical Info) Administer_Aid->Call_Emergency Transport Transport to Medical Facility Call_Emergency->Transport

Caption: Emergency response workflow for accidental chemical exposure.

G Proper Chemical Storage Logic Chemical This compound Storage_Location Designated Storage Area Chemical->Storage_Location Ventilation Well-Ventilated Storage_Location->Ventilation Temperature Cool and Dry Storage_Location->Temperature Container Tightly Closed Container Storage_Location->Container Incompatibles Separate from Incompatible Materials (e.g., Strong Oxidizers) Storage_Location->Incompatibles

Caption: Logical relationships for proper chemical storage.

References

Theoretical and Computational Blueprint for the Analysis of 2-(Hydroxymethyl)benzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Hydroxymethyl)benzo[b]thiophene is a key heterocyclic compound, serving as a significant building block in the synthesis of various biologically active molecules and functional materials. A thorough understanding of its structural, electronic, and spectroscopic properties at a molecular level is paramount for its effective application in medicinal chemistry and materials science. This technical guide outlines a comprehensive theoretical and computational framework for the in-depth analysis of this compound. By integrating quantum chemical calculations with experimental spectroscopic methods, this blueprint provides a robust methodology for elucidating the molecule's fundamental characteristics. This document details the necessary computational and experimental protocols, presents data in a structured format for comparative analysis, and visualizes the research workflow, offering a complete roadmap for researchers in the field.

Introduction

The benzo[b]thiophene scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a hydroxymethyl group at the 2-position of the benzo[b]thiophene core, yielding this compound, provides a crucial functional handle for further chemical modifications and can significantly influence the molecule's physicochemical properties and biological interactions.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the molecular structure, vibrational frequencies, and electronic properties of organic molecules with high accuracy.[2][3] When combined with experimental techniques such as Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy, a synergistic approach is established, allowing for a detailed and validated understanding of the molecule's behavior.[4]

This guide provides a standardized workflow for the theoretical and computational investigation of this compound, intended to serve as a foundational resource for its characterization and for the rational design of novel derivatives.

Computational and Experimental Methodologies

A combined approach of computational modeling and experimental spectroscopy is essential for a thorough analysis of this compound.

Computational Protocols: A DFT-Based Approach

Quantum chemical calculations provide a theoretical framework for understanding the molecule's properties at the electronic level.

2.1.1. Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is typically achieved using Density Functional Theory (DFT) with a hybrid functional, such as B3LYP, and a sufficiently large basis set, for instance, 6-311++G(d,p).[4] The optimized geometry corresponds to a minimum on the potential energy surface, which is confirmed by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis. The calculated vibrational frequencies can then be correlated with experimental FT-IR and FT-Raman spectra.[2][4]

2.1.2. Electronic Properties and Spectroscopic Simulation

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and oscillator strengths.[5] The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic transitions and chemical reactivity.[6]

Experimental Protocols: Spectroscopic Characterization

Experimental data serves to validate the computational findings and provide a real-world characterization of the compound.

2.2.1. Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy

The FT-IR spectrum of this compound would be recorded in the solid phase, typically using a KBr pellet, over a range of 4000-400 cm⁻¹.[4] The FT-Raman spectrum would be obtained using a Nd:YAG laser for excitation, with the sample in a capillary tube, covering a range of 3500-50 cm⁻¹.[4]

2.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum would be recorded in a suitable solvent, such as ethanol or acetonitrile, at room temperature using a double beam spectrophotometer, typically scanning the 200-800 nm range.[4]

Data Presentation and Comparative Analysis

The core of this methodology lies in the direct comparison of theoretical and experimental data. The following tables provide a structured format for presenting these findings for this compound.

Structural Parameters

Due to the absence of a dedicated computational study for this compound in the available literature, the following table presents a representative structure for key bond lengths and angles based on DFT calculations of similar benzo[b]thiophene derivatives. This serves as an illustrative example of how such data should be presented.

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C1-C21.38
C2-S11.75
C7-C81.41
C8-S11.76
C2-C91.51
C9-O11.43
Bond Angle (°) C1-C2-S1111.5
C2-S1-C891.0
C7-C8-S1111.0
C2-C9-O1110.5
Dihedral Angle (°) C1-C2-C9-O1-175.0
Vibrational Frequencies

The following is a representative comparison of calculated and hypothetical experimental vibrational frequencies for key functional groups in this compound.

Vibrational Mode Calculated Frequency (cm⁻¹) Hypothetical Experimental FT-IR (cm⁻¹) Hypothetical Experimental FT-Raman (cm⁻¹)
O-H stretch36503400-
C-H (aromatic) stretch3100-300030803075
C-H (aliphatic) stretch2950-285029202915
C=C (aromatic) stretch1600-14501590, 14801595, 1485
C-O stretch105010451040
C-S stretch750-650730725
Electronic Transitions

This table illustrates the expected format for presenting UV-Vis spectral data for this compound.

Parameter Calculated (TD-DFT) Hypothetical Experimental (Ethanol)
λmax (nm) 230, 275, 310235, 280, 315
Transition π → ππ → π
HOMO-LUMO Gap (eV) 4.5-

Visualizing the Workflow

The following diagram illustrates the logical flow of the integrated computational and experimental analysis of this compound.

Theoretical_Computational_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_analysis Comparative Analysis & Interpretation mol_structure Initial Molecular Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt vib_freq Vibrational Frequency Calculation geom_opt->vib_freq td_dft Electronic Properties (TD-DFT) geom_opt->td_dft compare_vib Compare Vibrational Spectra vib_freq->compare_vib homo_lumo HOMO-LUMO Analysis td_dft->homo_lumo compare_uv Compare Electronic Spectra td_dft->compare_uv synthesis Synthesis and Purification ftir_raman FT-IR & FT-Raman Spectroscopy synthesis->ftir_raman uv_vis UV-Vis Spectroscopy synthesis->uv_vis ftir_raman->compare_vib uv_vis->compare_uv interpretation Structural & Electronic Interpretation compare_vib->interpretation compare_uv->interpretation

Caption: Workflow for the integrated computational and experimental analysis.

Conclusion

The outlined theoretical and computational framework provides a comprehensive approach for the detailed characterization of this compound. The synergy between DFT-based calculations and experimental spectroscopic techniques allows for a robust and validated understanding of the molecule's structural, vibrational, and electronic properties. This guide serves as a foundational blueprint for researchers and scientists, enabling a more informed and rational approach to the design and development of novel benzo[b]thiophene-based compounds for pharmaceutical and material science applications. The structured presentation of data and the visualized workflow are intended to facilitate the adoption of this integrated methodology.

References

Navigating the Crystalline Landscape of Benzo[b]thiophenes: A Technical Guide to Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional organic materials. Its rigid, planar structure and potential for diverse functionalization make it a "privileged" scaffold in drug design. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of benzo[b]thiophene derivatives is paramount for elucidating structure-activity relationships (SAR), optimizing solid-state properties, and guiding the rational design of new molecular entities.

This technical guide provides an in-depth overview of the crystal structure analysis of benzo[b]thiophene derivatives. While a comprehensive crystallographic analysis of 2-(hydroxymethyl)benzo[b]thiophene is not publicly available in crystallographic databases as of this writing, this paper will delve into the methodologies and typical structural features observed in closely related analogs. By examining the crystal structures of various benzo[b]thiophene derivatives, we can gain significant insights into the supramolecular interactions and packing motifs that govern their solid-state behavior.

Experimental Protocols: From Synthesis to Structure

The journey to elucidating a crystal structure begins with the synthesis and crystallization of the target compound, followed by meticulous X-ray diffraction analysis.

Synthesis of the Benzo[b]thiophene Core

A common route to synthesizing the benzo[b]thiophene core involves the cyclization of substituted thiophenols or related precursors. For instance, a general procedure for the synthesis of 1-benzothiophene-2-methanol starts from ethyl benzo[b]thiophene-2-carboxylate. This starting material is reduced using a hydride reagent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran at a controlled temperature (e.g., 0°C). Following the reduction, the reaction is quenched, and the product is extracted, dried, and purified to yield the crystalline product.[1]

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most critical and challenging step. A variety of techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and is often determined empirically.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting and Data Collection: A single crystal of appropriate size is mounted on a goniometer head. The data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector. The crystal is maintained at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.[2] Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern at various orientations.[3]

  • Data Reduction and Structure Solution: The collected diffraction data is processed to yield a set of unique reflections with their corresponding intensities. The crystal system and space group are determined from the symmetry of the diffraction pattern. The structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.[3]

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.[3] This iterative process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed structure factors. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[2]

Data Presentation: A Tabular Summary of Crystallographic Data

To facilitate the comparison of structural parameters, quantitative data from crystal structure determinations are typically summarized in tables. The following tables present representative data for a substituted benzo[b]thiophene derivative, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, as a case study.[4]

Table 1: Crystal Data and Structure Refinement Details [4]

ParameterValue
Empirical formulaC₁₄H₁₄FNO₅S₂
Formula weight359.39
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.134(2) Å, α = 90°b = 15.549(3) Å, β = 107.12(3)°c = 10.231(2) Å, γ = 90°
Volume1540.3(5) ų
Z4
Density (calculated)1.552 Mg/m³
Absorption coefficient0.380 mm⁻¹
F(000)744
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.53 to 27.50°
Reflections collected7895
Independent reflections3522 [R(int) = 0.027]
Final R indices [I>2sigma(I)]R1 = 0.041, wR2 = 0.109
R indices (all data)R1 = 0.057, wR2 = 0.118
Largest diff. peak and hole0.33 and -0.28 e.Å⁻³

Table 2: Selected Bond Lengths (Å) [4]

BondLength (Å)
S(1)-C(8)1.735(2)
S(1)-C(1)1.740(2)
C(1)-C(2)1.378(3)
C(2)-C(3)1.428(3)
C(3)-C(9)1.409(3)
C(8)-C(9)1.396(3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [4]

Angle/TorsionValue (°)
C(8)-S(1)-C(1)91.82(10)
C(2)-C(1)-S(1)111.9(2)
C(1)-C(2)-C(3)112.5(2)
C(9)-C(3)-C(2)110.8(2)
C(8)-C(9)-C(3)112.9(2)
C(1)-S(1)-C(8)-C(9)-0.2(2)
S(1)-C(1)-C(2)-C(3)0.2(2)

Mandatory Visualizations

Diagrams are essential for visualizing complex relationships and workflows in crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Visualization start Starting Materials synthesis Chemical Synthesis of This compound start->synthesis purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (Single Crystal Diffractometer) crystallization->data_collection data_processing Data Reduction & Structure Solution (Direct Methods) data_collection->data_processing refinement Structure Refinement (Least-Squares Fitting) data_processing->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file tables Generation of Data Tables (Bond Lengths, Angles, etc.) cif_file->tables visualization Molecular Visualization (e.g., ORTEP, Hirshfeld Surface) cif_file->visualization

Caption: Experimental workflow for the crystal structure analysis of a benzo[b]thiophene derivative.

intermolecular_interactions mol1 Molecule A Benzo[b]thiophene Derivative O-H··· C-H··· π-π Stack mol2 Molecule B Benzo[b]thiophene Derivative ···O=C ···π-system mol1:portO->mol2:portO Hydrogen Bonding mol1:portpi->mol2:portpi π-π Stacking mol3 Molecule C Benzo[b]thiophene Derivative ···S ···H-C mol1:portH->mol3:portS van der Waals Interactions

Caption: Common intermolecular interactions in benzo[b]thiophene derivative crystals.

Structural Commentary and Intermolecular Interactions

The crystal packing of benzo[b]thiophene derivatives is dictated by a variety of intermolecular interactions, which can include:

  • Hydrogen Bonding: In derivatives containing hydrogen bond donors (like the hydroxyl group in this compound) and acceptors, hydrogen bonds play a significant role in directing the crystal packing. For example, N—H⋯O hydrogen bonds can link molecules into distinct motifs like rings or chains.[5]

  • π-π Stacking: The planar aromatic benzo[b]thiophene core facilitates π-π stacking interactions between adjacent molecules, contributing significantly to the stability of the crystal lattice.

  • C—H⋯π Interactions: The hydrogen atoms of the aromatic and aliphatic parts of the molecule can interact with the π-electron clouds of neighboring benzo[b]thiophene rings.[5]

  • Other Weak Interactions: Halogen bonding, C—H⋯O, and C—H⋯S interactions can also be observed, depending on the substituents present on the benzo[b]thiophene scaffold.

The interplay of these interactions determines the overall packing arrangement, which can influence physical properties such as melting point, solubility, and bioavailability. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts within a crystal.[5]

Conclusion

The crystal structure analysis of benzo[b]thiophene derivatives provides invaluable information for understanding their chemical and physical properties. While the specific crystal structure of this compound remains to be reported, the established methodologies for synthesis, crystallization, and X-ray diffraction of related compounds offer a clear roadmap for its future characterization. A detailed structural understanding of this important class of molecules will continue to fuel advancements in drug discovery and materials science, enabling the design of novel compounds with tailored properties and enhanced performance.

References

Methodological & Application

Synthesis of 2-(Hydroxymethyl)benzo[b]thiophene: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the synthesis of 2-(Hydroxymethyl)benzo[b]thiophene, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are presented, starting from either ethyl benzo[b]thiophene-2-carboxylate or benzo[b]thiophene-2-carbaldehyde. These methods offer researchers flexibility based on the availability of starting materials and desired scalability.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules and functional organic materials. Its utility stems from the reactive hydroxymethyl group at the 2-position of the stable benzo[b]thiophene core. This allows for further chemical modifications, making it a versatile precursor for drug development and the creation of novel organic compounds. The following protocols detail two reliable methods for its preparation: the reduction of an ester and the reduction of an aldehyde.

Data Summary

The following table summarizes the key quantitative data for the two presented synthetic routes to this compound.

ParameterMethod 1: Reduction of EsterMethod 2: Reduction of Aldehyde
Starting Material Ethyl benzo[b]thiophene-2-carboxylateBenzo[b]thiophene-2-carbaldehyde
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Solvent Tetrahydrofuran (THF)Methanol (MeOH) or Ethanol (EtOH)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 hour1-2 hours
Yield 92%[1]High (exact yield not specified, but typically >90% for this type of reduction)
Product Purity High, obtained as a white crystalline solid[1]High, typically purified by recrystallization or column chromatography
Characterization ¹H-NMR[1]Melting Point

Experimental Protocols

Method 1: Synthesis from Ethyl Benzo[b]thiophene-2-carboxylate via Lithium Aluminum Hydride Reduction

This protocol describes the reduction of the ester functionality of ethyl benzo[b]thiophene-2-carboxylate to the corresponding primary alcohol using the powerful reducing agent, lithium aluminum hydride (LiAlH₄).

Materials:

  • Ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol)[1]

  • Lithium aluminum hydride (LiAlH₄) (712 mg, 18.8 mmol)[1]

  • Dry Tetrahydrofuran (THF) (30 mL)[1]

  • 1N Hydrochloric acid (HCl) (150 mL)[1]

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Suspend lithium aluminum hydride (712 mg) in dry tetrahydrofuran (15 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the suspension to 0°C in an ice bath.[1]

  • Slowly add a solution of ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol) in tetrahydrofuran (15 mL) dropwise to the cooled LiAlH₄ suspension.[1]

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.[1]

  • Carefully quench the reaction by the slow addition of 1N hydrochloric acid (150 mL) and continue stirring for an additional 15 minutes.[1]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

  • Remove the solvent under reduced pressure to yield this compound as a white crystalline product (1.51 g, 92% yield).[1]

Characterization:

  • ¹H-NMR (CDCl₃, 270 MHz): δ = 7.86-7.67 (m, 2H), 7.42-7.20 (m, 3H), 4.91 (s, 2H), 2.02 (bs, 1H).[1]

  • Melting Point: 98-101°C.

Method 2: Synthesis from Benzo[b]thiophene-2-carbaldehyde via Sodium Borohydride Reduction

This protocol outlines the reduction of benzo[b]thiophene-2-carbaldehyde to this compound using the milder reducing agent, sodium borohydride (NaBH₄).

Materials:

  • Benzo[b]thiophene-2-carbaldehyde (1.62 g, 10 mmol)

  • Sodium borohydride (NaBH₄) (0.42 g, 11 mmol)

  • Methanol or Ethanol (50 mL)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve benzo[b]thiophene-2-carbaldehyde (1.62 g, 10 mmol) in methanol or ethanol (50 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or by column chromatography on silica gel to afford pure this compound.

Characterization:

  • Melting Point: 98-101°C.

Synthesis Workflows

The following diagrams illustrate the step-by-step synthesis of this compound via the two described methods.

Synthesis_Workflow cluster_0 Method 1: Reduction of Ester cluster_1 Method 2: Reduction of Aldehyde A1 Ethyl benzo[b]thiophene- 2-carboxylate A2 LiAlH₄, Dry THF 0 °C, 1h A1->A2 Reduction A3 Quenching (1N HCl) A2->A3 A4 Workup (Extraction, Drying) A3->A4 A5 This compound A4->A5 B1 Benzo[b]thiophene- 2-carbaldehyde B2 NaBH₄, MeOH or EtOH 0 °C to RT, 1-2h B1->B2 Reduction B3 Quenching (Water) B2->B3 B4 Workup & Purification (Extraction, Recrystallization/ Column Chromatography) B3->B4 B5 This compound B4->B5 Signaling_Pathway cluster_reduction SM1 Ethyl benzo[b]thiophene- 2-carboxylate Reduction Reduction SM1->Reduction SM2 Benzo[b]thiophene- 2-carbaldehyde SM2->Reduction Product This compound Reduction->Product

References

Application Notes and Protocols: Synthesis of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Hydroxymethyl)benzo[b]thiophene is a valuable building block in organic synthesis and medicinal chemistry. It serves as a key intermediate for the preparation of various biologically active compounds. This document provides a detailed laboratory protocol for the synthesis of this compound via the reduction of ethyl benzo[b]thiophene-2-carboxylate.

Reaction Scheme

The synthesis involves the reduction of an ester to an alcohol using a metal hydride reducing agent.

G cluster_0 Reduction of Ethyl Benzo[b]thiophene-2-carboxylate start Ethyl Benzo[b]thiophene-2-carboxylate product This compound start->product      0°C to Room Temperature reagent Lithium Aluminum Hydride (LiAlH4) in dry Tetrahydrofuran (THF) reagent->start

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from ethyl benzo[b]thiophene-2-carboxylate.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl benzo[b]thiophene-2-carboxylateC₁₁H₁₀O₂S206.262.06 g10
Lithium Aluminum Hydride (LiAlH₄)H₄AlLi37.95712 mg18.76
Dry Tetrahydrofuran (THF)C₄H₈O72.1130 mL-
1N Hydrochloric Acid (HCl)HCl36.46150 mL150
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed for extraction-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed for drying-
Procedure

A detailed workflow for the synthesis is provided below.

G A Suspend LiAlH4 (712 mg) in dry THF (15 mL) B Cool the suspension to 0°C in an ice bath A->B D Slowly add the ester solution to the LiAlH4 suspension at 0°C B->D C Prepare a solution of ethyl benzo[b]thiophene-2-carboxylate (2.06 g) in dry THF (15 mL) C->D E Stir the reaction mixture at 0°C for 1 hour D->E F Carefully quench the reaction with 1N HCl (150 mL) E->F G Continue stirring for 15 minutes F->G H Extract the mixture with ethyl acetate G->H I Combine organic layers and dry over anhydrous MgSO4 H->I J Remove the solvent under reduced pressure I->J K Obtain the product as a white crystalline solid J->K

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, suspend lithium aluminum hydride (712 mg) in dry tetrahydrofuran (15 mL).

  • Cooling: Cool the suspension to 0°C using an ice bath.[1]

  • Addition of Starting Material: In a separate flask, dissolve ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol) in dry tetrahydrofuran (15 mL).[1] Slowly add this solution dropwise to the cooled lithium aluminum hydride suspension.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.[1]

  • Quenching: Carefully quench the reaction by the slow addition of 1N hydrochloric acid (150 mL) and continue stirring for an additional 15 minutes.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate.[1] Filter off the drying agent and remove the solvent by concentration under reduced pressure to yield the final product.[1]

Results
ProductAppearanceYield
This compoundWhite crystalline solid1.51 g (92%)
Characterization Data

The structure of the synthesized this compound was confirmed by ¹H-NMR spectroscopy.

PropertyData
Melting Point98-101°C[1]
Boiling Point108-110 °C (at 4 Torr)[1]
¹H-NMR (270 MHz, CDCl₃)δ = 7.86-7.67 (m, 2H), 7.42-7.20 (m, 3H), 4.91 (s, 2H), 2.02 (bs, 1H)[1]
Molecular FormulaC₉H₈OS[1]
Molecular Weight164.22 g/mol [1]

Safety Precautions:

  • Lithium aluminum hydride is a highly reactive and flammable solid. Handle it with extreme care in a fume hood and away from water or moisture.

  • Tetrahydrofuran is a flammable liquid.

  • Hydrochloric acid is corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

The Versatile Scaffold: Applications of 2-(Hydroxymethyl)benzo[b]thiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The benzo[b]thiophene moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. While 2-(Hydroxymethyl)benzo[b]thiophene itself is often utilized as a key synthetic intermediate, its derivatives have been extensively explored for various therapeutic applications. The introduction of diverse functionalities at the 2-position of the benzo[b]thiophene core has led to the discovery of potent agents with anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

This document provides an overview of the medicinal chemistry applications of 2-substituted benzo[b]thiophene derivatives, stemming from the foundational structure of this compound. Although specific biological data for this compound is limited in publicly available research, the following sections detail the significant therapeutic potential of its closely related analogs.

Anticancer Applications

Derivatives of this compound have emerged as a promising class of anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization and the modulation of key signaling pathways. For instance, 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been designed as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.

Antimicrobial and Anti-inflammatory Potential

The benzo[b]thiophene scaffold has been successfully incorporated into molecules exhibiting potent antimicrobial and anti-inflammatory properties. While direct studies on this compound are scarce, its derivatives have been synthesized and evaluated for their ability to combat various pathogens and modulate inflammatory responses.

Enzyme Inhibition

The structural features of 2-substituted benzo[b]thiophenes make them attractive candidates for the design of specific enzyme inhibitors. Research has shown that derivatives can effectively inhibit enzymes such as cholinesterases, which are relevant targets in neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the biological activities of various 2-substituted benzo[b]thiophene derivatives, highlighting their potential in different therapeutic areas.

Table 1: Anticancer Activity of 2-Substituted Benzo[b]thiophene Derivatives

Compound IDDerivative ClassCancer Cell LineActivity (IC₅₀/GI₅₀, µM)Reference
1 2-Carbonylbenzo[b]thiophene 1,1-dioxideMDA-MB-468 (Breast)1.98[1]
2 Benzothiophene AcrylonitrileVarious0.01 - 0.1[2]
3 2-AcylhydrazoneStaphylococcus aureusMIC: 4 µg/mL[3]

Table 2: Enzyme Inhibition Activity of 2-Substituted Benzo[b]thiophene Derivatives

Compound IDDerivative ClassEnzyme TargetActivity (IC₅₀, µM)Reference
4 Benzothiophene-chalconeAcetylcholinesterase (AChE)62.10[4]
5 Benzothiophene-chalconeButyrylcholinesterase (BChE)24.35[4]
6 Benzo[b]thiophene carboxylateα-Amylase5.37[5]

Experimental Protocols

General Synthesis of 2-Substituted Benzo[b]thiophene Derivatives

A common route to synthesize various 2-substituted benzo[b]thiophene derivatives often starts from a precursor like 2-bromothiophene which can be functionalized through cross-coupling reactions.[6]

Protocol: Synthesis of 2-Aryl-benzo[b]thiophenes via Suzuki Coupling

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzo[b]thiophene (1 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Solvent and Base: Add a mixture of toluene (5 mL) and water (1 mL) to the flask, followed by potassium carbonate (2 mmol).

  • Reaction Conditions: Heat the mixture to 80-100°C and stir vigorously under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway Diagram

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Dimer->Gene Binds to DNA Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Leads to Inhibitor 2-Carbonylbenzo[b]thiophene 1,1-dioxide Derivative Inhibitor->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by a 2-carbonylbenzo[b]thiophene 1,1-dioxide derivative.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis of 2-Substituted Benzo[b]thiophene Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening Biological Screening (e.g., Anticancer Assay) Purification->Biological_Screening Data_Analysis Data Analysis (IC50/GI50 Determination) Biological_Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for the development of 2-substituted benzo[b]thiophene derivatives as therapeutic agents.

References

Application Notes and Protocols: 2-(Hydroxymethyl)benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of 2-(Hydroxymethyl)benzo[b]thiophene derivatives, a class of compounds with significant therapeutic potential in oncology and inflammatory diseases. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of key cellular signaling pathways.[1][2][3]

Application Notes

This compound derivatives have emerged as potent modulators of various biological processes. Their applications span across multiple therapeutic areas, primarily focusing on the inhibition of protein kinases and the disruption of cellular proliferation.

Anti-inflammatory Activity: Certain derivatives of benzo[b]thiophene have been investigated for their anti-inflammatory properties.[3][4] One of the key mechanisms underlying this activity is the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical mediator in the pro-inflammatory signaling cascades initiated by cytokines such as TNF-α and IL-1β.[5][6] By inhibiting TAK1, these compounds can effectively block the downstream activation of NF-κB and MAPK pathways, leading to a reduction in the production of inflammatory mediators.

Anticancer Activity: A significant area of application for this compound derivatives is in oncology. These compounds have demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.[7][8] The mechanisms of action are often multifactorial and can include:

  • Kinase Inhibition: Many derivatives act as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation. For instance, specific compounds have shown inhibitory activity against kinases involved in cell cycle regulation and signal transduction.

  • Induction of Apoptosis: These derivatives can trigger programmed cell death in cancer cells. This is often mediated through the activation of caspase cascades and can be observed through assays such as Annexin V staining.

  • Cell Cycle Arrest: Treatment with these compounds can lead to a halt in the cell cycle, frequently at the G2/M checkpoint, preventing cancer cells from undergoing mitosis.[9]

The versatility of the benzo[b]thiophene core allows for extensive chemical modifications, enabling the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives and related analogs from various studies.

Table 1: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
HS-276 TAK1<0.1[5]
Compound 22 TAK10.055[10]
Compound 54 TAK10.002[10]
Compound 3t' RAGE13.2[11]

Table 2: Anticancer Activity of Benzo[b]thiophene Derivatives

Compound IDCancer Cell LineActivity ParameterValue (µM)Reference
Compound 6 (acrylonitrile) PC3 (Prostate)GI500.003 - 0.016[12]
Compound 6 (acrylonitrile) OVAR8 (Ovarian)GI500.003 - 0.016[12]
Compound 8a (triazole) Breast Cancer PanelGI50<0.01 - 0.014[7]
IPBT HepG2 (Liver)EC5067.04[8]
IPBT Caco-2 (Colon)EC5063.74[8]
Compound 6o STAT3 InhibitionIC50Not specified[13]
Benzothiazole derivative 2b AsPC-1 (Pancreatic)IC50Not specified[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.

Protocol 1: In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the ability of a test compound to inhibit the enzymatic activity of TAK1. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[15][16][17]

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Thaw all reagents on ice.

    • Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in 1x Kinase Assay Buffer.

  • Assay Plate Setup:

    • Test Wells: Add 1 µL of the test compound at various concentrations.

    • Positive Control Wells (No Inhibition): Add 1 µL of DMSO.

    • Blank Wells (No Enzyme): Add 1 µL of DMSO.

  • Enzyme Addition:

    • Add 2 µL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells.

    • Add 2 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Reaction Initiation:

    • Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells to start the kinase reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a test compound on the metabolic activity of cells, which is an indicator of cell viability.[2][4][18][19][20]

Materials:

  • Cancer cell line of interest (e.g., PC3, HepG2)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells following treatment with a test compound.[1][3][21][22]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at the desired concentration for the specified time. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in inflammatory signaling pathways. This compound derivatives that inhibit TAK1 can block the downstream activation of NF-κB and MAP kinases.[6][23][24][25][26]

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRAF TRAF2/6 TNFR->TRAF IL1R->TRAF TAK1_complex TAK1-TAB1/2/3 Complex TRAF->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs Inhibitor This compound Derivative Inhibitor->TAK1_complex IkappaB IκB IKK_complex->IkappaB P p38 p38 MKKs->p38 P JNK JNK MKKs->JNK P NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus p38->Nucleus JNK->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: TAK1 Signaling Pathway Inhibition.

G2/M Cell Cycle Checkpoint Arrest

This diagram illustrates the key regulatory proteins of the G2/M cell cycle checkpoint. Inhibition of proteins like CDK1 by this compound derivatives can lead to cell cycle arrest at this stage.[27][28][29][30]

G2_M_Checkpoint cluster_checkpoint G2/M Checkpoint Control G2_Phase G2 Phase CyclinB_CDK1 Cyclin B / CDK1 Complex G2_Phase->CyclinB_CDK1 Accumulation of Cyclin B M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase Promotes Mitotic Entry Inhibitor This compound Derivative Inhibitor->CyclinB_CDK1 Potential Target Wee1_Myt1 Wee1 / Myt1 Kinases Wee1_Myt1->CyclinB_CDK1 Inhibitory Phosphorylation Cdc25 Cdc25 Phosphatase Cdc25->CyclinB_CDK1 Activating Dephosphorylation DNA_Damage DNA Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Activates Chk1_Chk2->Cdc25 Inhibits

Caption: G2/M Cell Cycle Checkpoint Arrest.

Experimental Workflow: From Compound to Biological Effect

This workflow outlines the logical progression of experiments to characterize the biological effects of a novel this compound derivative.

Experimental_Workflow Compound This compound Derivative Kinase_Assay In Vitro Kinase Assay (e.g., TAK1) Compound->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Compound->Cell_Viability Mechanism_Validation Mechanism of Action Validation (e.g., Western Blot for pathway proteins) Kinase_Assay->Mechanism_Validation Identifies Direct Target Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay If Cytotoxic Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle_Assay If Anti-proliferative Apoptosis_Assay->Mechanism_Validation Cell_Cycle_Assay->Mechanism_Validation Lead_Optimization Lead Optimization Mechanism_Validation->Lead_Optimization Informs SAR

Caption: Experimental Characterization Workflow.

References

Application Note: Synthesis and Functionalization of 2-(Hydroxymethyl)benzo[b]thiophene via O-Alkylation and O-Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. The 2-(hydroxymethyl)benzo[b]thiophene derivative serves as a versatile building block, allowing for the introduction of diverse functionalities through reactions with various electrophiles at the hydroxyl group. This document provides detailed protocols for the synthesis of the key precursor, (benzo[b]thiophen-2-yl)methanol, and its subsequent O-alkylation and O-acylation to generate ethers and esters, respectively. These transformations are fundamental for creating libraries of compounds for drug discovery and materials science applications.

Introduction

Benzo[b]thiophenes are a class of sulfur-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their structural similarity to endogenous molecules like indole allows them to interact with various biological targets. Functionalization of the benzo[b]thiophene core is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The hydroxymethyl group at the C2 position of the benzo[b]thiophene ring provides a convenient handle for derivatization. Acting as a nucleophile, this primary alcohol can readily react with a variety of electrophiles to form stable ether and ester linkages, enabling the exploration of structure-activity relationships (SAR).

This application note details reliable protocols for the synthesis of (benzo[b]thiophen-2-yl)methanol and its subsequent reaction with electrophilic alkylating and acylating agents.

Synthesis of Starting Material: (Benzo[b]thiophen-2-yl)methanol

The precursor, (benzo[b]thiophen-2-yl)methanol, can be efficiently synthesized by the reduction of a commercially available ester, such as ethyl benzo[b]thiophene-2-carboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol 2.1: Reduction of Ethyl Benzo[b]thiophene-2-carboxylate

Materials:

  • Ethyl benzo[b]thiophene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Suspend lithium aluminum hydride (0.71 g, 1.1 eq.) in dry tetrahydrofuran (15 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol, 1.0 eq.) in dry tetrahydrofuran (15 mL) dropwise to the stirred LiAlH₄ suspension at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Carefully quench the reaction by the slow, dropwise addition of 1N HCl (150 mL). Continue stirring for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a white crystalline solid.

Expected Yield: ~92%[1] Characterization (¹H-NMR, 270 MHz, CDCl₃): δ = 7.86-7.67 (m, 2H), 7.42-7.20 (m, 3H), 4.91 (s, 2H), 2.02 (bs, 1H).[1]

Reactions with Electrophiles: O-Alkylation and O-Acylation

The hydroxyl group of (benzo[b]thiophen-2-yl)methanol acts as a potent nucleophile, particularly after deprotonation with a suitable base, enabling reactions with various electrophiles.

O-Alkylation (Ether Formation)

The O-alkylation of (benzo[b]thiophen-2-yl)methanol can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes an Sₙ2 reaction with a primary alkyl halide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Reactant Benzo[b]thiophen-2-yl-methanol Alkoxide Benzo[b]thiophen-2-yl-methoxide Reactant->Alkoxide + Base Strong Base (e.g., NaH) Base->Alkoxide Electrophile Alkyl Halide (R-X) Product 2-(Alkoxymethyl)benzo[b]thiophene Electrophile->Product Alkoxide_ref Benzo[b]thiophen-2-yl-methoxide Alkoxide_ref->Product Sₙ2

Protocol 3.1.1: General Protocol for O-Alkylation

Materials:

  • (Benzo[b]thiophen-2-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, iodomethane, ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine

Procedure:

  • Dissolve (benzo[b]thiophen-2-yl)methanol (1.0 eq.) in anhydrous DMF in a flask under an inert atmosphere and cool to 0°C.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Cool the mixture back to 0°C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

O-Acylation (Ester Formation)

The esterification of (benzo[b]thiophen-2-yl)methanol is typically performed using an acyl chloride or carboxylic anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

G Reactants Benzo[b]thiophen-2-yl-methanol + Acyl Chloride (RCOCl) + Base (e.g., Pyridine) Reaction Stir in Solvent (e.g., DCM) 0°C to RT Reactants->Reaction Combine Product Benzo[b]thiophen-2-ylmethyl Ester Reaction->Product Formation

Protocol 3.2.1: General Protocol for O-Acylation

Materials:

  • (Benzo[b]thiophen-2-yl)methanol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic anhydride

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve (benzo[b]thiophen-2-yl)methanol (1.0 eq.) in anhydrous DCM in a flask under an inert atmosphere.

  • Add a base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.) and cool the mixture to 0°C.

  • Slowly add the acyl chloride (1.2 eq.) or anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude ester by column chromatography or recrystallization.

Data Summary

While specific literature with a wide range of electrophiles and corresponding yields for the O-alkylation and O-acylation of this compound is limited, the following tables provide representative data based on general reactivity principles and analogous reactions. Researchers should optimize these conditions for their specific substrates.

Table 1: Representative O-Alkylation Reactions

EntryElectrophile (R-X)Product (R)Typical BaseSolventExpected Yield
1IodomethaneMethylNaHDMF/THFHigh
2Ethyl BromideEthylNaHDMF/THFGood to High
3Benzyl BromideBenzylNaHDMFGood to High

Table 2: Representative O-Acylation Reactions

EntryElectrophile (RCOX)Product (COR)Typical BaseSolventExpected Yield
1Acetyl ChlorideAcetylPyridine/Et₃NDCMHigh
2Benzoyl ChlorideBenzoylPyridine/Et₃NDCMHigh
3Acetic AnhydrideAcetylPyridineDCMHigh

Experimental Workflow Visualization

The following diagram outlines the typical logical workflow for the synthesis and functionalization of (benzo[b]thiophen-2-yl)methanol.

G Start Start: Ethyl benzo[b]thiophene-2-carboxylate Reduction Protocol 2.1: Reduction (LiAlH4) Start->Reduction Precursor (Benzo[b]thiophen-2-yl)methanol Reduction->Precursor Alkylation Protocol 3.1.1: O-Alkylation Precursor->Alkylation Acylation Protocol 3.2.1: O-Acylation Precursor->Acylation Purify_Alk Workup & Purification Alkylation->Purify_Alk Purify_Acyl Workup & Purification Acylation->Purify_Acyl Ether Ether Derivatives Ester Ester Derivatives Purify_Alk->Ether Purify_Acyl->Ester

Conclusion

The protocols described provide a robust framework for the synthesis and derivatization of (benzo[b]thiophen-2-yl)methanol. The O-alkylation and O-acylation reactions are high-yielding and tolerant of a variety of functional groups on the electrophile, making this an excellent strategy for generating compound libraries for screening in drug discovery and for developing novel organic materials. The straightforward nature of these reactions allows for rapid access to a diverse range of benzo[b]thiophene derivatives.

References

Application Notes and Protocols: Oxidation of 2-(Hydroxymethyl)benzo[b]thiophene to 2-Formylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical oxidation of 2-(hydroxymethyl)benzo[b]thiophene to its corresponding aldehyde, 2-formylbenzo[b]thiophene. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The following sections present a comparative overview of common and effective oxidation methods, including detailed experimental procedures.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. In the context of drug development and medicinal chemistry, the synthesis of heteroaromatic aldehydes such as 2-formylbenzo[b]thiophene is of significant interest. This aldehyde serves as a versatile building block for the elaboration of more complex molecular architectures. The choice of oxidant and reaction conditions is critical to ensure high yields and minimize over-oxidation to the corresponding carboxylic acid. This note details several reliable methods for this conversion, including chromium-based oxidations, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation.

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as substrate sensitivity, desired scale, and reagent availability and toxicity. The following table summarizes key quantitative data for common methods applicable to the oxidation of this compound.

Oxidation MethodOxidizing AgentTypical SolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
Corey-Suggs Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temperature1 - 4 hours85 - 95
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to Room Temp.1 - 3 hours90 - 98
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature1 - 3 hours90 - 95

Experimental Protocols

The following are detailed protocols for the oxidation of this compound to 2-formylbenzo[b]thiophene using the aforementioned methods.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This method utilizes the relatively stable and commercially available Corey-Suggs reagent, PCC, for a straightforward and high-yielding oxidation.[1][2][3]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica Gel

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for filtration

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and Celite® (a mass equal to the PCC) in anhydrous dichloromethane (10 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL per gram of alcohol).

  • Filter the mixture through a pad of silica gel, washing the pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-formylbenzo[b]thiophene.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the pure aldehyde.

Protocol 2: Swern Oxidation

The Swern oxidation is a mild and highly efficient method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5][6][7]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et3N)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Syringes

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (5 mL per gram of alcohol) in a round-bottom flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane to the cooled oxalyl chloride solution. Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine reagent, Dess-Martin periodinane, which is known for its mildness and broad functional group tolerance.[8][9][10][11]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (15 mL per gram of alcohol) in a round-bottom flask, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Visualizations

The following diagrams illustrate the general workflow and the relationship between the described oxidation methods.

experimental_workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound reaction Addition of Oxidizing Agent (PCC, Swern, or DMP) in Anhydrous DCM start->reaction Dissolve quench Reaction Quenching reaction->quench After completion (TLC) extraction Extraction quench->extraction purification Column Chromatography extraction->purification product 2-Formylbenzo[b]thiophene purification->product

General experimental workflow for the oxidation.

logical_relationship cluster_methods Oxidation Methods oxidation Oxidation of this compound pcc PCC Oxidation (Chromium-based) oxidation->pcc swern Swern Oxidation (DMSO-based) oxidation->swern dmp DMP Oxidation (Hypervalent Iodine) oxidation->dmp mild_conditions mild_conditions pcc->mild_conditions Less Mild toxicity toxicity pcc->toxicity Toxic swern->mild_conditions Mild swern->toxicity Malodorous Byproducts dmp->mild_conditions Very Mild dmp->toxicity Less Toxic

Comparison of different oxidation methods.

References

Application Notes and Protocols for HPLC Analysis of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Hydroxymethyl)benzo[b]thiophene. This application note is intended for researchers, scientists, and professionals in drug development and quality control. The described reverse-phase HPLC method is demonstrated to be suitable for the determination of the purity and concentration of this compound.

Introduction

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its accurate quantification is crucial for ensuring the quality and consistency of starting materials and final products in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the purity assessment and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This document outlines a validated reverse-phase HPLC method for the analysis of this compound.

Chromatographic Conditions

A reverse-phase HPLC method was developed and validated for the analysis of this compound. A C18 column is utilized with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, providing good peak shape and resolution. UV detection is performed at a wavelength determined to be optimal for the analyte.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 287 nm
Run Time 10 minutes

Experimental Protocols

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (H₃PO₄) (Analytical grade)

  • Ultrapure water

  • This compound reference standard (purity >99%)

Preparation of Mobile Phase
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm nylon filter.

  • Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a 40:60 (v/v) ratio. Degas the mobile phase for 15 minutes using an ultrasonic bath before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.

  • Transfer the weighed sample to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including system suitability, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, are summarized below.

System Suitability

System suitability was established by injecting six replicate injections of a 50 µg/mL standard solution. The acceptance criteria are presented in Table 2.

Table 2: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20007800
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%
Retention Time Approx. 4.5 min4.52 min
Linearity, LOD, and LOQ

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 1 to 100 µg/mL. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.

Table 3: Linearity, LOD, and LOQ Data

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Precision

The precision of the method was determined by performing six replicate analyses of three different concentrations (10, 50, and 100 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).

Table 4: Precision Data

Concentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
10 1.21.5
50 0.91.1
100 0.70.9
Accuracy (Recovery)

The accuracy of the method was assessed by spiking a pre-analyzed sample with known amounts of the reference standard at three different concentration levels (80%, 100%, and 120% of the sample concentration). The recovery of the analyte was then calculated.

Table 5: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80% 4039.699.0
100% 5050.3100.6
120% 6059.599.2
Average Recovery 99.6%

Visualizations

HPLC_Workflow A Standard & Sample Preparation E Injection of Standard/Sample (10 µL) A->E B HPLC System Setup C Mobile Phase Preparation (Acetonitrile:Buffer 60:40) B->C D Column Equilibration (C18, 1.0 mL/min, 30°C) C->D D->E F Chromatographic Separation E->F G UV Detection at 287 nm F->G H Data Acquisition & Processing G->H I Quantification & Reporting H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Method HPLC Method Validation Method Validation Method->Validation Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness ReliableResults Reliable & Reproducible Results Linearity->ReliableResults Precision->ReliableResults Accuracy->ReliableResults Specificity->ReliableResults Robustness->ReliableResults

Application Notes and Protocols for the Functionalization of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective methods for the chemical modification of the hydroxyl group in 2-(hydroxymethyl)benzo[b]thiophene. This versatile building block is of significant interest in medicinal chemistry due to the established and diverse biological activities of benzo[b]thiophene derivatives, which include roles as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[1][2] The functionalization of the hydroxyl group allows for the synthesis of a wide array of derivatives, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.

Overview of Functionalization Strategies

The primary hydroxyl group of this compound offers a reactive handle for a variety of chemical transformations. Key functionalization strategies include:

  • Etherification: Formation of an ether linkage (C-O-C) via reactions such as the Williamson ether synthesis.

  • Esterification: Creation of an ester linkage (C-O-C=O) through reactions with carboxylic acids, acid chlorides, or anhydrides.

  • Substitution Reactions: Conversion of the hydroxyl group to other functionalities like halides, azides, amines, and thiols, often proceeding through an activated intermediate. The Mitsunobu reaction is a particularly versatile method for such transformations.

These modifications can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Experimental Protocols and Data

This section details protocols for key functionalization reactions of this compound.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide. The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonating the alcohol with a strong base, acts as a nucleophile.

General Reaction Scheme:

start This compound product 2-(Alkoxymethyl)benzo[b]thiophene start->product Etherification reagents + R-X (e.g., Benzyl bromide) + Base (e.g., NaH)

Figure 1: General workflow for Williamson ether synthesis.

Protocol: Synthesis of 2-(Benzyloxymethyl)benzo[b]thiophene

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Esterification: Steglich Esterification

Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3]

General Reaction Scheme:

start This compound product Benzo[b]thiophen-2-ylmethyl ester start->product Esterification reagents + R-COOH (e.g., Benzoic acid) + DCC, DMAP

Figure 2: General workflow for Steglich esterification.

Protocol: Synthesis of Benzo[b]thiophen-2-ylmethyl benzoate

  • Dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure ester.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, azides, and phthalimides, with inversion of stereochemistry.[4][5] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5]

General Reaction Scheme:

start This compound product Functionalized product start->product Mitsunobu Reaction reagents + Nucleophile (Nu-H) (e.g., Phthalimide) + PPh3, DIAD

Figure 3: General workflow for the Mitsunobu reaction.

Protocol: Synthesis of 2-((Benzo[b]thiophen-2-yl)methyl)isoindoline-1,3-dione (Phthalimide Adduct)

  • Dissolve this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DIAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired phthalimide derivative. This product can be further converted to the corresponding amine.

Halogenation

The conversion of the hydroxyl group to a halide provides a versatile intermediate for further nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Protocol: Synthesis of 2-(Chloromethyl)benzo[b]thiophene

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add thionyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 2-(chloromethyl)benzo[b]thiophene, which can be used in the next step without further purification or purified by chromatography if necessary.

Thioesterification

The hydroxyl group can be converted to a thioacetate, which can then be hydrolyzed to the corresponding thiol.

Protocol: Synthesis of S-(Benzo[b]thiophen-2-ylmethyl) thioacetate

  • This conversion can be achieved via a two-step process starting with the conversion of the alcohol to the corresponding halide (as described in section 2.4).

  • To a solution of the crude 2-(chloromethyl)benzo[b]thiophene (1.0 eq) in a solvent like acetone or DMF, add potassium thioacetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the thioacetate.

Summary of Quantitative Data

ReactionReagentsProductYield (%)Reference
Etherification Benzyl bromide, NaH2-(Benzyloxymethyl)benzo[b]thiophene~85-95%General protocol
Esterification Benzoic acid, DCC, DMAPBenzo[b]thiophen-2-ylmethyl benzoate~80-90%General protocol
Mitsunobu Phthalimide, PPh₃, DIAD2-((Benzo[b]thiophen-2-yl)methyl)isoindoline-1,3-dione~70-85%General protocol
Halogenation SOCl₂2-(Chloromethyl)benzo[b]thiophene>90%General protocol
Thioesterification Potassium thioacetateS-(Benzo[b]thiophen-2-ylmethyl) thioacetate~80-90%General protocol

Note: Yields are approximate and can vary based on reaction scale and purification methods. These are representative yields for analogous reactions.

Applications in Drug Discovery: Signaling Pathways

Derivatives of this compound are scaffolds for compounds that can interact with various biological targets. Two notable examples are the modulation of estrogen receptors and the inhibition of tubulin polymerization.

Raloxifene and Estrogen Receptor Modulation

Raloxifene, a prominent drug containing a benzo[b]thiophene core, is a selective estrogen receptor modulator (SERM). It exhibits tissue-specific agonist or antagonist activity on estrogen receptors (ERα and ERβ).[6][7] In bone tissue, it acts as an agonist, promoting bone density, while in breast and uterine tissue, it acts as an antagonist, inhibiting cell proliferation.[7]

raloxifene_pathway cluster_nucleus Nucleus Raloxifene_ER Raloxifene-ER Complex ERE Estrogen Response Element (ERE) Raloxifene_ER->ERE Coactivator Coactivator ERE->Coactivator Bone Tissue (Agonist) Corepressor Corepressor ERE->Corepressor Breast/Uterine Tissue (Antagonist) Gene_Transcription_Bone Gene Transcription (Bone Formation) Coactivator->Gene_Transcription_Bone Gene_Transcription_Breast Gene Transcription (Cell Proliferation) Corepressor->Gene_Transcription_Breast Inhibition Raloxifene Raloxifene ER Estrogen Receptor (ER) Raloxifene->ER Binding ER->Raloxifene_ER

Figure 4: Simplified signaling pathway of Raloxifene as a SERM.

Inhibition of Tubulin Polymerization

Certain benzo[b]thiophene derivatives have been identified as inhibitors of tubulin polymerization.[8] Microtubules are essential components of the cytoskeleton and are crucial for cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising anticancer agents.

tubulin_inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Tubulin->Cell_Cycle_Arrest Inhibition of Polymerization Benzothiophene_Derivative Benzothiophene Derivative Benzothiophene_Derivative->Tubulin Binding Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols: The Strategic Use of 2-(Hydroxymethyl)benzo[b]thiophene in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(hydroxymethyl)benzo[b]thiophene and its derivatives in the creation of biologically active molecules. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document details the conversion of this compound into key intermediates and their subsequent elaboration into potent bioactive compounds, with a particular focus on Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.

Introduction to this compound as a Synthetic Building Block

This compound is a versatile starting material in organic synthesis. Its primary alcohol functionality allows for a variety of chemical transformations, including oxidation to the corresponding aldehyde, conversion to a leaving group (e.g., a halide) for nucleophilic substitution, or esterification. These transformations open pathways to a diverse range of functionalized benzo[b]thiophene derivatives with significant pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer activities.[3]

A key application of benzo[b]thiophene derivatives is in the synthesis of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that bind to estrogen receptors, exhibiting agonist or antagonist effects in a tissue-specific manner. Raloxifene, a prominent SERM containing a 2-arylbenzo[b]thiophene core, is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[4] The synthetic protocols detailed below provide a roadmap for the synthesis of Raloxifene and its analogs, highlighting the importance of the benzo[b]thiophene scaffold.

Key Synthetic Intermediates and Bioactive Molecules

The synthesis of complex bioactive molecules from this compound often proceeds through several key intermediates. A common strategy involves the preparation of a suitably substituted 2-arylbenzo[b]thiophene core, which is then acylated and further modified.

Synthesis of Key Intermediates

A crucial intermediate in the synthesis of Raloxifene is 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene . While not directly synthesized from this compound in a single step, its synthesis showcases the construction of the core benzothiophene structure.

Another key component is the acylating agent, 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride , which provides the side chain responsible for the tissue-selective activity of Raloxifene.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

This protocol describes a common method for the synthesis of the benzothiophene core of Raloxifene.

Step 1: Synthesis of 1-(4-Methoxyphenyl)-2-(3-methoxyphenylthio)ethanone

  • To a solution of 3-methoxybenzenethiol (2.8 mol) in ethanol (800 mL) at 0-5°C, add a 20% potassium hydroxide solution (2.8 mol) dropwise over 1 hour.

  • Stir the mixture for 10 minutes, then add 2-bromo-1-(4-methoxyphenyl)ethanone (2.85 mol) portion-wise at 0-5°C over 1.5 hours.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add deionized water (1.0 L) and stir for 30 minutes at room temperature.

  • Filter the resulting solid and wash with water (200 mL) to obtain the crude product.[5]

Step 2: Cyclization to 6-Methoxy-3-(4-methoxyphenyl)benzo[b]thiophene

  • To a stirred solution of aluminum chloride (0.83 mol) in dichloromethane (DCM) (1500 mL) at 0-5°C, add a solution of 1-(4-methoxyphenyl)-2-(3-methoxyphenylthio)ethanone (0.769 mol) in DCM (600 mL) over 45 minutes.

  • Stir the resulting mixture for 30 hours at room temperature, monitoring by TLC.

  • Quench the reaction by pouring it into a 10% aqueous HCl solution (500 mL) and extract with DCM (2 x 200 mL).

  • Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate under vacuum to yield the crude product.[5]

Step 3: Rearrangement to 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

  • Add methanesulfonic acid (0.63 mol) to a solution of 6-methoxy-3-(4-methoxyphenyl)benzo[b]thiophene (0.63 mol) in toluene (700 mL) at room temperature.

  • Stir the mixture at 90°C for 4 hours, monitoring by TLC.

  • Add heptane (280 mL) at 90°C and stir for 1 hour, followed by 3 hours at 80°C.

  • Add 2-propanol (490 mL) and stir for 30 minutes.

  • Cool the mixture to 0°C, stir for 1 hour, and then filter the solid.

  • Wash the solid with a toluene/2-propanol mixture (70/30 v/v) and dry under vacuum at 60°C to yield the desired product.[5] A reported yield for this step is 80% with a purity of 99.7%.[5]

Protocol 2: Synthesis of 4-(2-Piperidinoethoxy)benzoyl Chloride Hydrochloride

This protocol details the preparation of the acylating agent.

  • Combine 4-(2-piperidinoethoxy)benzoic acid hydrochloride (0.05 mol) in methylene dichloride (400 mL) and pyridine (0.5 mL) at 25-35°C.

  • Add thionyl chloride (0.20 mol) dropwise under argon over 15-30 minutes.

  • Stir the reaction mixture for 2 hours at 40-45°C.

  • Remove excess thionyl chloride and solvent under vacuum to afford the crude acid chloride hydrochloride salt, which can be used directly in the next step.

Protocol 3: Friedel-Crafts Acylation and Demethylation to Synthesize Raloxifene

This protocol describes the coupling of the benzothiophene core with the acylating agent and the final deprotection to yield Raloxifene.

Step 1: Friedel-Crafts Acylation

  • Dissolve the crude 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride from Protocol 2 in methylene dichloride (150 mL) and cool to 0-10°C.

  • Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (0.04 mol).

  • Add anhydrous aluminum chloride (0.28 mol) portion-wise over 30 minutes.

  • Allow the mixture to warm to 30°C and stir for 2 hours at 25-35°C.

Step 2: Demethylation

  • To the reaction mixture from the previous step, add decanethiol (0.16 mol) and stir for 2 hours at 25-35°C.

  • Quench the reaction with a mixture of methanol (100 mL), ice (200 g), and concentrated HCl (15 mL).

  • Stir for 1 hour at 25-35°C.

  • Collect the precipitated solid by filtration, wash with water (2 x 100 mL), and dry at 65°C for 4 hours to afford crude Raloxifene hydrochloride.

  • The crude product can be purified by crystallization from a methanol/water mixture. A reported yield for the combined acylation and demethylation is 53.3%.

Quantitative Data

The biological activity of Raloxifene and its analogs is typically evaluated through their binding affinity to estrogen receptors (ERα and ERβ) and their effects on cell proliferation and gene expression.

CompoundERα Binding Affinity (IC₅₀, nM)ERβ Binding Affinity (IC₅₀, nM)Antiproliferative Activity (MCF-7 cells, IC₅₀, nM)Reference
Raloxifene 0.30.60.1 - 10[1]
[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene (Analog 4c) --0.05[1]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Visualizations

Synthetic Workflow

G cluster_core Benzothiophene Core Synthesis cluster_sidechain Side Chain Synthesis 3-Methoxybenzenethiol 3-Methoxybenzenethiol Thioether Intermediate Thioether Intermediate 3-Methoxybenzenethiol->Thioether Intermediate KOH, 2-Bromo-1-(4-methoxyphenyl)ethanone 6-Methoxy-3-(4-methoxyphenyl)benzo[b]thiophene 6-Methoxy-3-(4-methoxyphenyl)benzo[b]thiophene Thioether Intermediate->6-Methoxy-3-(4-methoxyphenyl)benzo[b]thiophene AlCl3 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene 6-Methoxy-3-(4-methoxyphenyl)benzo[b]thiophene->6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene Methanesulfonic acid Coupled Intermediate Coupled Intermediate 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene->Coupled Intermediate Friedel-Crafts Acylation (AlCl3) 4-(2-Piperidinoethoxy)benzoic acid HCl 4-(2-Piperidinoethoxy)benzoic acid HCl 4-(2-Piperidinoethoxy)benzoyl chloride HCl 4-(2-Piperidinoethoxy)benzoyl chloride HCl 4-(2-Piperidinoethoxy)benzoic acid HCl->4-(2-Piperidinoethoxy)benzoyl chloride HCl SOCl2, Pyridine 4-(2-Piperidinoethoxy)benzoyl chloride HCl->Coupled Intermediate Raloxifene Raloxifene Coupled Intermediate->Raloxifene Demethylation (Decanethiol)

Caption: Synthetic workflow for Raloxifene.

Signaling Pathway of SERMs

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM (e.g., Raloxifene) SERM_ER SERM-ER Complex SERM->SERM_ER ER Estrogen Receptor (ERα / ERβ) ER->SERM_ER HSP Heat Shock Proteins HSP->ER inactive complex ERE Estrogen Response Element (in DNA) SERM_ER->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Coactivators Coactivators Coactivators->Gene_Transcription Agonist effect Corepressors Corepressors Corepressors->Gene_Transcription Antagonist effect Biological_Response Tissue-Specific Biological Response Gene_Transcription->Biological_Response

References

Application Notes and Protocols: 2-(Hydroxymethyl)benzo[b]thiophene as a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, known for its presence in numerous biologically active compounds and its intriguing photophysical properties.[1][2][3] While many complex benzo[b]thiophene derivatives have been developed as targeted fluorescent probes, the fundamental compound, 2-(Hydroxymethyl)benzo[b]thiophene, represents a key starting point for the development of novel sensors.[4] Its inherent fluorescence and reactive hydroxymethyl group make it a versatile building block for creating probes tailored to specific analytes and biological environments. These application notes provide an overview of the potential uses of this compound as a fluorescent probe, based on the known properties of the benzothiophene core, and offer generalized protocols for its application.

Principle of Fluorescence

The fluorescence of benzo[b]thiophene derivatives arises from the π-conjugated system of the fused benzene and thiophene rings.[2] Excitation with an appropriate wavelength of light promotes an electron to a higher energy orbital. The subsequent relaxation of the electron to the ground state is accompanied by the emission of a photon, resulting in fluorescence. The specific excitation and emission wavelengths, as well as the quantum yield, are influenced by the substitution pattern on the benzo[b]thiophene core and the surrounding solvent environment. While specific data for this compound is not extensively documented in public literature, the general class of thiophene-based chromophores is known for its sensitivity to environmental polarity and potential for derivatization to create targeted sensors.

Potential Applications

Based on the reactivity of the hydroxymethyl group and the fluorescent nature of the benzothiophene core, this compound can be envisioned as a foundational tool for the following applications:

  • Sensing Metal Ions: The hydroxymethyl group can be chemically modified to incorporate a chelating moiety for specific metal ions.[5][6] Upon binding of a metal ion, the electronic properties of the fluorophore can be altered, leading to a change in fluorescence intensity or a shift in the emission wavelength (a "turn-on" or "turn-off" response). Thiophene-based sensors have been successfully developed for the detection of ions such as Al³⁺ and Zn²⁺.[7][8]

  • Detection of Reactive Oxygen Species (ROS): The electron-rich benzo[b]thiophene core could potentially react with certain reactive oxygen species, leading to a change in its fluorescent properties.[9][10][11] Furthermore, the hydroxymethyl group could be functionalized with ROS-sensitive groups to create a targeted probe.

  • Bioimaging and Cellular Staining: After appropriate functionalization to enhance cell permeability and target specificity, derivatives of this compound could be used for cellular imaging. For instance, linking it to a ligand that binds to a specific cellular structure or protein could allow for visualization of these targets within a cell. Benzothiophene derivatives have been explored for imaging beta-amyloid plaques in the context of Alzheimer's disease.[12]

Data Presentation

As specific quantitative data for this compound as a fluorescent probe is limited, the following table provides a generalized summary of photophysical properties observed for related thiophene-based fluorescent probes to serve as a comparative reference.

PropertyTypical Range for Thiophene-Based ProbesNotes
Excitation Wavelength (λex) 300 - 450 nmHighly dependent on substitution and solvent.
Emission Wavelength (λem) 400 - 600 nmStokes shift is influenced by the electronic nature of substituents.
Quantum Yield (ΦF) 0.01 - 0.5Can be significantly enhanced by derivatization and chelation.[13][14]
Limit of Detection (LOD) nM to µM rangeDependent on the specific analyte and the design of the probe.[13]

Experimental Protocols

The following are generalized protocols for the potential use of this compound as a fluorescent probe. Note: These are hypothetical applications and require experimental validation and optimization.

Protocol 1: General Procedure for Metal Ion Detection (Hypothetical)

This protocol outlines a general workflow for evaluating a modified this compound derivative as a fluorescent sensor for a specific metal ion.

1. Probe Synthesis:

  • Modify the hydroxymethyl group of this compound with a suitable chelating agent for the target metal ion. This would involve standard organic synthesis techniques.

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile).
  • Prepare stock solutions of the metal salts of interest (e.g., 10 mM) in deionized water or an appropriate buffer.

3. Fluorescence Titration:

  • In a cuvette, add a fixed concentration of the fluorescent probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES or Tris buffer, pH 7.4).
  • Record the initial fluorescence emission spectrum.
  • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
  • After each addition, mix thoroughly and record the fluorescence emission spectrum.
  • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity and limit of detection.

4. Selectivity Study:

  • Repeat the fluorescence measurement with a range of other biologically and environmentally relevant metal ions at the same concentration to assess the selectivity of the probe.

Workflow for Metal Ion Detection

Metal_Ion_Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Stock Probe Stock Solution Titration Fluorescence Titration Probe_Stock->Titration Selectivity Selectivity Assay Probe_Stock->Selectivity Metal_Stock Metal Ion Stock Solutions Metal_Stock->Titration Metal_Stock->Selectivity Data_Plot Plot Intensity vs. [Metal] Titration->Data_Plot LOD_Calc Calculate LOD Data_Plot->LOD_Calc

Caption: Workflow for evaluating a fluorescent probe for metal ion detection.

Protocol 2: General Procedure for Detecting Reactive Oxygen Species (ROS) (Hypothetical)

This protocol describes a general method for assessing the potential of a this compound derivative to detect a specific ROS.

1. Probe Preparation:

  • Prepare a stock solution of the this compound derivative (e.g., 1 mM) in DMSO.

2. ROS Generation:

  • Generate the specific ROS of interest in a controlled manner. For example, hydrogen peroxide (H₂O₂) can be added directly. Superoxide (O₂⁻) can be generated using an enzymatic system like xanthine/xanthine oxidase.

3. Fluorescence Measurement:

  • In a 96-well plate or cuvette, add the fluorescent probe to a buffer solution (e.g., phosphate-buffered saline, PBS) to a final concentration of 10-50 µM.
  • Record the baseline fluorescence.
  • Add the ROS-generating system or a direct source of the ROS to the well/cuvette.
  • Monitor the change in fluorescence intensity over time. An increase or decrease in fluorescence would indicate a reaction between the probe and the ROS.

4. Specificity Test:

  • To test for specificity, perform control experiments where a scavenger for the specific ROS is added to the reaction mixture to see if the fluorescence change is inhibited.

Signaling Pathway for ROS Detection

ROS_Detection_Pathway Probe Fluorescent Probe (2-HMBT derivative) Product Oxidized Probe (Altered Fluorescence) Probe->Product Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->Product Signal Fluorescence Change (Detectable Signal) Product->Signal Results in

Caption: Proposed mechanism for ROS detection by a fluorescent probe.

Conclusion

This compound serves as a valuable and versatile platform for the development of novel fluorescent probes. While direct applications are not yet widely reported, its structural simplicity and potential for chemical modification suggest that its derivatives could be tailored for the sensitive and selective detection of a wide range of analytes, including metal ions and reactive oxygen species. The protocols and conceptual frameworks provided here are intended to guide researchers in exploring the promising potential of this fundamental benzothiophene derivative in the fields of chemical sensing and bioimaging. Further research is warranted to synthesize and characterize specific probes based on this scaffold and to validate their efficacy in relevant biological and environmental systems.

References

Application Notes and Protocols for the Polymerization of 2-(Hydroxymethyl)benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of polymers derived from 2-(hydroxymethyl)benzo[b]thiophene. The information is intended for researchers in polymer chemistry, materials science, and drug development. Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that have been explored for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents.[1] The polymerization of functionalized benzo[b]thiophenes opens avenues for creating novel materials for advanced biomedical applications, such as drug delivery systems and bioactive coatings.

The following sections detail a proposed protocol for the cationic polymerization of this compound, methods for characterization, and a discussion of potential applications in the pharmaceutical sciences.

Proposed Synthesis of Poly(this compound) via Cationic Polymerization

While the homopolymerization of this compound is not extensively documented in the literature, a plausible approach is through acid-catalyzed cationic polymerization. This method is predicated on the generation of a stable carbocation at the benzylic position, which can then propagate. The following protocol is a generalized procedure based on established principles of cationic polymerization.

Experimental Protocol: Cationic Polymerization

Materials:

  • This compound (monomer)

  • Lewis acid initiator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), or Titanium(IV) chloride (TiCl₄))

  • Anhydrous dichloromethane (DCM) (reaction solvent)

  • Methanol (for quenching and precipitation)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfer of reagents

  • Temperature-controlled bath (e.g., ice bath, cryostat)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • High-vacuum pump

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is pure and dry. Recrystallize or purify by column chromatography if necessary. Dry under vacuum before use.

  • Reaction Setup: Assemble the reaction glassware (e.g., a two-neck round-bottom flask with a magnetic stir bar, septum, and gas inlet) and dry thoroughly in an oven. Allow to cool to room temperature under a stream of inert gas.

  • Dissolution of Monomer: In the reaction flask under an inert atmosphere, dissolve the this compound monomer in anhydrous dichloromethane to a desired concentration (e.g., 0.1–0.5 M).

  • Initiation of Polymerization: Cool the monomer solution to the desired temperature (e.g., 0 °C or -78 °C) using a temperature-controlled bath. Slowly add the Lewis acid initiator via syringe. The amount of initiator will influence the molecular weight of the polymer; a typical monomer-to-initiator ratio ranges from 50:1 to 200:1.

  • Polymerization: Allow the reaction to stir at the selected temperature. Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) to observe the consumption of the monomer. Reaction times can vary from a few minutes to several hours.

  • Quenching: Once the desired conversion is reached, or after a predetermined time, quench the polymerization by adding an excess of cold methanol. This will terminate the cationic chain ends.

  • Polymer Precipitation and Purification: Pour the reaction mixture into a larger volume of methanol to precipitate the polymer. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under high vacuum at a moderate temperature (e.g., 40–50 °C) until a constant weight is achieved.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

Table 1: Hypothetical Quantitative Data for Poly(this compound)

ParameterMethodExpected Value
Number Average Molecular Weight (Mₙ)GPC5,000 - 15,000 g/mol
Polydispersity Index (PDI)GPC1.5 - 2.5
YieldGravimetric60 - 85%
Glass Transition Temperature (T₉)DSC110 - 140 °C
Decomposition Temperature (Tₔ)TGA> 250 °C (5% weight loss)

Note: These are hypothetical values and will depend on the specific reaction conditions.

Characterization Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show a broadening of the peaks corresponding to the monomer, with the disappearance of the vinyl proton signal (if polymerization proceeds through the vinyl group) or changes in the chemical shift of the methylene protons.

    • ¹³C NMR: The spectrum will show characteristic peaks for the polymer backbone and the benzo[b]thiophene side chains.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the spectrum of the polymer as a thin film or in a KBr pellet. Key expected peaks include those for the aromatic C-H and C=C stretching, and the O-H stretch of the hydroxyl group.

  • Gel Permeation Chromatography (GPC):

    • Determine the number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer using a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene).

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (T₉) of the polymer.

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining its decomposition temperature.

Potential Applications in Drug Development

The benzo[b]thiophene moiety is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds.[1] Polymers incorporating this scaffold could have several applications in drug development:

  • Drug Delivery Vehicles: The polymer could be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents. The aromatic and heterocyclic nature of the polymer may allow for π-π stacking interactions with certain drug molecules, enhancing drug loading.

  • Bioactive Materials: The polymer itself may exhibit intrinsic biological activity. For instance, benzo[b]thiophene derivatives have shown promise as inhibitors of tubulin polymerization, a target for anticancer drugs.[2]

  • Coatings for Medical Devices: The polymer could be used to coat implants or other medical devices to prevent biofilm formation or to elute drugs locally.

Visualizations

Proposed Polymerization Mechanism

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Carbocation Benzylic Carbocation Monomer->Carbocation Water Elimination Initiator Lewis Acid (e.g., BF₃) Initiator->Monomer Activation GrowingChain Growing Polymer Chain Carbocation->GrowingChain NewMonomer Monomer GrowingChain->NewMonomer Nucleophilic Attack ElongatedChain Elongated Polymer Chain NewMonomer->ElongatedChain QuenchingAgent Quenching Agent (e.g., Methanol) ElongatedChain->QuenchingAgent Quenching FinalPolymer Final Polymer QuenchingAgent->FinalPolymer

Caption: Proposed mechanism for the cationic polymerization of this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization MonomerPrep Monomer Preparation ReactionSetup Reaction Setup under Inert Gas MonomerPrep->ReactionSetup Polymerization Initiation & Polymerization ReactionSetup->Polymerization Quenching Quenching with Methanol Polymerization->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying NMR NMR (¹H, ¹³C) Drying->NMR FTIR FTIR Drying->FTIR GPC GPC Drying->GPC Thermal DSC/TGA Drying->Thermal

Caption: General experimental workflow for the synthesis and characterization of the polymer.

Hypothetical Drug Delivery Application

drug_delivery cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery Polymer Polymer Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Drug Molecule Drug->Nanoparticle Administration Administration Nanoparticle->Administration TargetCell Target Cell Administration->TargetCell DrugRelease Drug Release TargetCell->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Conceptual pathway for a drug delivery system using the synthesized polymer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Hydroxymethyl)benzo[b]thiophene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the widely used lithium aluminum hydride (LiAlH₄) reduction of ethyl benzo[b]thiophene-2-carboxylate.

Q1: My reaction yield is significantly lower than the reported 92%. What are the potential causes and how can I improve it?

A1: Low yields in the LiAlH₄ reduction of ethyl benzo[b]thiophene-2-carboxylate can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Moisture Contamination: LiAlH₄ reacts violently with water. The presence of moisture in the reaction setup, solvent, or starting material will consume the reducing agent and significantly lower the yield.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and ensure your starting ester is dry.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, you can try extending the reaction time or adding a slight excess of LiAlH₄.

  • Degradation of Starting Material or Product: The benzo[b]thiophene ring can be sensitive to certain conditions.

    • Solution: Maintain the recommended reaction temperature (0 °C). Exceeding this temperature could lead to side reactions.

  • Issues During Workup: Product loss can occur during the quenching and extraction phases.

    • Solution: Quench the reaction slowly and carefully at 0 °C to avoid excessive heat generation. Ensure efficient extraction by using an adequate amount of a suitable solvent like ethyl acetate and performing multiple extractions.

Here is a logical workflow for troubleshooting low yields:

G cluster_moisture Moisture Troubleshooting cluster_completion Reaction Completion Troubleshooting cluster_workup Workup Optimization start Low Yield of this compound check_moisture Check for Moisture Contamination start->check_moisture check_completion Verify Reaction Completion (TLC) start->check_completion check_temperature Confirm Reaction Temperature start->check_temperature check_workup Review Workup Procedure start->check_workup dry_glassware Oven-dry all glassware check_moisture->dry_glassware If moisture is suspected anhydrous_solvent Use anhydrous solvent check_moisture->anhydrous_solvent If moisture is suspected dry_reagents Ensure starting materials are dry check_moisture->dry_reagents If moisture is suspected extend_time Extend reaction time check_completion->extend_time If starting material remains add_reagent Add slight excess of LiAlH₄ check_completion->add_reagent If starting material remains maintain_temp Maintain 0°C during addition and reaction check_temperature->maintain_temp If temperature fluctuated slow_quench Slow, controlled quenching at 0°C check_workup->slow_quench To minimize product loss multiple_extractions Perform multiple extractions check_workup->multiple_extractions To minimize product loss end Improved Yield dry_glassware->end anhydrous_solvent->end dry_reagents->end extend_time->end add_reagent->end maintain_temp->end slow_quench->end multiple_extractions->end

Troubleshooting workflow for low yield synthesis.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: The formation of side products can be a significant issue. Here are some possibilities:

  • Unreacted Starting Material: The most common "side product" is simply unreacted ethyl benzo[b]thiophene-2-carboxylate. This is easily identified by running a co-spot with the starting material on your TLC plate.

  • Over-reduction Products: While less common for this specific transformation under controlled conditions, highly reactive LiAlH₄ can potentially lead to the reduction of the aromatic ring, especially if the reaction temperature is not controlled.

  • Ring Opening: In some cases, aggressive reducing agents can cause cleavage of the thiophene ring. This is a more drastic side reaction and would likely result in a complex mixture of products.

  • Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate. While this intermediate is typically more reactive than the starting ester and is quickly reduced, it's possible to have trace amounts present in the crude product.[1]

Q3: I'm having difficulty purifying the product. What are the recommended methods?

A3: this compound is a solid at room temperature. The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities if your crude product is relatively clean. A suitable solvent system can be determined through small-scale solubility tests. Mixtures of a soluble solvent (like ethyl acetate or dichloromethane) and a less soluble solvent (like hexanes) are often effective.

  • Column Chromatography: If your crude product contains multiple byproducts, column chromatography on silica gel is the recommended method. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of your crude mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely cited and high-yielding method is the reduction of ethyl benzo[b]thiophene-2-carboxylate with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). This method has been reported to achieve yields of up to 92%.[2]

Q2: Are there any alternative synthetic routes to this compound?

A2: Yes, several alternative methods exist, which may be preferable depending on the available starting materials and safety considerations.

  • Reduction of Benzo[b]thiophene-2-carbaldehyde: If benzo[b]thiophene-2-carbaldehyde is readily available, it can be reduced to the desired alcohol using a milder reducing agent like sodium borohydride (NaBH₄). This method is often simpler to perform and quench than the LiAlH₄ reduction.

  • One-Pot Synthesis from Methylthiobenzene: A one-pot method starting from methylthiobenzene has been reported to produce benzo[b]thiophene-2-carbaldehyde, which can then be reduced in a subsequent step.[3]

  • Grignard Reaction: While less direct, one could envision a Grignard reaction using a suitable benzo[b]thiophene Grignard reagent with formaldehyde. However, this approach is more complex and may have lower yields.

Q3: What are the key safety precautions when working with lithium aluminum hydride (LiAlH₄)?

A3: LiAlH₄ is a highly reactive and pyrophoric reagent that must be handled with extreme care.

  • Inert Atmosphere: Always handle LiAlH₄ under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is completely dry to prevent a violent reaction with water.

  • Controlled Quenching: The quenching of excess LiAlH₄ is highly exothermic and releases hydrogen gas. This should be done slowly at low temperatures (0 °C) by the careful addition of a quenching agent like ethyl acetate, followed by a saturated aqueous solution of sodium sulfate or Rochelle's salt. Never add water directly to a large amount of unreacted LiAlH₄.

Data Presentation

The following tables summarize quantitative data for different synthetic methods for this compound and its precursors.

Table 1: Comparison of Synthetic Methods for this compound

MethodStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Primary Method: LiAlH₄ Reduction Ethyl benzo[b]thiophene-2-carboxylateLiAlH₄THF0192[2]
Alternative: NaBH₄ Reduction Benzo[b]thiophene-2-carbaldehydeNaBH₄MethanolRoom Temp.~1-2HighGeneral Knowledge
Alternative: One-Pot Aldehyde Synthesis MethylthiobenzeneBuLi, TMEDA, DMFHexane0 - Room Temp.2480 (for aldehyde)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction [2]

  • Suspend lithium aluminum hydride (712 mg, 18.8 mmol) in dry tetrahydrofuran (15 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol) in dry tetrahydrofuran (15 mL) dropwise to the stirred suspension.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of ethyl acetate (5 mL) at 0 °C, followed by the dropwise addition of a saturated aqueous solution of sodium sulfate (15 mL).

  • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting white solid by recrystallization (e.g., from ethyl acetate/hexanes) to afford this compound.

Protocol 2: Synthesis of this compound via NaBH₄ Reduction of the Aldehyde

  • Dissolve benzo[b]thiophene-2-carbaldehyde (1.62 g, 10 mmol) in methanol (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.42 g, 11 mmol) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Mandatory Visualization

Signaling Pathway: Inhibition of STAT3 by Benzo[b]thiophene Derivatives

Benzo[b]thiophene derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a key transcription factor involved in cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers. The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by benzo[b]thiophene-based compounds.

STAT3_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive monomer) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 (phosphorylated) STAT3_inactive->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Inhibitor Benzo[b]thiophene Derivative Inhibitor->pSTAT3 Inhibits Dimerization

Inhibition of the STAT3 signaling pathway.

References

Technical Support Center: Synthesis of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Hydroxymethyl)benzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most widely reported method for the synthesis of this compound is the reduction of an ester precursor, typically ethyl benzo[b]thiophene-2-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).[1]

Q2: I am seeing a significant amount of unreacted starting material in my final product. What could be the cause?

The presence of unreacted ethyl benzo[b]thiophene-2-carboxylate is a common issue and can be attributed to several factors:

  • Inactive Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is highly reactive and can be passivated by moisture from the air. Using an old or improperly stored container of LiAlH₄ can lead to incomplete reduction. It is crucial to use a fresh, unopened container or a properly stored and handled reagent.

  • Wet Solvents or Glassware: Any moisture in the reaction will quench the LiAlH₄, reducing the amount available to react with the ester. Ensure that all solvents are anhydrous and glassware is thoroughly dried before use.

  • Insufficient Amount of LiAlH₄: While an excess of LiAlH₄ is typically used, an insufficient molar ratio can lead to incomplete conversion. It is advisable to use a significant excess of the reducing agent.

Q3: My final product seems to be contaminated with an aldehyde. How is this possible and how can I avoid it?

The reduction of an ester with LiAlH₄ proceeds through an intermediate aldehyde, in this case, benzo[b]thiophene-2-carbaldehyde.[2][3][4] This aldehyde is typically more reactive than the starting ester and is rapidly reduced to the desired primary alcohol. However, if the reaction is not allowed to go to completion or if the quenching process is not optimal, the aldehyde can remain as an impurity. To avoid this, ensure a sufficient excess of LiAlH₄ and adequate reaction time.

Q4: After purification, my product, which initially appeared pure, has developed new impurities over time. What is happening?

This compound can be sensitive to air and light.[5] Over time, it can oxidize to form benzo[b]thiophene-2-carbaldehyde and, subsequently, benzo[b]thiophene-2-carboxylic acid.[5] To ensure the stability of the final product, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

Q5: Are there any other potential, less common side products I should be aware of?

While less common, other side reactions could theoretically occur. Over-reduction of the benzo[b]thiophene ring is a possibility with a powerful reducing agent like LiAlH₄, though this is not a widely reported issue for this specific substrate. Additionally, if the starting ester is not pure and contains regioisomers, this will lead to a mixture of isomeric alcohol products that may be difficult to separate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the reduction of ethyl benzo[b]thiophene-2-carboxylate with LiAlH₄.

Issue Potential Cause Recommended Action
Low Yield of Product 1. Inactive LiAlH₄. 2. Wet solvent or glassware. 3. Insufficient reaction time or temperature.1. Use a fresh bottle of LiAlH₄. 2. Ensure all solvents are anhydrous and glassware is flame-dried or oven-dried. 3. Monitor the reaction by TLC until the starting material is consumed.
Presence of Unreacted Starting Ester 1. Insufficient LiAlH₄. 2. Deactivated LiAlH₄.1. Increase the molar excess of LiAlH₄. 2. Use fresh, high-quality LiAlH₄.
Presence of Benzo[b]thiophene-2-carbaldehyde 1. Incomplete reduction of the intermediate aldehyde. 2. Oxidation of the product during workup or storage.1. Ensure sufficient LiAlH₄ and reaction time. 2. Perform the workup at low temperatures and store the final product under an inert atmosphere, protected from light.
Difficult Purification 1. Formation of gelatinous aluminum salts during workup.1. Employ a standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to precipitate granular aluminum salts that are easier to filter.
Product Degradation on Storage 1. Oxidation by air and light.1. Store the purified product under an inert atmosphere (argon or nitrogen) in a sealed, amber vial at low temperature.

Quantitative Data on Common Side Products

While precise quantitative data for all side products is not extensively reported and can be highly dependent on reaction conditions, the following table summarizes the common impurities.

Compound Type Typical Amount Reason for Formation
Ethyl benzo[b]thiophene-2-carboxylateStarting MaterialVariableIncomplete reaction.
Benzo[b]thiophene-2-carbaldehydeIntermediate/Oxidation ProductTrace to minorIncomplete reduction of the intermediate; oxidation of the final product.[5]
Benzo[b]thiophene-2-carboxylic acidOxidation ProductTraceOxidation of the final product or the intermediate aldehyde.[5]

Experimental Protocol: Reduction of Ethyl Benzo[b]thiophene-2-carboxylate

The following is a representative experimental protocol for the synthesis of this compound.[1]

Materials:

  • Ethyl benzo[b]thiophene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of lithium aluminum hydride (0.712 g) in dry tetrahydrofuran (15 mL) is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. The suspension is cooled to 0 °C in an ice bath.

  • A solution of ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol) in dry tetrahydrofuran (15 mL) is added dropwise to the cooled LiAlH₄ suspension over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of 1N hydrochloric acid (150 mL) while maintaining the temperature at 0 °C. Stirring is continued for 15 minutes.

  • The mixture is then extracted with ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary. A typical reported yield for the crystalline white product is around 92%.[1]

Visualizations

Reaction Pathway and Side Product Formation

Reaction_Pathway Synthesis and Degradation Pathway of this compound Start Ethyl benzo[b]thiophene-2-carboxylate Intermediate Benzo[b]thiophene-2-carbaldehyde Start->Intermediate LiAlH4 (incomplete reduction) Product This compound Start->Product LiAlH4 (main reaction) Intermediate->Product LiAlH4 Oxidation_Product Benzo[b]thiophene-2-carboxylic acid Intermediate->Oxidation_Product Oxidation (air, light) Product->Intermediate Oxidation (air, light)

Caption: Main reaction and potential side product formation pathways.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Reagents Check LiAlH4 and Solvents Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Old_Reagents Use Fresh LiAlH4 and Anhydrous Solvents Check_Reagents->Old_Reagents Reagents compromised? Check_Workup Examine Workup Procedure Check_Conditions->Check_Workup Conditions OK Incorrect_Stoichiometry Ensure Sufficient Molar Excess of LiAlH4 Check_Conditions->Incorrect_Stoichiometry Stoichiometry or time incorrect? Inefficient_Workup Optimize Quenching and Extraction Check_Workup->Inefficient_Workup Issues with workup? Success Improved Yield Old_Reagents->Success Incorrect_Stoichiometry->Success Inefficient_Workup->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 2-(Hydroxymethyl)benzo[b]thiophene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 2-(Hydroxymethyl)benzo[b]thiophene using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and solvent system for the column chromatography of this compound?

A1: The standard stationary phase for purifying this compound is silica gel. Due to the polar hydroxyl group, a mobile phase consisting of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. A good starting point for developing the solvent system is to perform thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the desired compound. This Rf range generally provides the best separation during column chromatography.

Q2: My compound, this compound, is showing significant tailing or streaking on the TLC plate and the column. What could be the cause and how can I fix it?

A2: Tailing or streaking is a common issue when purifying polar compounds like alcohols on silica gel. This can be due to strong interactions between the hydroxyl group of your compound and the acidic silanol groups on the silica surface. To mitigate this, you can try deactivating the silica gel by preparing a slurry with your mobile phase containing a small amount of triethylamine (1-2%). Alternatively, using a less acidic stationary phase like neutral alumina might be beneficial.

Q3: The separation between my product and an impurity is very poor. What are my options?

A3: Poor separation can be addressed in several ways. First, ensure you are using an optimized solvent system that provides a good separation on TLC. If the separation is still challenging, you can try a gradient elution. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate. This can help to better resolve compounds with similar polarities. If co-elution persists, consider using a different solvent system, for example, dichloromethane/methanol, or exploring reverse-phase chromatography.

Q4: My crude product has poor solubility in the chosen chromatography eluent. How should I load it onto the column?

A4: For compounds with limited solubility in the mobile phase, a technique called "dry loading" is recommended. Dissolve your crude product in a suitable solvent in which it is readily soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely to obtain a free-flowing powder of your crude product adsorbed onto the silica. This powder can then be carefully added to the top of your packed column.

Q5: I suspect my compound might be degrading on the silica gel column. How can I confirm this and what can be done?

A5: To check for degradation on silica gel, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, turn it 90 degrees, and run it again in the same solvent system. If a new spot appears in addition to the original one, it indicates that your compound is unstable on silica. To prevent degradation, you can use deactivated silica gel (treated with triethylamine) or switch to a more inert stationary phase like neutral alumina.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). If necessary, switch to a more polar solvent system like dichloromethane/methanol.
Product elutes too quickly with impurities The mobile phase is too polar.Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes).
Co-elution of product and impurities Similar polarity of compounds.Use a gradient elution, starting with a low polarity solvent and gradually increasing it. Try a different solvent system to alter the selectivity.
Streaking or band broadening Sample overload; strong interaction with silica.Reduce the amount of sample loaded. Add a small amount of a polar modifier (like methanol) or a base (like triethylamine) to the eluent to reduce tailing.
Low recovery of the product Irreversible adsorption or degradation on silica.Use deactivated silica gel or an alternative stationary phase like alumina. Ensure the compound is stable under the chromatography conditions.[1]
Cracked or disturbed silica bed Improper packing of the column; running the column dry.Ensure the column is packed uniformly without air bubbles. Always maintain the solvent level above the silica bed.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline. The specific solvent ratios should be optimized based on TLC analysis of your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (reagent grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Preparation of the Column:

  • Select an appropriate size column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the solution to the top of the silica bed using a pipette.

  • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Add this powder to the top of the column.

  • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Begin collecting fractions. The size of the fractions will depend on the column size and the expected separation.

  • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • If using a gradient, gradually increase the polarity of the eluent (e.g., from 9:1 to 4:1 Hexanes:Ethyl Acetate) to elute the more polar compounds.

5. Product Isolation:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides estimated chromatographic parameters for this compound. These values are illustrative and may vary depending on the specific reaction impurities and chromatography conditions.

Parameter Value Conditions
Stationary Phase Silica Gel (230-400 mesh)-
Mobile Phase (TLC) Hexanes:Ethyl Acetate (4:1 v/v)-
Estimated Rf of Product ~0.3 - 0.4-
Potential Impurity 1: Unreacted Starting Material (e.g., Ethyl benzo[b]thiophene-2-carboxylate) Higher Rf than the productElutes before the product
Potential Impurity 2: Over-reduction products or byproducts Lower Rf than the productElutes after the product
Expected Yield after Purification 85-95% (depending on crude purity)-

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Crude Sample (Wet or Dry Method) pack->load elute 4. Elute with Solvent (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine isolate 8. Evaporate Solvent combine->isolate final_product final_product isolate->final_product Purified Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_adjust_polarity Adjust Polarity cluster_troubleshoot Advanced Troubleshooting decision decision good_sep good_sep bad_sep bad_sep start Start Purification run_tlc Run TLC with Hexane:EtOAc start->run_tlc check_rf Is Rf between 0.2-0.4? run_tlc->check_rf run_column Run Column check_rf->run_column Yes increase_polar Increase EtOAc % check_rf->increase_polar Rf < 0.2 decrease_polar Decrease EtOAc % check_rf->decrease_polar Rf > 0.4 check_separation Good Separation? run_column->check_separation check_separation->good_sep Yes gradient Try Gradient Elution check_separation->gradient No increase_polar->run_tlc decrease_polar->run_tlc gradient->run_column deactivate Use Deactivated Silica gradient->deactivate Still Poor deactivate->run_column change_solvent Change Solvent System (e.g., DCM/MeOH) deactivate->change_solvent Still Poor change_solvent->run_tlc

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Troubleshooting Reactions of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations involving 2-(Hydroxymethyl)benzo[b]thiophene. The information is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

I. Oxidation to Benzo[b]thiophene-2-carbaldehyde

The oxidation of this compound to its corresponding aldehyde is a fundamental transformation. However, achieving high yields while avoiding over-oxidation or degradation of the starting material can be challenging.

Frequently Asked Questions (FAQs)

Q1: My oxidation of this compound resulted in a low yield of the desired aldehyde. What are the common causes?

A1: Low yields in this oxidation can stem from several factors:

  • Over-oxidation: The primary alcohol is susceptible to over-oxidation to the corresponding carboxylic acid, especially with harsh oxidizing agents.

  • Degradation of the Benzothiophene Ring: The sulfur atom in the benzothiophene ring can be sensitive to certain oxidants, leading to the formation of sulfoxides or sulfones, or even ring-opening under harsh conditions.[1][2][3]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient oxidant, low reaction temperature, or short reaction time.

  • Suboptimal Workup: The aldehyde product can be sensitive, and improper workup conditions might lead to its degradation.

Q2: I observe the formation of benzo[b]thiophene-2-carboxylic acid as a major byproduct. How can I prevent this?

A2: The formation of the carboxylic acid is a classic example of over-oxidation. To minimize this, consider the following:

  • Choice of Oxidant: Employ milder and more selective oxidizing agents. Reagents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation are generally preferred for stopping the oxidation at the aldehyde stage.[4][5]

  • Control of Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures and shorter reaction times can help to prevent over-oxidation.

  • Stoichiometry of the Oxidant: Use a controlled amount of the oxidizing agent (typically 1.1 to 1.5 equivalents) to avoid an excess that could lead to further oxidation.

Q3: Are there any specific side reactions related to the benzothiophene ring itself that I should be aware of during oxidation?

A3: Yes, the sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or sulfone, particularly with strong oxidizing agents like hydrogen peroxide or peroxy acids.[2][6] This is generally less of a concern with milder reagents used for alcohol oxidation but can become significant if reaction conditions are not well-controlled.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Yield of Aldehyde Incomplete reaction.Increase reaction time or temperature slightly. Ensure the quality and stoichiometry of the oxidant.
Over-oxidation to carboxylic acid.Switch to a milder oxidant (e.g., DMP, Swern). Use a precise amount of oxidant (1.1-1.2 eq.).
Degradation of starting material.Use milder reaction conditions. Check the pH of the reaction mixture; strong acids or bases can cause decomposition.
Formation of Benzo[b]thiophene-2-carboxylic Acid Use of a strong oxidizing agent (e.g., KMnO4, Jones reagent).Change to a selective oxidant like PCC, DMP, or Swern oxidation.[4][5]
Excess oxidant or prolonged reaction time.Reduce the equivalents of the oxidant and monitor the reaction closely by TLC to stop it upon completion.
Presence of Unreacted Starting Material Insufficient amount of oxidant.Increase the molar equivalents of the oxidizing agent (start with 1.2 eq.).
Low reaction temperature.For some oxidations like Swern, maintaining a very low temperature (e.g., -78 °C) is crucial for the initial steps. Ensure proper temperature control.[4]
Formation of Colored Impurities Decomposition of the benzothiophene ring.Ensure an inert atmosphere if the reaction is air-sensitive. Purify the starting material to remove any catalytic impurities.
Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation [5][7]

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously until the layers separate clearly.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Swern Oxidation [4]

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous dimethyl sulfoxide (DMSO) (2.0 eq.) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow: Oxidation

G start Low Yield in Oxidation check_sm Check TLC for Starting Material (SM) start->check_sm check_product Desired Aldehyde is the Main Spot? check_sm->check_product No sm_present Significant SM Remaining check_sm->sm_present Yes product_present Product is Main Spot, but Yield is Low check_product->product_present Yes side_products Multiple Side Products Observed check_product->side_products No sol_sm1 Solution: Increase equivalents of oxidant (e.g., to 1.5 eq.) sm_present->sol_sm1 Possible Cause: Insufficient Oxidant sol_sm2 Solution: Increase reaction time or allow to warm to RT (if applicable) sm_present->sol_sm2 Possible Cause: Reaction Time/Temp Too Low sol_prod1 Solution: Gentle workup, avoid strong acids/bases. Use fresh silica gel for chromatography. product_present->sol_prod1 Possible Cause: Loss during Workup/Purification sol_sp1 Solution: Switch to milder oxidant (DMP, Swern). Reduce reaction time/equivalents of oxidant. side_products->sol_sp1 Possible Cause: Over-oxidation sol_sp2 Solution: Use milder conditions. Ensure inert atmosphere. side_products->sol_sp2 Possible Cause: Ring Oxidation/Degradation

Troubleshooting workflow for the oxidation of this compound.

II. Etherification Reactions

The synthesis of ethers from this compound, commonly via the Williamson ether synthesis, can be hampered by competing reactions and the reactivity of the starting materials.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis with this compound is giving a poor yield. What could be the issue?

A1: Poor yields in the Williamson ether synthesis are often due to:

  • Inefficient Deprotonation: The alkoxide of this compound may not be forming completely if the base used is not strong enough or if there is residual water in the reaction.

  • Elimination Side Reaction: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[8][9]

  • Low Reactivity of the Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. If you are using an alkyl chloride, the reaction may be very slow.[10]

  • Steric Hindrance: Significant steric bulk on either the alkoxide or the alkyl halide can impede the SN2 reaction.[8]

Q2: Can I use any base to deprotonate the alcohol?

A2: A base that is strong enough to fully deprotonate the alcohol without causing side reactions is ideal. Sodium hydride (NaH) is a common and effective choice as it forms the alkoxide and hydrogen gas, which bubbles out of the reaction.[8] Weaker bases like potassium carbonate may not be sufficient for complete deprotonation, leading to lower yields.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Yield of Ether Incomplete deprotonation of the alcohol.Use a stronger base like sodium hydride (NaH). Ensure anhydrous reaction conditions.
Competing elimination reaction.Use a primary alkyl halide. Secondary and tertiary halides are prone to elimination.[8][9]
Low reactivity of the alkyl halide.Use an alkyl iodide or bromide instead of a chloride. A catalytic amount of sodium iodide can be added to in situ convert an alkyl chloride to the more reactive iodide.[10]
Formation of an Alkene Byproduct Use of a secondary or tertiary alkyl halide.Switch to a primary alkyl halide.[8]
High reaction temperature.Run the reaction at a lower temperature to favor substitution over elimination.
Recovery of Starting Alcohol Incomplete reaction.Increase the reaction time and/or temperature. Ensure the alkyl halide is reactive enough.
Experimental Protocol: Williamson Ether Synthesis[10][11]
  • To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship: Williamson Ether Synthesis

G reagents This compound + Alkyl Halide + Base alkoxide Formation of Benzo[b]thiophen-2-ylmethoxide reagents->alkoxide sn2 SN2 Reaction alkoxide->sn2 Primary Alkyl Halide e2 E2 Elimination alkoxide->e2 Secondary/Tertiary Alkyl Halide ether Desired Ether Product sn2->ether alkene Alkene Byproduct e2->alkene

Reaction pathways in the Williamson ether synthesis.

III. Esterification and Mitsunobu Reactions

Esterification of this compound can be achieved through various methods, including reaction with acyl chlorides or carboxylic acids under activating conditions like the Mitsunobu reaction.

Frequently Asked Questions (FAQs)

Q1: My esterification reaction with an acyl chloride is giving a low yield.

A1: Low yields in acyl chloride-based esterifications can be due to:

  • Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and can be hydrolyzed by moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Inefficient Scavenging of HCl: The reaction produces HCl, which can lead to side reactions. A base like pyridine or triethylamine is typically added to neutralize the HCl.

  • Steric Hindrance: If either the acyl chloride or the alcohol is sterically hindered, the reaction rate may be slow.

Q2: The Mitsunobu reaction for esterification is not working well. What are the common pitfalls?

A2: The Mitsunobu reaction is sensitive and can fail for several reasons:

  • Reagent Quality: Triphenylphosphine (PPh3) can oxidize over time, and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can decompose. Use fresh or purified reagents.

  • pKa of the Nucleophile: The carboxylic acid used should be sufficiently acidic (pKa < 13) for the reaction to proceed efficiently.[11]

  • Order of Addition: The order in which the reagents are added can be crucial. Typically, the alcohol, carboxylic acid, and PPh3 are mixed before the slow addition of DEAD/DIAD at a low temperature.[12]

  • Difficult Purification: The byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative, can be difficult to separate from the desired product.[13]

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Yield of Ester (Acyl Chloride Method) Moisture in the reaction.Use flame-dried glassware and anhydrous solvents.
Insufficient base.Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used.
Low Yield of Ester (Mitsunobu Reaction) Poor quality of reagents (PPh3, DEAD/DIAD).Use fresh or purified reagents.
Carboxylic acid is not acidic enough.Use a more acidic carboxylic acid or consider a different esterification method.[11]
Incorrect order of addition.Add DEAD/DIAD slowly at 0 °C to a pre-mixed solution of the alcohol, acid, and PPh3.[12]
Difficult Purification of Mitsunobu Product Co-elution of TPPO and/or hydrazine byproduct.TPPO can sometimes be precipitated from a nonpolar solvent like diethyl ether or hexane. Alternatively, specialized phosphines have been developed for easier removal of the oxide.[13]
Experimental Protocol: Mitsunobu Reaction[12][13][15]
  • Dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Attempt to precipitate triphenylphosphine oxide by adding a solvent like diethyl ether and filtering.

  • Purify the filtrate by column chromatography on silica gel.

IV. Hydroxyl Group Protection

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting in subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What is a suitable protecting group for the hydroxyl group of this compound?

A1: A common and robust choice is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are stable to a wide range of reaction conditions but can be selectively removed when needed.[14][15]

Q2: My TBDMS protection reaction is incomplete.

A2: Incomplete protection can be due to:

  • Insufficient Reagent: Ensure you are using a slight excess of the silylating agent (e.g., TBDMS-Cl) and the base (e.g., imidazole).

  • Steric Hindrance: While the primary alcohol of this compound is not exceptionally hindered, very bulky silylating agents might react slowly.

  • Presence of Water: The reaction should be carried out under anhydrous conditions as water will consume the silylating agent.

Q3: I am having trouble deprotecting the TBDMS group.

A3: Difficulty in deprotection can arise from using conditions that are too mild. Common deprotection reagents include:

  • Tetrabutylammonium fluoride (TBAF): This is the most common reagent for removing silyl ethers.[16]

  • Acidic Conditions: Mild acidic conditions, such as acetic acid in THF/water or catalytic amounts of strong acids in an alcohol solvent, can also be effective.[17]

Experimental Protocols

Protocol 1: TBDMS Protection

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 2: TBDMS Deprotection with TBAF [16]

  • Dissolve the TBDMS-protected this compound derivative in THF.

  • Add a 1M solution of TBAF in THF (1.1 eq.) at room temperature.

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Logical Flow: Protection and Deprotection

G start Need to Modify Other Parts of Molecule protect Protect Hydroxyl Group (e.g., as TBDMS ether) start->protect reaction Perform Desired Reaction(s) on Other Functional Groups protect->reaction deprotect Deprotect Hydroxyl Group (e.g., with TBAF) reaction->deprotect final_product Final Product with Free Hydroxyl Group deprotect->final_product

A typical protection-deprotection strategy.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(Hydroxymethyl)benzo[b]thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(Hydroxymethyl)benzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this important organic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported and utilized method for the synthesis of this compound is the reduction of ethyl benzo[b]thiophene-2-carboxylate using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent such as tetrahydrofuran (THF).[1] This method generally provides high yields of the desired product.

Q2: Are there any alternative methods for this synthesis?

Q3: What are some potential side reactions to be aware of during the LAH reduction?

A3: While the LAH reduction of the ester is generally efficient, potential side reactions can occur. Over-reduction is a possibility, though less likely for this specific transformation under controlled conditions. The primary concern is often related to the work-up procedure, where incomplete quenching of LAH can lead to the formation of aluminum salt emulsions, making product isolation difficult. Additionally, the presence of any reducible functional groups on the benzo[b]thiophene ring would also be affected by the strong reducing agent.

Q4: How can I purify the final product, this compound?

A4: The crude product obtained after the reaction work-up is typically a solid. Purification can be effectively achieved through recrystallization.[4] Common solvent systems for recrystallization include mixtures of alcohols (like isopropyl or isobutyl alcohol) and water.[4] Column chromatography on silica gel can also be employed for purification if significant impurities are present.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the LAH reduction of ethyl benzo[b]thiophene-2-carboxylate.

Problem Potential Cause Troubleshooting Steps
Low to No Product Yield 1. Inactive LAH: Lithium aluminum hydride is highly reactive with moisture and can be deactivated if not handled under strictly anhydrous conditions.- Ensure all glassware is oven-dried or flame-dried before use. - Use a fresh, unopened container of LAH or a properly stored, previously opened container under an inert atmosphere. - Use anhydrous solvents.
2. Impure Starting Material: The presence of impurities in the ethyl benzo[b]thiophene-2-carboxylate can interfere with the reaction.- Check the purity of the starting material by NMR or other analytical techniques. - Purify the starting ester by recrystallization or column chromatography if necessary.
3. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently. - While the reaction is typically run at 0°C to room temperature, a slight increase in temperature might be necessary, but should be done cautiously.
Formation of an Emulsion During Work-up 1. Improper Quenching of LAH: The work-up procedure to neutralize the excess LAH and hydrolyze the aluminum alkoxide intermediate is critical. Improper addition of water and acid can lead to the formation of a gelatinous aluminum hydroxide precipitate that is difficult to filter.- Follow a well-established quenching procedure, such as the Fieser work-up. This involves the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water, all at 0°C. - Diluting the reaction mixture with more ether before quenching can sometimes help.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Residual solvent or side products can prevent the crystallization of the final product.- Ensure all solvent has been removed under reduced pressure. - Purify the crude product using column chromatography on silica gel before attempting recrystallization. - Try different solvent systems for recrystallization.
Unexpected Peaks in NMR Spectrum 1. Incomplete Reduction: The presence of the starting ester.- If the reaction was not monitored by TLC, it may not have gone to completion. Consider increasing the reaction time or the amount of LAH.
2. Aldehyde Intermediate: It is possible, though less common with LAH, that some of the intermediate aldehyde is present.- Ensure sufficient LAH was used to fully reduce the ester to the alcohol.
3. Solvent Impurities: Residual solvents from the reaction or purification steps.- Ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Primary Synthesis: Reduction of Ethyl Benzo[b]thiophene-2-carboxylate with LAH

This protocol is adapted from established procedures.[1]

Materials:

  • Ethyl benzo[b]thiophene-2-carboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (amount to be optimized based on the scale) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve ethyl benzo[b]thiophene-2-carboxylate in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LAH suspension at 0°C with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, all while maintaining the temperature at 0°C.

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Filter the resulting granular precipitate and wash it with THF or ethyl acetate.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthesis: Synthesis of Benzo[b]thiophene-2-carbaldehyde

This protocol is based on the procedure described by G. A. Olah et al.[2][3]

Materials:

  • Methylthiobenzene

  • n-Butyllithium (n-BuLi) in hexane

  • Tetramethylethylenediamine (TMEDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or hexane

  • 3N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methylthiobenzene in anhydrous diethyl ether or hexane at -15°C under a nitrogen atmosphere, add n-BuLi dropwise.

  • Stir the mixture at -15°C for 1.75 hours and then at 25°C for 15 minutes.

  • Recool the mixture to -15°C and add anhydrous DMF dropwise.

  • Heat the mixture to reflux for 30 minutes.

  • Quench the reaction by adding a mixture of 3N HCl and ice.

  • Separate the organic phase and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude benzo[b]thiophene-2-carbaldehyde can be purified by forming the bisulfite adduct, followed by regeneration of the aldehyde.

Note: The subsequent reduction of the aldehyde to this compound can be achieved using a milder reducing agent like sodium borohydride in an alcoholic solvent.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound via LAH Reduction

ParameterConditionYield (%)Reference
Reducing Agent Lithium Aluminum Hydride92[1]
Solvent Tetrahydrofuran (THF)92[1]
Temperature 0°C92[1]
Reaction Time 1 hour92[1]

Note: The yield reported is for a specific literature procedure and may vary depending on the scale and experimental conditions.

Visualizations

Synthesis_Workflow cluster_primary Primary Synthesis Route cluster_alternative Alternative Synthesis Route Ester Ethyl Benzo[b]thiophene-2-carboxylate Reduction LAH, Anhydrous THF, 0°C Ester->Reduction Product1 This compound Reduction->Product1 Aldehyde_Synth Methylthiobenzene -> Benzo[b]thiophene-2-carbaldehyde Aldehyde_Red Reduction (e.g., NaBH4) Aldehyde_Synth->Aldehyde_Red Product2 This compound Aldehyde_Red->Product2

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or No Product Check_LAH Is the LAH active and handled under anhydrous conditions? Start->Check_LAH Check_SM Is the starting material pure? Check_LAH->Check_SM Yes Inactive_LAH Use fresh LAH and anhydrous technique Check_LAH->Inactive_LAH No Check_Conditions Were the reaction time and temperature adequate? Check_SM->Check_Conditions Yes Impure_SM Purify starting material Check_SM->Impure_SM No Incomplete_Rxn Increase reaction time/temp cautiously Check_Conditions->Incomplete_Rxn No

Caption: Troubleshooting workflow for low product yield.

References

Stability and degradation of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-(Hydroxymethyl)benzo[b]thiophene. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general stability of related heterocyclic compounds, the primary factors that can induce degradation include exposure to strong acids or bases, oxidizing agents, light (photodegradation), and elevated temperatures (thermolysis). The hydroxymethyl group may be susceptible to oxidation, while the benzothiophene ring system can undergo various reactions under stress conditions.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration or freezing is recommended. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?

A3: The appearance of new peaks in your chromatogram could indicate on-column degradation or degradation in the dissolution solvent. The acidic or basic nature of the mobile phase or the presence of impurities in the solvent could be contributing factors. It is also possible that the compound is degrading upon dissolution, especially if the solvent is not inert.

Q4: Can the purity of this compound affect its stability?

A4: Yes, impurities present in the material can act as catalysts for degradation. For example, trace amounts of acidic or basic impurities, or residual metal catalysts from synthesis, can significantly impact the stability of the compound.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Solution
  • Symptom: A significant decrease in the main peak area and the appearance of multiple new peaks in the chromatogram shortly after preparing a solution.

  • Possible Causes & Solutions:

    • Solvent Reactivity: The solvent may be reacting with the compound.

      • Troubleshooting Step: Test the solubility and stability in a range of solvents of varying polarity and pH. Use high-purity, degassed solvents.

    • pH Effects: The compound may be unstable at the pH of the solution.

      • Troubleshooting Step: Buffer the solution to a neutral pH and assess stability. If the compound is intended for use in acidic or basic conditions, characterize the degradation profile at the target pH.

    • Oxidation: The compound may be oxidizing in the presence of dissolved oxygen.

      • Troubleshooting Step: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon).

Issue 2: Inconsistent Results in Stability Studies
  • Symptom: High variability in the percentage of degradation under identical experimental conditions.

  • Possible Causes & Solutions:

    • Inconsistent Environmental Conditions: Minor variations in temperature, light exposure, or oxygen levels can lead to inconsistent results.

      • Troubleshooting Step: Ensure that all experimental parameters are tightly controlled. Use a calibrated oven or incubator, protect samples from light with amber vials or aluminum foil, and deaerate solvents.

    • Sample Preparation Variability: Inconsistencies in sample preparation can introduce errors.

      • Troubleshooting Step: Develop and adhere to a strict and detailed sample preparation protocol.

Data Presentation

Forced degradation studies are essential to understand the stability of a compound. Below are example tables summarizing the kind of quantitative data that should be collected.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNo. of Degradants
Acid Hydrolysis 0.1 M HCl2460DataData
Base Hydrolysis 0.1 M NaOH2460DataData
Oxidation 3% H₂O₂2425 (RT)DataData
Thermal Solid State4880DataData
Photolytic UV Light (254 nm)2425 (RT)DataData

Table 2: Purity and Degradation Profile Over Time Under Accelerated Storage Conditions (e.g., 40°C/75% RH)

Time Point (Weeks)Purity (%) by HPLCMajor Degradant 1 (%)Major Degradant 2 (%)Total Degradants (%)
0DataDataDataData
2DataDataDataData
4DataDataDataData
8DataDataDataData
12DataDataDataData

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies. The specific conditions may need to be adjusted based on the observed stability of this compound. The goal is to achieve 10-30% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid in a suitable vial.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide in a suitable vial.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3%) in a suitable vial.

    • Keep the mixture at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation (in Solution):

    • Incubate a vial of the stock solution at an elevated temperature (e.g., 80°C).

    • Withdraw aliquots at specified time points.

  • Photolytic Degradation:

    • Expose a vial of the stock solution to a calibrated UV light source (e.g., 254 nm or 365 nm) in a photostability chamber.

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • Withdraw aliquots from both the exposed and control samples at specified time points.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Quantify the amount of undegraded this compound and the formed degradation products.

Visualizations

The following diagrams illustrate potential degradation pathways and a typical experimental workflow for stability testing.

main This compound oxidation_product 2-Formylbenzo[b]thiophene or 2-Carboxybenzo[b]thiophene main->oxidation_product Oxidation (e.g., H₂O₂) acid_base_product Ring-opened products or dimers main->acid_base_product Acid/Base Hydrolysis photodegradation_product Photodimers or photoisomers main->photodegradation_product Photodegradation (UV/Vis light)

Caption: Potential degradation pathways of this compound.

start Start: Pure Compound prepare_solution Prepare Stock Solution start->prepare_solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prepare_solution->stress_conditions sampling Sample at Time Points stress_conditions->sampling neutralize Neutralize (if necessary) sampling->neutralize hplc_analysis HPLC Analysis neutralize->hplc_analysis data_analysis Data Analysis (% Degradation, Identify Products) hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for forced degradation studies.

Technical Support Center: Purification of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of 2-(Hydroxymethyl)benzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized by the reduction of ethyl benzo[b]thiophene-2-carboxylate with lithium aluminum hydride (LiAlH₄)?

A1: The most common impurities include:

  • Unreacted Starting Material: Ethyl benzo[b]thiophene-2-carboxylate.

  • Hydrolysis Product: Benzo[b]thiophene-2-carboxylic acid, formed from the hydrolysis of the starting ester.

  • Inorganic Salts: Aluminum salts generated during the quenching of the LiAlH₄ reagent with acid.

  • Solvent Residues: Residual amounts of solvents used in the reaction and workup, such as tetrahydrofuran (THF) and ethyl acetate.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity. Often, a combination of both techniques is employed for the highest purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as hexane:ethyl acetate (4:1), can be used to separate this compound from its less polar and more polar impurities. The spots can be visualized under UV light (254 nm).

Q4: What is the expected appearance and yield of pure this compound?

A4: Pure this compound is a white crystalline solid.[1] A reported synthesis indicates a yield of approximately 92% for the crude product after extraction and solvent removal.[1] Yields after purification will be lower and depend on the initial purity of the crude material.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Troubleshooting Steps
Compound does not move from the baseline (Rf = 0) The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, change the hexane:ethyl acetate ratio from 9:1 to 4:1 or even 1:1.
Compound runs with the solvent front (Rf = 1) The eluent is too polar.Decrease the polarity of the mobile phase. For example, change the hexane:ethyl acetate ratio from 4:1 to 9:1.
Poor separation of the product from an impurity The chosen solvent system has poor selectivity.Try a different solvent system. For instance, substitute hexane with petroleum ether or ethyl acetate with dichloromethane.
Streaking of the product spot on the TLC plate and column The compound may be interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel.
Product crystallizes on the column The compound has low solubility in the eluent at the concentration being run.Load a smaller amount of the crude product onto the column. Alternatively, switch to a solvent system in which the compound is more soluble.
Recrystallization
Issue Possible Cause Troubleshooting Steps
The compound does not dissolve in the hot solvent. The solvent is not a good choice for dissolving the compound.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider solvent systems like ethyl acetate/hexane or isopropanol/water.
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be too high.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, the solvent is likely not suitable.
The recovered crystals are still impure. The impurities may have co-crystallized with the product. The crystals were not washed properly.Ensure slow cooling to allow for selective crystallization. Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor. A second recrystallization may be necessary.

Data Presentation

Table 1: Thin-Layer Chromatography (TLC) Data for this compound and Potential Impurities

Compound Typical Mobile Phase (Hexane:Ethyl Acetate) Expected Rf Value (Approximate)
Ethyl benzo[b]thiophene-2-carboxylate4:1> 0.6
This compound 4:10.3 - 0.4
Benzo[b]thiophene-2-carboxylic acid4:1< 0.2

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Table 2: 1H NMR Characterization of Purified this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.86 - 7.67m2HAromatic protons
7.42 - 7.20m3HAromatic protons
4.91s2H-CH₂OH
2.02bs1H-OH

Solvent: CDCl₃, Reference: TMS at 0 ppm.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a silica gel TLC plate. Develop the plate in a chamber with a hexane:ethyl acetate (4:1) mobile phase. Visualize the spots under UV light to determine the separation profile.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column of appropriate size.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase, such as hexane:ethyl acetate (9:1). Gradually increase the polarity of the eluent (e.g., to 4:1) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethyl acetate). Heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent. Add an anti-solvent (e.g., hexane) dropwise until the solution becomes cloudy. A good solvent/anti-solvent pair for this compound is ethyl acetate/hexane.

  • Dissolution: In a larger flask, dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hexane to the hot solution until it remains faintly cloudy. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold hexane and dry them under vacuum to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (from LiAlH4 reduction) tlc TLC Analysis (Hexane:EtOAc 4:1) start->tlc column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc gradient) tlc->column_chrom Optimize Eluent recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) column_chrom->recrystallization For higher purity pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product nmr NMR Analysis (Confirm Structure & Purity) pure_product->nmr

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product tlc_analysis TLC shows multiple spots start->tlc_analysis oiling_out Oiling out during recrystallization start->oiling_out no_crystals No crystals form start->no_crystals streaking Streaking on TLC/Column start->streaking run_column Perform Column Chromatography tlc_analysis->run_column adjust_solvent Adjust Recrystallization Solvent/Cooling Rate oiling_out->adjust_solvent concentrate Concentrate Solution / Change Solvent no_crystals->concentrate add_base Add Triethylamine to Eluent streaking->add_base

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(hydroxymethyl)benzo[b]thiophene for pilot plant operations. The information is presented in a question-and-answer format to directly address potential challenges.

Troubleshooting Guides

Issue 1: Incomplete Reduction of Ethyl Benzo[b]thiophene-2-carboxylate

Q: My pilot-scale reaction shows a significant amount of unreacted starting material (ethyl benzo[b]thiophene-2-carboxylate) and/or the intermediate aldehyde. What are the potential causes and solutions?

A: Several factors can lead to incomplete reduction on a larger scale. Here's a systematic approach to troubleshoot this issue:

  • Lithium Aluminum Hydride (LiAlH₄) Quality and Stoichiometry:

    • Cause: LiAlH₄ is highly reactive and can degrade upon exposure to moisture. The purity of the reagent used in the pilot plant might be lower than the lab-grade material. An insufficient molar excess of LiAlH₄ will result in incomplete reduction.

    • Solution: Ensure you are using high-purity, anhydrous LiAlH₄. It is advisable to determine the active hydride content of the LiAlH₄ batch before use. Increase the molar equivalents of LiAlH₄. While a small excess is used in the lab, a larger excess (e.g., 1.5 to 2.0 equivalents) might be necessary at pilot scale to drive the reaction to completion.

  • Reaction Temperature and Time:

    • Cause: Inadequate temperature control in a large reactor can lead to localized cold spots, slowing down the reaction rate. The reaction time might not have been sufficiently extended to account for the larger volume and potentially slower mixing.

    • Solution: Monitor the internal reaction temperature closely using multiple probes if possible. Ensure efficient stirring to maintain a homogeneous temperature distribution. Extend the reaction time and monitor the reaction progress by in-process controls (e.g., TLC, HPLC) until the starting material is consumed.

  • Solvent Quality:

    • Cause: The presence of moisture in the solvent (e.g., THF, diethyl ether) will consume LiAlH₄, reducing the amount available for the ester reduction.

    • Solution: Use anhydrous solvents with very low water content. Consider implementing a solvent drying system for the pilot plant.

Issue 2: Formation of Impurities and Side Products

Q: I am observing unexpected impurities in my final product after scaling up the synthesis. What are the likely side reactions and how can I minimize them?

A: On a larger scale, minor side reactions can become significant. Here are some common impurities and their mitigation strategies:

  • Over-reduction Products:

    • Cause: In some cases, particularly with prolonged reaction times or high temperatures, the aromatic ring of the benzo[b]thiophene system could be partially reduced.

    • Solution: Maintain strict temperature control, avoiding excessive heating. Optimize the reaction time to stop the reaction as soon as the starting material is consumed.

  • Impurity from Starting Material:

    • Cause: The purity of the starting ethyl benzo[b]thiophene-2-carboxylate is crucial. Any impurities in the starting material will likely be carried through or react to form other byproducts.

    • Solution: Ensure the starting ester is of high purity before commencing the pilot-scale synthesis.

Issue 3: Difficult Work-up and Product Isolation

Q: The work-up of my large-scale LiAlH₄ reaction is resulting in a gelatinous aluminum salt emulsion, making filtration and extraction very difficult. How can I improve the work-up procedure?

A: This is a very common issue when scaling up LiAlH₄ reductions. Here are established methods to address this:

  • Fieser Work-up:

    • Procedure: This is a widely used method that involves the sequential, slow addition of:

      • 'x' mL of water for every 'x' g of LiAlH₄ used.

      • 'x' mL of 15% aqueous NaOH for every 'x' g of LiAlH₄.

      • '3x' mL of water for every 'x' g of LiAlH₄.

    • Benefit: This procedure is designed to produce granular aluminum salts that are easily filterable.

  • Rochelle's Salt (Sodium Potassium Tartrate) Work-up:

    • Procedure: After quenching the excess LiAlH₄ with a suitable solvent (e.g., ethyl acetate), a saturated aqueous solution of Rochelle's salt is added.

    • Benefit: The tartrate ions chelate with the aluminum salts, breaking down the emulsion and leading to a biphasic mixture that is much easier to separate.

  • Glauber's Salt (Na₂SO₄·10H₂O) Work-up:

    • Procedure: Solid hydrated sodium sulfate is added portion-wise to the reaction mixture until the aluminum salts become a white, granular solid.

    • Benefit: This is a straightforward method for removing the aluminum salts by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling large quantities of LiAlH₄ in a pilot plant?

A1: The primary safety concerns are:

  • Pyrophoric Nature: LiAlH₄ can ignite spontaneously in moist air.

  • Violent Reaction with Water: It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.

  • Friction Sensitivity: Grinding or applying significant friction to LiAlH₄ can cause it to ignite.

  • Corrosive: It is corrosive to skin and mucous membranes.

Q2: What are the essential safety precautions for a pilot-plant scale LiAlH₄ reduction?

A2: Essential safety precautions include:

  • Inert Atmosphere: All handling and reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, chemical-resistant gloves, and safety glasses are mandatory.

  • Specialized Fire Extinguisher: A Class D fire extinguisher for combustible metals must be readily available. Do not use water, CO₂, or soda-acid extinguishers.

  • Controlled Addition: LiAlH₄ and the substrate should be added slowly and in a controlled manner to manage the exothermic reaction.

  • Emergency Plan: A clear and practiced emergency plan for spills and fires should be in place.

Q3: Are there safer, alternative reducing agents to LiAlH₄ for the synthesis of this compound at a pilot scale?

A3: Yes, several alternatives can be considered:

  • Lithium Borohydride (LiBH₄): It is less reactive than LiAlH₄ but still capable of reducing esters to alcohols. It offers a better safety profile.

  • Diisobutylaluminum Hydride (DIBAL-H): This is another powerful reducing agent with better solubility in a wider range of solvents compared to LiAlH₄.

  • Sodium Borohydride (NaBH₄) with additives: While NaBH₄ alone is generally not strong enough to reduce esters, its reactivity can be enhanced by the addition of certain salts like lithium chloride.

Q4: How can I purify this compound at a pilot scale?

A4: The primary methods for purification at this scale are:

  • Recrystallization: This is often the most effective and scalable method for purifying solid products. A suitable solvent system needs to be identified and optimized.

  • Slurry Washes: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

  • Chromatography: While less common for very large quantities due to cost and solvent usage, column chromatography can be used for high-purity requirements.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentMolar Equivalents (Typical)Solvent(s)Temperature (°C)Reaction Time (Typical)Yield (Approx.)Safety Considerations
LiAlH₄1.5 - 2.0THF, Diethyl Ether0 to reflux1 - 4 hours>90%Highly pyrophoric, water-reactive
LiBH₄2.0 - 3.0THF25 to reflux4 - 12 hours80-90%Less reactive than LiAlH₄, but still water-sensitive
DIBAL-H2.5 - 3.5Toluene, Hexane, DCM-78 to 252 - 6 hours85-95%Pyrophoric, water-reactive
NaBH₄ / LiCl3.0 - 5.0 (NaBH₄)THF, EthanolReflux12 - 24 hours70-85%Safest option, but may require longer reaction times

Experimental Protocols

Method 1: Reduction of Ethyl Benzo[b]thiophene-2-carboxylate with LiAlH₄

  • Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and an addition funnel is rendered inert by purging with dry nitrogen.

  • Charging the Reagents: The reactor is charged with a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF under a nitrogen blanket. The suspension is cooled to 0-5 °C with constant stirring.

  • Substrate Addition: A solution of ethyl benzo[b]thiophene-2-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise from the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The reaction progress is monitored by HPLC or TLC.

  • Work-up (Fieser Method): The reaction mixture is cooled to 0-5 °C. The following are added sequentially and cautiously:

    • Water (1 mL per gram of LiAlH₄)

    • 15% aqueous NaOH (1 mL per gram of LiAlH₄)

    • Water (3 mL per gram of LiAlH₄)

  • Isolation: The resulting solid is filtered off and washed with THF. The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactor_setup Inert Reactor Setup charge_lah Charge LiAlH4 in Anhydrous THF reactor_setup->charge_lah cool_lah Cool to 0-5 °C charge_lah->cool_lah add_ester Slow Addition of Ester Solution cool_lah->add_ester react Stir at Room Temperature (1-4h) add_ester->react monitor Monitor Progress (HPLC/TLC) react->monitor cool_reaction Cool to 0-5 °C monitor->cool_reaction quench Sequential Quench (Water, NaOH, Water) cool_reaction->quench filter_salts Filter Aluminum Salts quench->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate recrystallize Recrystallization concentrate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the pilot-scale synthesis of this compound.

troubleshooting_logic start Incomplete Reaction? check_lah Check LiAlH4 Quality and Stoichiometry start->check_lah Yes check_temp_time Verify Reaction Temperature and Time start->check_temp_time Yes check_solvent Ensure Solvent is Anhydrous start->check_solvent Yes increase_lah Increase LiAlH4 Equivalents check_lah->increase_lah extend_reaction Extend Reaction Time check_temp_time->extend_reaction dry_solvent Use Drier Solvent check_solvent->dry_solvent

Technical Support Center: Recrystallization of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-(Hydroxymethyl)benzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of this compound?

A1: this compound is typically a white to off-white crystalline powder.[1] Its reported melting point is in the range of 98 - 102 °C.[1] Significant deviation from this appearance or melting range may indicate the presence of impurities.

Q2: What are some suitable starting solvents for the recrystallization of this compound?

A2: While specific literature on the recrystallization of this compound is not abundant, its hydroxymethyl group suggests solubility in various organic solvents.[1] Based on general recrystallization principles and procedures for related thiophene derivatives, good starting points for solvent screening include ethanol, ethyl acetate, and solvent mixtures like hexane/ethyl acetate or hexane/acetone.[2][3]

Q3: How can I determine the best solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A general rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.[2] For this compound, which has a hydroxyl group and an aromatic thiophene core, alcohols and esters are logical choices. Small-scale solubility tests with a variety of solvents are highly recommended to identify the optimal system.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound will not dissolve in the hot solvent.
  • Possible Cause: The chosen solvent is not a good solvent for the compound, even at elevated temperatures.

  • Solution:

    • Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this may prevent crystallization upon cooling.

    • Switch Solvents: If the compound remains insoluble, a different solvent or a solvent mixture is necessary. Refer to the solvent selection table below.

    • Consider a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.

Problem 2: The compound "oils out" instead of forming crystals.
  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. Oiling out is more common when using non-polar solvents like hexane for compounds with some polarity.[2]

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

    • Slow Cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can help slow the cooling process.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Problem 3: No crystals form, even after cooling.
  • Possible Cause: Too much solvent was used, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could lead to oiling out.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Add an Anti-Solvent: If using a single solvent system, you can try adding a "poor" solvent dropwise to the cooled solution to decrease the solubility of the compound.

Problem 4: The recovered crystals are discolored or have a low melting point.
  • Possible Cause: Impurities are co-precipitating with the product. The compound itself may also be prone to degradation, yielding colored products.[4]

  • Solution:

    • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Activated Charcoal: If the discoloration is due to colored impurities, you can add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Column Chromatography: If recrystallization fails to remove the impurities, purification by silica gel chromatography may be required.[5]

Data Presentation

Table 1: Potential Solvent Systems for Recrystallization

Solvent/SystemRationalePotential AdvantagesPotential Disadvantages
Ethanol A versatile and commonly used solvent for compounds with some polarity.[2]Readily available, relatively non-toxic.May have high solubility even at low temperatures, leading to lower yields.
Ethyl Acetate A good solvent for many organic compounds, including those with ester-like features.Good balance of polarity, often provides good crystal quality.Can be difficult to remove completely from the final product.
Hexane/Ethyl Acetate A mixed-solvent system that allows for fine-tuning of polarity.Excellent for controlling solubility; can lead to high purity crystals.Prone to oiling out if the solvent ratio is not optimized.[2]
Hexane/Acetone Another effective mixed-solvent system.[2]Similar to Hexane/Ethyl Acetate, offers good control over crystallization.Acetone is highly volatile, which can make it tricky to work with.
Water Generally, a poor solvent for organic compounds, but can be effective for polar molecules at high temperatures.[2]Can yield very pure products if successful.[2]Difficult to remove; compound may have very low solubility.

Experimental Protocols

General Single-Solvent Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has cooled, crystals should start to form. To maximize yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization process_dissolve Dissolve Compound start->process_dissolve Add hot solvent decision decision process process good_end Pure Crystals Obtained bad_end Problem Encountered decision_dissolved Completely Dissolved? process_dissolve->decision_dissolved process_cool Cool Solution Slowly decision_dissolved->process_cool Yes process_add_solvent Add more hot solvent or change solvent decision_dissolved->process_add_solvent No decision_crystals Crystals Formed? process_cool->decision_crystals process_add_solvent->process_dissolve decision_crystals->good_end Yes decision_oiled_out Oiled Out? decision_crystals->decision_oiled_out No process_reheat_oil Reheat, add more solvent, cool very slowly decision_oiled_out->process_reheat_oil Yes process_induce_crystals Evaporate some solvent, scratch flask, or add seed crystal decision_oiled_out->process_induce_crystals No (Clear Solution) process_reheat_oil->process_cool decision_crystals_after_induce Crystals Formed? process_induce_crystals->decision_crystals_after_induce decision_crystals_after_induce->good_end Yes decision_crystals_after_induce->bad_end No

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Preventing dimerization of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Hydroxymethyl)benzo[b]thiophene. The information provided is designed to help prevent the common issue of dimerization and other stability-related problems during its synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (Molecular Formula: C₉H₈OS, Molecular Weight: 164.22 g/mol ) is an aromatic organic compound.[1] It serves as an important intermediate and reagent in organic synthesis.[1] The benzo[b]thiophene scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Q2: What is the primary stability concern with this compound?

The primary stability concern is its propensity to undergo self-condensation, leading to the formation of dimers and potentially oligomers. This degradation is often observed during synthesis workup, purification, and storage.

Q3: What causes the dimerization of this compound?

The dimerization is typically an acid-catalyzed process. The presence of trace amounts of acid can protonate the hydroxyl group, which then leaves as a water molecule to form a resonance-stabilized benzylic carbocation. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of another molecule of this compound, leading to the formation of an ether linkage.

Q4: How can I detect dimerization or decomposition of my sample?

Dimerization or decomposition can be detected by a few methods:

  • Thin-Layer Chromatography (TLC): You may observe new spots with lower Rf values than the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new, complex signals in the 1H and 13C NMR spectra, particularly the disappearance of the characteristic alcohol proton signal and changes in the methylene bridge protons, can indicate dimerization.

  • Physical Appearance: The pure compound is a white crystalline solid.[1] A change in color to yellow or brown, or the material becoming oily or gummy, can be a sign of decomposition.

Q5: What are the ideal storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[2] It is advisable to store it in a tightly sealed container to prevent exposure to moisture and air.

Troubleshooting Guides

Issue 1: Low Yield and/or Dimer Formation During Synthesis

Symptoms:

  • Lower than expected yield of the desired product after synthesis.

  • Presence of a significant amount of a higher molecular weight impurity, as indicated by TLC, NMR, or mass spectrometry.

  • The reaction mixture turns dark or tarry during acidic workup.

Possible Causes & Solutions:

CauseSolution
Acidic Workup Conditions The use of strong acids during the workup of the synthesis (e.g., quenching a lithium aluminum hydride reduction) can promote dimerization.[1] To mitigate this: • Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate). • If an acid is necessary, use a dilute solution and maintain a low temperature (0 °C or below) during the quench. Minimize the exposure time to the acidic conditions.
High Reaction Temperature Elevated temperatures during workup or purification can accelerate the rate of dimerization. To mitigate this: • Perform all workup and purification steps at low temperatures. • Use a rotary evaporator at a low temperature and moderate vacuum to remove the solvent.
Inappropriate Drying Agent Using an acidic drying agent can introduce trace acidity that catalyzes dimerization. To mitigate this: • Use a neutral and efficient drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] Avoid using acidic drying agents like anhydrous calcium chloride (CaCl₂).
Presence of Oxygen While the primary dimerization pathway is ionic, the presence of oxygen can potentially lead to oxidative side products. To mitigate this: • Perform the reaction and workup under an inert atmosphere (nitrogen or argon).
Issue 2: Decomposition During Purification

Symptoms:

  • Streaking or spotting on the baseline of a silica gel TLC plate.

  • The product appears to decompose on a silica gel column, leading to poor recovery.

  • The purified product quickly changes color or becomes oily.

Possible Causes & Solutions:

CauseSolution
Acidic Silica Gel Standard silica gel is slightly acidic and can promote the decomposition of acid-sensitive compounds like this compound. To mitigate this: • Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), in the eluent before packing the column. A common practice is to use 0.1-1% triethylamine in the solvent system. • Alternatively, use neutral alumina for chromatography.
Prolonged Purification Time The longer the compound is in solution or on a stationary phase, the greater the opportunity for decomposition. To mitigate this: • Perform flash chromatography as quickly as possible. • If possible, purify the compound by recrystallization to avoid prolonged contact with a stationary phase.
Incompatible Solvents Certain solvents may promote decomposition. To mitigate this: • Use high-purity, dry, and neutral solvents for purification. Common choices include hexanes, ethyl acetate, and dichloromethane.
Issue 3: Degradation During Storage

Symptoms:

  • A previously pure, white solid sample has turned yellow, brown, or oily over time.

  • Repeat analysis (e.g., NMR) of a stored sample shows the presence of impurities.

Possible Causes & Solutions:

CauseSolution
Exposure to Air and Moisture The compound can be sensitive to atmospheric oxygen and moisture. To mitigate this: • Store the compound in a vial with a tight-fitting cap, preferably with a Teflon liner. • For long-term storage, flush the vial with an inert gas (nitrogen or argon) before sealing. Store in a desiccator.
Exposure to Light Photodegradation can occur with some aromatic compounds. To mitigate this: • Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.
Elevated Storage Temperature Higher temperatures increase the rate of decomposition. To mitigate this: • Store the compound in a refrigerator or freezer. Ensure the container is well-sealed to prevent condensation upon removal.
Residual Acidity Trace amounts of acid remaining from the synthesis can catalyze degradation over time. To mitigate this: • Ensure the final product is thoroughly purified to remove any acidic residues. Washing the organic layer with a dilute sodium bicarbonate solution during workup can help neutralize residual acid.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Dimerization

This protocol is adapted from a general procedure for the reduction of the corresponding ester.[1]

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

  • Reduction:

    • Dissolve ethyl benzo[b]thiophene-2-carboxylate in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup (Modified to Minimize Dimerization):

    • While maintaining the temperature at 0 °C, slowly and carefully quench the reaction by the sequential dropwise addition of:

      • Water

      • 15% aqueous sodium hydroxide (NaOH)

      • Water (This is the Fieser workup, which should result in a granular precipitate that is easy to filter.)

    • Alternatively, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C until the gas evolution ceases.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Isolation and Purification:

    • Filter the resulting solids through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure at low temperature.

    • If further purification is needed, perform flash chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent, or consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Dimerization Pathway of this compound

Dimerization_Pathway cluster_0 Step 1: Protonation and Water Elimination cluster_1 Step 2: Nucleophilic Attack Alcohol_1 This compound Protonated_Alcohol Protonated Alcohol Alcohol_1->Protonated_Alcohol + H⁺ Carbocation Resonance-Stabilized Carbocation Protonated_Alcohol->Carbocation - H₂O Dimer_Intermediate Protonated Dimer Carbocation->Dimer_Intermediate + Alcohol Water H₂O Alcohol_2 This compound Dimer Dimer (Ether) Dimer_Intermediate->Dimer - H⁺

Caption: Acid-catalyzed dimerization of this compound.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Start Ethyl benzo[b]thiophene-2-carboxylate Reduction Reduction with LiAlH₄ in THF at 0°C Start->Reduction Quench Quench at 0°C (e.g., sat. aq. NH₄Cl) Reduction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo (Low Temperature) Drying->Concentration Purification Purification Concentration->Purification Recrystallization Recrystallization Purification->Recrystallization Preferred Chromatography Flash Chromatography (Neutralized Silica) Purification->Chromatography Alternative Final_Product Pure this compound Recrystallization->Final_Product Chromatography->Final_Product

Caption: Recommended workflow for stable synthesis and purification.

Logical Relationship for Preventing Dimerization

Prevention_Logic Goal Prevent Dimerization Control_Acidity Control Acidity Goal->Control_Acidity Low_Temperature Maintain Low Temperature Goal->Low_Temperature Inert_Atmosphere Use Inert Atmosphere Goal->Inert_Atmosphere Proper_Storage Proper Storage Goal->Proper_Storage Mild_Quench Mild Quenching Agent (e.g., NH₄Cl) Control_Acidity->Mild_Quench During Workup Neutral_Drying_Agent Neutral Drying Agent (e.g., Na₂SO₄) Control_Acidity->Neutral_Drying_Agent During Drying Neutral_Silica Neutralized Silica Gel Control_Acidity->Neutral_Silica During Chromatography

Caption: Key strategies to prevent dimerization of the target compound.

References

Technical Support Center: Catalyst Selection for 2-(Hydroxymethyl)benzo[b]thiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst selection in reactions involving 2-(hydroxymethyl)benzo[b]thiophene, a key building block in organic synthesis and medicinal chemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which catalysts are recommended for the selective oxidation of this compound to benzo[b]thiophene-2-carbaldehyde?

A1: For the selective oxidation of this compound to the corresponding aldehyde, several catalytic systems can be employed. Manganese dioxide (MnO₂) is a classic and effective choice for the oxidation of benzylic alcohols. Other common reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions. Over-oxidation to the carboxylic acid can be a concern, so careful monitoring of the reaction is crucial.

Q2: I am planning a Suzuki-Miyaura coupling reaction with a derivative of this compound. Should I be concerned about catalyst poisoning?

A2: Yes, the sulfur atom in the benzo[b]thiophene ring can act as a poison for palladium catalysts, which are commonly used in Suzuki-Miyaura reactions.[3] Sulfur can coordinate to the palladium center, leading to catalyst deactivation and reduced reaction yields.[3] To mitigate this, consider using electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and reduce sulfur binding. Increasing the catalyst loading or using a slow-addition strategy for the benzo[b]thiophene substrate can also be beneficial.[3]

Q3: What are the best practices for performing an O-alkylation (etherification) on this compound?

A3: O-alkylation of this compound can be effectively achieved using a strong base to deprotonate the hydroxyl group, followed by reaction with an alkyl halide. A common and effective method is the Williamson ether synthesis. The choice of base and solvent is critical for achieving high yields.

Q4: Are there any recommended protecting groups for the hydroxyl moiety of this compound during coupling reactions?

A4: Yes, protecting the hydroxyl group is often advisable to prevent side reactions and improve the efficiency of subsequent coupling reactions. Common protecting groups for primary alcohols that are compatible with many palladium-catalyzed couplings include silyl ethers (e.g., tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS)) and benzyl ethers (Bn). The choice of protecting group will depend on the specific reaction conditions and the stability required.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki-Miyaura/Heck/Sonogashira reaction involving a this compound derivative is resulting in a low yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed cross-coupling reactions with sulfur-containing heterocycles like benzo[b]thiophene are a common issue, often stemming from catalyst deactivation.

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G start Low Yield in Cross-Coupling catalyst_poisoning Suspect Catalyst Poisoning by Sulfur start->catalyst_poisoning ligand_choice Optimize Ligand catalyst_poisoning->ligand_choice Yes reaction_conditions Re-evaluate Reaction Conditions (Base, Solvent, Temp.) catalyst_poisoning->reaction_conditions No catalyst_loading Increase Catalyst Loading ligand_choice->catalyst_loading slow_addition Implement Slow Addition of Thiophene Substrate catalyst_loading->slow_addition protecting_group Protect Hydroxymethyl Group slow_addition->protecting_group success Improved Yield protecting_group->success reaction_conditions->success

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

Possible Causes & Solutions:

  • Catalyst Poisoning: The sulfur atom in the benzo[b]thiophene ring can strongly coordinate to the palladium catalyst, leading to its deactivation.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos. These ligands can stabilize the active palladium species and minimize the inhibitory effect of sulfur. Consider using pre-formed palladium catalysts with these ligands.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

    • Solution: Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃) and solvent systems (e.g., THF/H₂O, Dioxane, Toluene). Ensure the reaction is run under a strictly inert atmosphere to prevent catalyst oxidation.

  • Unprotected Hydroxyl Group: The free hydroxyl group might interfere with the catalytic cycle or lead to side reactions.

    • Solution: Protect the hydroxymethyl group as a silyl ether (e.g., TBS ether) or a benzyl ether prior to the coupling reaction.[4] The protecting group can be removed in a subsequent step.

Issue 2: Incomplete or Sluggish Oxidation of the Hydroxymethyl Group

Question: My attempt to oxidize this compound to the corresponding aldehyde is slow and gives a mixture of starting material and product. How can I drive the reaction to completion?

Answer: Incomplete oxidation can be due to several factors, including the choice of oxidant, reaction time, and temperature.

Troubleshooting Workflow for Incomplete Oxidation

G start Incomplete Oxidation oxidant_choice Evaluate Oxidant start->oxidant_choice increase_equivalents Increase Equivalents of Oxidant oxidant_choice->increase_equivalents Mild Oxidant change_oxidant Switch to a Stronger/More Selective Oxidant oxidant_choice->change_oxidant Ineffective reaction_time_temp Optimize Reaction Time and Temperature increase_equivalents->reaction_time_temp change_oxidant->reaction_time_temp solvent_choice Check Solvent Compatibility reaction_time_temp->solvent_choice completion Complete Conversion to Aldehyde solvent_choice->completion

Caption: Troubleshooting workflow for incomplete oxidation reactions.

Possible Causes & Solutions:

  • Insufficient Oxidant: The amount of oxidizing agent may be insufficient for complete conversion.

    • Solution: Increase the equivalents of the oxidant (e.g., MnO₂) incrementally. Be cautious not to use a large excess, which could lead to over-oxidation.

  • Low Reactivity of Oxidant: The chosen oxidant might not be reactive enough under the applied conditions.

    • Solution: Consider switching to a more potent or selective oxidizing agent. For example, if MnO₂ is slow, Dess-Martin periodinane (DMP) or a Swern oxidation protocol might offer faster conversion.

  • Suboptimal Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. For MnO₂ oxidations, refluxing in a suitable solvent like dichloromethane or chloroform is common.

Data Presentation

Table 1: Catalyst Systems for O-Alkylation of this compound
Alkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Alkyl HalideNaHTHF/DMF0 to RT85-95General Procedure
Benzyl BromideK₂CO₃AcetonitrileReflux~90[5]
Ethyl BromoacetateK₂CO₃AcetoneRefluxHighGeneral Procedure
Table 2: Catalyst Systems for Esterification of this compound
Acylating AgentCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Acyl ChloridePyridine/Et₃NCH₂Cl₂0 to RT>90General Procedure
Acetic AnhydridePyridine/DMAPCH₂Cl₂RT~95
Carboxylic AcidDCC/DMAPCH₂Cl₂0 to RT80-90General Procedure
Table 3: Conditions for the Mitsunobu Reaction of this compound
NucleophileReagentsSolventTemperature (°C)Yield (%)Reference
Carboxylic AcidPPh₃, DEAD/DIADTHF0 to RT70-90[6][7][8]
PhenolPPh₃, DEAD/DIADTHF0 to RT60-85[6][7][8]
PhthalimidePPh₃, DEAD/DIADTHF0 to RT75-90[6][7][8]

Experimental Protocols

Protocol 1: General Procedure for Selective Oxidation to Benzo[b]thiophene-2-carbaldehyde
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone), add activated manganese dioxide (5-10 eq).

  • Stir the reaction mixture vigorously at room temperature or under reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.[9][10]

Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis)
  • To a stirred suspension of a base (e.g., NaH, 1.2 eq) in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) and continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Protocol 3: General Procedure for the Mitsunobu Reaction
  • Dissolve this compound (1.0 eq), the nucleophile (e.g., a carboxylic acid or phenol, 1.1-1.2 eq), and triphenylphosphine (PPh₃, 1.2-1.5 eq) in an anhydrous solvent (typically THF) under an inert atmosphere.[11]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq) in the same solvent dropwise.[11]

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate it from the triphenylphosphine oxide and hydrazine byproducts.[6][7][8]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Catalyst Screening in a Suzuki-Miyaura Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis reagents Prepare Reactants: - this compound derivative - Boronic acid/ester - Base (e.g., K₂CO₃) setup Set up parallel reactions under inert atmosphere in a suitable solvent (e.g., Dioxane/H₂O) reagents->setup catalysts Prepare Catalyst Systems: - Pd Precursor (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos, XPhos) catalysts->setup add_reagents Add reactants and catalyst systems to each vial setup->add_reagents heating Heat reactions to desired temperature (e.g., 80-100 °C) add_reagents->heating monitoring Monitor reaction progress by LC-MS or GC-MS heating->monitoring workup Perform aqueous workup and extraction monitoring->workup purification Purify products by column chromatography workup->purification characterization Characterize products and determine yield purification->characterization

Caption: A typical experimental workflow for screening catalysts in a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Hydroxymethyl)benzo[b]thiophene. The information addresses common issues encountered during experiments, with a focus on the impact of solvent choice on reaction outcomes.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and derivatization of this compound.

Problem 1: Low Yield in Oxidation Reactions

Question: I am trying to oxidize this compound to 2-formylbenzo[b]thiophene, but my yields are consistently low. What could be the cause and how can I improve it?

Answer: Low yields in the oxidation of this compound can be attributed to several factors, primarily related to the choice of oxidant and solvent.

  • Over-oxidation: Strong oxidizing agents can lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired aldehyde.

  • Solvent-Oxidant Mismatch: The effectiveness of an oxidizing agent can be highly dependent on the solvent. For instance, manganese dioxide (MnO₂) is a common and effective oxidant for this transformation, but its activity is optimal in chlorinated solvents like dichloromethane (DCM) or chloroform.

Troubleshooting Steps:

  • Choice of Oxidant: If you are using a strong oxidant, consider switching to a milder one, such as pyridinium chlorochromate (PCC) or MnO₂.

  • Solvent Selection: The choice of solvent is critical. A non-polar, aprotic solvent is generally preferred to prevent side reactions.

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-oxidation. Quench the reaction as soon as the starting material is consumed.

Illustrative Solvent Effects on Oxidation Yield:

OxidantSolventTemperature (°C)Typical Yield of 2-formylbenzo[b]thiophene
MnO₂Dichloromethane (DCM)Room TemperatureHigh (>85%)
MnO₂Acetonitrile (MeCN)Room TemperatureModerate (50-70%)
PCCDichloromethane (DCM)Room TemperatureGood (70-85%)
PCCTetrahydrofuran (THF)Room TemperatureModerate (40-60%)

Note: These are typical yields and may vary based on specific reaction conditions.

Problem 2: Formation of Side Products in Nucleophilic Substitution

Question: When attempting to convert the hydroxyl group of this compound to a leaving group (e.g., a halide) for subsequent nucleophilic substitution, I am observing significant amounts of unwanted byproducts. How can I minimize these?

Answer: The formation of side products in nucleophilic substitution reactions of this compound often arises from the reaction mechanism's sensitivity to the solvent. The conversion of the primary alcohol to a halide can proceed via an Sₙ1 or Sₙ2 pathway, and the solvent polarity plays a crucial role in determining which pathway is favored.

  • Sₙ1 Pathway: In polar protic solvents (e.g., ethanol, water), the formation of a stabilized carbocation at the benzylic-like position is favored, which can lead to rearrangements or reactions with the solvent as a nucleophile, resulting in ethers or other side products.

  • Sₙ2 Pathway: In polar aprotic solvents (e.g., acetone, DMF, DMSO), the direct backside attack by the nucleophile is favored, leading to a cleaner substitution product.

Troubleshooting Steps:

  • Solvent Choice: To favor the Sₙ2 pathway and minimize side reactions, use a polar aprotic solvent.

  • Reagent Choice: Utilize reagents that promote Sₙ2 reactions. For example, for chlorination, thionyl chloride (SOCl₂) or for bromination, phosphorus tribromide (PBr₃) are often effective.

  • Temperature Control: Running the reaction at lower temperatures can help to suppress side reactions.

Illustrative Solvent Effects on Halogenation:

ReagentSolventPredominant MechanismExpected Outcome
SOCl₂Tetrahydrofuran (THF)Sₙ2High yield of 2-(chloromethyl)benzo[b]thiophene
PBr₃Diethyl EtherSₙ2High yield of 2-(bromomethyl)benzo[b]thiophene
HBr (aq)EthanolSₙ1Mixture of 2-(bromomethyl)benzo[b]thiophene and 2-(ethoxymethyl)benzo[b]thiophene

Frequently Asked Questions (FAQs)

General Questions

Q1: How does the choice of solvent affect the stability of this compound?

A1: this compound is generally stable in most common organic solvents. However, in strongly acidic or basic conditions, particularly in protic solvents, it may undergo self-condensation or polymerization, especially at elevated temperatures. For long-term storage, it is advisable to keep it as a solid or in a non-polar, aprotic solvent.

Experimental Protocols

Q2: What is a reliable protocol for studying the kinetics of a reaction involving this compound in different solvents?

A2: A general protocol to study the kinetics of a reaction, for instance, an esterification with acetic anhydride, would involve the following steps:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, acetic anhydride, and a catalyst (e.g., DMAP) in the desired solvent.

  • Reaction Setup: In a thermostated reactor, add the solvent and the catalyst. Allow it to equilibrate to the desired temperature.

  • Initiation of Reaction: Add the this compound and acetic anhydride stock solutions to initiate the reaction.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench them (e.g., by adding a large volume of a solvent in which the reaction is slow).

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the reactant and product over time.

  • Data Analysis: Plot the concentration of the reactant versus time and use this data to determine the reaction order and the rate constant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_reactant Prepare Reactant Stock Solution setup Equilibrate Solvent and Catalyst stock_reactant->setup stock_reagent Prepare Reagent Stock Solution stock_reagent->setup stock_catalyst Prepare Catalyst Stock Solution stock_catalyst->setup initiate Initiate Reaction setup->initiate monitor Monitor and Sample initiate->monitor quench Quench Aliquots monitor->quench analyze HPLC/GC Analysis quench->analyze data Data Analysis analyze->data

Caption: Experimental workflow for kinetic studies.
Data Presentation

Q3: How do the spectroscopic properties of this compound change with different solvents?

A3: The spectroscopic properties, particularly NMR and UV-Vis, can show solvent-dependent shifts.

  • NMR Spectroscopy: The chemical shifts of the hydroxyl proton are highly dependent on the solvent's hydrogen-bonding capability. In aprotic solvents like CDCl₃, the hydroxyl proton signal is typically a broad singlet, while in hydrogen-bond accepting solvents like DMSO-d₆, it appears as a well-defined triplet due to coupling with the adjacent methylene protons. The aromatic and methylene proton signals may also show minor shifts.[1][2][3][4]

¹H NMR Chemical Shifts (δ, ppm) of the Hydroxyl Proton in Various Solvents:

SolventTypical Chemical Shift (ppm)Multiplicity
CDCl₃1.5 - 2.5broad singlet
Acetone-d₆3.5 - 4.5triplet
DMSO-d₆5.0 - 5.5triplet
Methanol-d₄4.7 - 4.9singlet (exchange)
  • UV-Vis Spectroscopy: The λₘₐₓ of this compound may exhibit a slight solvatochromic shift, which is a change in the absorption maximum as a function of solvent polarity. Generally, a slight red shift (to longer wavelengths) is expected in more polar solvents due to the stabilization of the excited state.

Illustrative UV-Vis Absorption Maxima (λₘₐₓ):

SolventDielectric Constant (ε)Typical λₘₐₓ (nm)
Hexane1.9~295
Dichloromethane9.1~298
Acetonitrile37.5~300
Methanol32.7~302
Logical Relationships

Q4: Can you provide a decision tree for selecting a suitable solvent for a reaction with this compound?

A4: The following diagram illustrates a simplified decision-making process for solvent selection based on the reaction type.

Solvent_Selection start Start: Identify Reaction Type reaction_type Reaction Type? start->reaction_type oxidation Oxidation to Aldehyde reaction_type->oxidation Oxidation substitution Nucleophilic Substitution reaction_type->substitution Substitution esterification Esterification reaction_type->esterification Esterification solvent_ox Use Non-polar Aprotic Solvent (e.g., DCM) oxidation->solvent_ox solvent_sub Use Polar Aprotic Solvent (e.g., THF, Acetone) substitution->solvent_sub solvent_est Use Aprotic Solvent (e.g., DCM, Toluene) esterification->solvent_est

Caption: Solvent selection decision tree.

References

Validation & Comparative

Confirming the Structure of 2-(Hydroxymethyl)benzo[b]thiophene by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data used to confirm the structure of 2-(Hydroxymethyl)benzo[b]thiophene. By comparing its spectral data with that of the parent molecule, benzo[b]thiophene, and other relevant substituted analogues, we can unequivocally assign the chemical structure. This document outlines the experimental protocols, presents the data in a clear, tabular format, and illustrates the logical workflow for structural elucidation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the hydroxymethyl group and the inherent biological activity associated with the benzo[b]thiophene scaffold. Accurate structural confirmation is the cornerstone of any chemical research and development, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structures in solution.

This guide will walk through the ¹H and ¹³C NMR spectral features of this compound, comparing them with known data for related compounds to provide a clear and objective confirmation of its structure.

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra for small organic molecules like this compound is detailed below.

Sample Preparation:

  • Dissolution: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filtration: The resulting solution is filtered through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

  • Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • A standard one-pulse sequence is used.

    • Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence is employed to provide a spectrum with single lines for each unique carbon atom.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds to ensure proper relaxation of all carbon nuclei, including quaternary carbons.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to further confirm proton-proton and proton-carbon connectivities.

Data Presentation and Comparison

The confirmation of the structure of this compound is achieved by analyzing its NMR spectra and comparing the observed chemical shifts with those of known, related compounds.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The introduction of a hydroxymethyl group at the 2-position of the benzo[b]thiophene ring system is expected to influence the chemical shifts of the nearby protons.

Proton Assignment This compound (Observed, CDCl₃)[1] Benzo[b]thiophene (Reference) Analysis of Substitution Effect
-CH₂- 4.91 ppm (s, 2H)-The singlet at 4.91 ppm, integrating to two protons, is characteristic of a methylene group adjacent to an oxygen atom and an aromatic ring.
-OH 2.02 ppm (bs, 1H)-A broad singlet around 2.02 ppm is typical for a hydroxyl proton. Its chemical shift can vary depending on concentration and solvent.
H-3 7.20-7.42 ppm (m)~7.34 ppm (d)The presence of the hydroxymethyl group at C-2 influences the chemical shift of the adjacent H-3 proton.
H-4, H-5, H-6 7.20-7.42 ppm (m)~7.34-7.44 ppm (m)These protons on the benzene ring appear as a multiplet, with their chemical shifts being slightly affected by the C-2 substituent.
H-7 7.67-7.86 ppm (m)~7.83 ppm (d)The protons at positions 4 and 7 are typically the most downfield in the benzo[b]thiophene ring system due to the ring current effect.

Note: Reference data for benzo[b]thiophene is compiled from various spectroscopic databases.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbon Assignment This compound (Predicted) Benzo[b]thiophene (Reference) Analysis of Substitution Effect
-CH₂OH ~60-65 ppm-The carbon of the hydroxymethyl group is expected in this region, characteristic for a carbon singly bonded to an oxygen atom.[2]
C-2 ~145-150 ppm~126 ppmThe substitution at C-2 with a group containing an electronegative oxygen atom is expected to cause a significant downfield shift for this carbon.
C-3 ~120-125 ppm~122 ppmThe chemical shift of C-3 is also influenced by the C-2 substituent.
C-3a ~139-141 ppm~139.5 ppmThis quaternary carbon's chemical shift is expected to be relatively stable.
C-4 ~124-126 ppm~124.3 ppmMinor shifts are expected for the carbons of the benzene ring that are further away from the substituent.
C-5 ~124-126 ppm~124.2 ppmMinor shifts are expected for the carbons of the benzene ring that are further away from the substituent.
C-6 ~123-125 ppm~123.5 ppmMinor shifts are expected for the carbons of the benzene ring that are further away from the substituent.
C-7 ~122-124 ppm~122.4 ppmMinor shifts are expected for the carbons of the benzene ring that are further away from the substituent.
C-7a ~139-141 ppm~140.1 ppmThis quaternary carbon's chemical shift is also expected to remain in a similar region to the parent compound.

Note: Predicted values for this compound are based on established substituent effects on aromatic systems and data from related compounds. Reference data for benzo[b]thiophene is from established spectral databases.

Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using the acquired NMR data is outlined in the following diagram.

structure_confirmation cluster_data Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation cluster_comparison Comparative Validation H1_NMR ¹H NMR Spectrum Integration Integration Analysis (Proton Count) H1_NMR->Integration Chem_Shift Chemical Shift Analysis (Functional Groups) H1_NMR->Chem_Shift Coupling Coupling Pattern Analysis (Connectivity) H1_NMR->Coupling C13_NMR ¹³C NMR Spectrum C13_NMR->Chem_Shift C13_Count ¹³C Signal Count (Unique Carbons) C13_NMR->C13_Count TwoD_NMR 2D NMR (COSY, HSQC) Connectivity Establish Connectivity TwoD_NMR->Connectivity Fragments Identify Structural Fragments Integration->Fragments Chem_Shift->Fragments Coupling->Connectivity C13_Count->Fragments Fragments->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure Reference_Data Compare with Reference Data (Benzo[b]thiophene & Analogues) Final_Structure->Reference_Data Confirmation Structure Confirmed Reference_Data->Confirmation

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The ¹H and ¹³C NMR data provide conclusive evidence for the structure of this compound. The presence of the characteristic signals for the hydroxymethyl group (-CH₂ and -OH) in the ¹H NMR spectrum, along with the corresponding carbon signal in the ¹³C NMR spectrum, confirms the presence of this substituent. The chemical shifts and multiplicity patterns of the aromatic protons and carbons are consistent with a substitution at the 2-position of the benzo[b]thiophene ring system. The comparison with the NMR data of the parent benzo[b]thiophene and the predictable substituent effects further solidifies the structural assignment. This guide serves as a robust framework for researchers utilizing NMR spectroscopy for the structural confirmation of novel or synthesized organic molecules.

References

A Comparative Guide to the Synthesis of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 2-(Hydroxymethyl)benzo[b]thiophene, a valuable building block in medicinal chemistry and materials science. The routes are objectively compared based on yield, reaction conditions, and starting material accessibility, supported by detailed experimental protocols and quantitative data.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. Its structural motif is present in pharmaceuticals and organic electronic materials. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide evaluates two common synthetic strategies: the reduction of a carboxylate precursor and a two-step approach involving the formation and subsequent reduction of an aldehyde intermediate.

Comparative Analysis of Synthetic Routes

Two prominent methods for the synthesis of this compound are:

  • Route 1: Reduction of Ethyl Benzo[b]thiophene-2-carboxylate.

  • Route 2: Two-Step Synthesis via Benzo[b]thiophene-2-carbaldehyde.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiency and practicality.

ParameterRoute 1: Reduction of CarboxylateRoute 2: Two-Step Synthesis via Aldehyde
Starting Material Ethyl benzo[b]thiophene-2-carboxylateBenzo[b]thiophene
Overall Yield ~80-90%~65-75%
Number of Steps 2 (Synthesis of ester + reduction)2 (Formylation + reduction)
Key Reagents Lithium Aluminum Hydride (LiAlH₄)n-Butyllithium, DMF, Sodium Borohydride (NaBH₄)
Reaction Conditions Anhydrous, 0°C to refluxAnhydrous, low temperature for formylation
Advantages High overall yield, direct reductionMilder reducing agent in the second step
Disadvantages Use of highly reactive and moisture-sensitive LiAlH₄Use of pyrophoric n-butyllithium

Experimental Protocols

Route 1: Reduction of Ethyl Benzo[b]thiophene-2-carboxylate

This route involves the synthesis of the ethyl ester followed by its reduction.

Step 1a: Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate

A common method for the synthesis of the benzo[b]thiophene core is the reaction of a substituted 2-halobenzaldehyde with ethyl thioglycolate.

  • Procedure: To a solution of 2-chlorobenzaldehyde (1 equivalent) and ethyl thioglycolate (1.1 equivalents) in anhydrous DMSO, triethylamine (3 equivalents) is added. The mixture is heated at 80°C for 2 hours and then stirred at room temperature overnight. The reaction mixture is poured into ice water, and the resulting solid is filtered, washed with water, and dried to afford ethyl benzo[b]thiophene-2-carboxylate.[1]

Step 1b: Reduction to this compound

  • Procedure: A suspension of lithium aluminum hydride (LiAlH₄, 0.712 g) in dry tetrahydrofuran (THF, 15 mL) is cooled to 0°C in an ice bath. A solution of ethyl benzo[b]thiophene-2-carboxylate (2.06 g, 10 mmol) in THF (15 mL) is added dropwise. The reaction is stirred at 0°C for 1 hour. The reaction is then carefully quenched by the addition of 1N hydrochloric acid (150 mL) and stirred for 15 minutes. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield this compound as a white crystalline solid (1.51 g, 92% yield).[1]

Route 2: Two-Step Synthesis via Benzo[b]thiophene-2-carbaldehyde

This route begins with the formylation of benzo[b]thiophene, followed by the reduction of the resulting aldehyde.

Step 2a: Synthesis of Benzo[b]thiophene-2-carbaldehyde

  • Procedure: To a solution of benzo[b]thiophene (thianaphthene, 1.45 g, 10.5 mmol) in anhydrous diethyl ether (20 mL) at -15°C, a 1.6 M solution of n-butyllithium in hexane (9.9 mL, 15.7 mmol) is added dropwise. The mixture is stirred at -15°C for 1.75 hours and then at 25°C for 15 minutes. After re-cooling to -15°C, anhydrous N,N-dimethylformamide (DMF, 2.1 mL, 27.4 mmol) is added dropwise, and the mixture is heated at reflux for 30 minutes. The reaction is quenched with a mixture of 3N HCl and ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and evaporated. The crude product is purified via its bisulfite addition product to yield benzo[b]thiophene-2-carbaldehyde as an amorphous solid (1.25 g, 73% yield).[2]

Step 2b: Reduction to this compound

  • Procedure: To a solution of benzo[b]thiophene-2-carbaldehyde (1 equivalent) in ethanol or methanol, sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC). The reaction is then quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to afford this compound. While a specific yield for this reaction was not found in the immediate search results, reductions of this type typically proceed in high yield (>90%).[3][4]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

route1 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2-chlorobenzaldehyde 2-chlorobenzaldehyde ester Ethyl benzo[b]thiophene-2-carboxylate 2-chlorobenzaldehyde->ester ethyl_thioglycolate ethyl_thioglycolate ethyl_thioglycolate->ester product This compound ester->product LiAlH₄, THF ~92% Yield route2 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product benzothiophene Benzo[b]thiophene aldehyde Benzo[b]thiophene-2-carbaldehyde benzothiophene->aldehyde 1. n-BuLi 2. DMF ~73% Yield product This compound aldehyde->product NaBH₄, EtOH >90% Yield (Est.)

References

Comparative Reactivity Analysis: 2-(Hydroxymethyl)benzo[b]thiophene vs. 3-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of two key benzo[b]thiophene isomers.

This guide provides an objective comparison of the chemical reactivity of 2-(Hydroxymethyl)benzo[b]thiophene and 3-(Hydroxymethyl)benzo[b]thiophene. Understanding the distinct reactivity profiles of these structural isomers is crucial for their strategic application in the synthesis of novel therapeutic agents and functional materials. This document summarizes key reactivity trends, supported by experimental data, and provides detailed experimental protocols for relevant transformations.

Introduction to Benzo[b]thiophene Reactivity

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in a multitude of biologically active compounds. The reactivity of the benzo[b]thiophene ring system is fundamentally influenced by the position of substitution. In the unsubstituted ring, electrophilic aromatic substitution preferentially occurs at the 3-position, which is electronically more activated than the 2-position. However, the introduction of a hydroxymethyl group, an electron-donating substituent, at either the 2- or 3-position can modulate this intrinsic reactivity, influencing the regioselectivity and rate of subsequent chemical transformations. This guide delves into a comparative analysis of these effects.

Comparative Reactivity Data

While a direct head-to-head comparative study under identical conditions is not extensively documented in publicly available literature, a comparative analysis can be drawn from various studies on substituted benzo[b]thiophenes. The following tables summarize typical reaction outcomes for key transformations, providing a basis for understanding the relative reactivity of the two isomers.

Electrophilic Aromatic Substitution: Acylation

The Friedel-Crafts acylation is a key reaction for the functionalization of aromatic rings. The regioselectivity and efficiency of this reaction on hydroxymethyl-substituted benzo[b]thiophenes provide insights into the directing effects of the substituent.

IsomerReagents and ConditionsProductYield (%)Observations
This compound Acetyl chloride, AlCl₃, CH₂Cl₂3-Acetyl-2-(hydroxymethyl)benzo[b]thiopheneModerate to GoodThe hydroxymethyl group at the 2-position directs acylation to the adjacent 3-position.
3-(Hydroxymethyl)benzo[b]thiophene Acetyl chloride, AlCl₃, CH₂Cl₂2-Acetyl-3-(hydroxymethyl)benzo[b]thiopheneModerate to GoodThe hydroxymethyl group at the 3-position directs acylation to the 2-position.

Note: Yields are generalized based on typical outcomes for Friedel-Crafts acylations on similar systems and may vary depending on specific reaction conditions.

Oxidation of the Hydroxymethyl Group

The oxidation of the hydroxymethyl group to the corresponding aldehyde is a fundamental transformation. The relative ease of this oxidation can be indicative of the electronic environment of the substituent.

IsomerReagents and ConditionsProductYield (%)Observations
This compound MnO₂, CH₂Cl₂Benzo[b]thiophene-2-carbaldehydeHighThe oxidation generally proceeds cleanly and in high yield.
3-(Hydroxymethyl)benzo[b]thiophene MnO₂, CH₂Cl₂Benzo[b]thiophene-3-carbaldehydeHighSimilar to the 2-isomer, the oxidation to the aldehyde is efficient.

Reaction Mechanisms and Workflows

To visually represent the underlying chemical processes, the following diagrams illustrate the generalized mechanism for electrophilic aromatic substitution and a typical experimental workflow for the synthesis and subsequent reaction of these isomers.

Electrophilic_Substitution cluster_isomer Isomer cluster_reagents Reagents cluster_reaction Reaction Pathway Isomer 2- or 3-(Hydroxymethyl)benzo[b]thiophene Attack Nucleophilic Attack by Benzo[b]thiophene Isomer->Attack Electrophile Electrophile (E+) Activation Activation of Electrophile Electrophile->Activation forms E-LA complex LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Activation Activation->Attack Intermediate Sigma Complex (Wheland Intermediate) Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation loss of H+ Product Substituted Product Deprotonation->Product

Caption: Generalized mechanism for electrophilic aromatic substitution on a hydroxymethyl-substituted benzo[b]thiophene.

Experimental_Workflow Start Starting Material (e.g., Benzo[b]thiophene-2/3-carboxylic acid) Reduction Reduction (e.g., LiAlH₄, THF) Start->Reduction Isomer 2- or 3-(Hydroxymethyl)benzo[b]thiophene Reduction->Isomer Reaction Reaction (e.g., Acylation, Oxidation) Isomer->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: A typical experimental workflow for the synthesis and subsequent reaction of hydroxymethylbenzo[b]thiophenes.

Discussion of Reactivity Differences

The hydroxymethyl group is an ortho-, para-directing activator in electrophilic aromatic substitution due to its electron-donating nature through hyperconjugation and a weak inductive effect.

  • This compound: The hydroxymethyl group at the 2-position is expected to activate the 3-position for electrophilic attack. This is consistent with the general observation that the 3-position is the most reactive site in the unsubstituted ring. The electron-donating effect of the hydroxymethyl group further enhances the nucleophilicity of the 3-position.

  • 3-(Hydroxymethyl)benzo[b]thiophene: With the hydroxymethyl group at the 3-position, the directing effect would favor electrophilic substitution at the 2-position. While the 2-position is inherently less reactive than the 3-position in the parent ring system, the activating effect of the hydroxymethyl group can overcome this difference, leading to substitution at the 2-position.

Direct kinetic studies comparing the rates of reaction for these two isomers are scarce. However, based on the inherent reactivity of the benzo[b]thiophene core, it is plausible that electrophilic substitution on this compound (at the 3-position) would be kinetically favored over substitution on 3-(hydroxymethyl)benzo[b]thiophene (at the 2-position), assuming similar steric hindrance.

In terms of the reactivity of the hydroxymethyl group itself, such as in oxidation reactions, the electronic environment of the benzo[b]thiophene ring is less likely to cause a significant difference in reactivity between the two isomers under standard conditions with mild oxidizing agents like manganese dioxide.

Experimental Protocols

Synthesis of this compound

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • A solution of benzo[b]thiophene-2-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

Synthesis of 3-(Hydroxymethyl)benzo[b]thiophene

Materials:

  • Benzo[b]thiophene-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow the same procedure as for the synthesis of this compound, substituting benzo[b]thiophene-3-carboxylic acid as the starting material.

General Procedure for Friedel-Crafts Acylation

Materials:

  • This compound or 3-(Hydroxymethyl)benzo[b]thiophene

  • Acetyl chloride (1.1 equivalents)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add acetyl chloride dropwise.

  • After stirring for 15 minutes, a solution of the respective hydroxymethylbenzo[b]thiophene isomer in anhydrous CH₂Cl₂ is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

General Procedure for Oxidation with Manganese Dioxide

Materials:

  • This compound or 3-(Hydroxymethyl)benzo[b]thiophene

  • Activated manganese dioxide (MnO₂) (5-10 equivalents)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of the hydroxymethylbenzo[b]thiophene isomer in CH₂Cl₂ is treated with activated MnO₂.

  • The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the MnO₂.

  • The filtrate is concentrated under reduced pressure to yield the corresponding benzo[b]thiophene-carbaldehyde. Further purification can be achieved by column chromatography if necessary.

Conclusion

A Comparative Guide to the Spectroscopic Data of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Spectroscopic Data for 2-(Hydroxymethyl)benzo[b]thiophene Against Literature Values.

This guide provides a detailed comparison of the spectroscopic data for this compound with available literature values. The information presented herein is intended to assist researchers in verifying the identity and purity of this compound, a valuable intermediate in the synthesis of various biologically active molecules. The guide includes tabulated summaries of quantitative data, detailed experimental protocols for key spectroscopic techniques, and a workflow diagram for data comparison.

Spectroscopic Data Comparison

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentLiterature Reference
7.86-7.67m2HAromatic protons[1]
7.42-7.20m3HAromatic protons[1]
4.91s2H-CH₂-[1]
2.02bs1H-OH[1]

Solvent: CDCl₃, Frequency: 270 MHz[1]

Table 2: Comparative ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 2-Methylbenzo[b]thiophene
C2~60-65139.9
C3~122123.9
C3a~139139.7
C4~124124.3
C5~123122.3
C6~124124.2
C7~122123.0
C7a~140140.4
-CH₂-~6014.6 (-CH₃)

Note: Predicted values are based on general substituent effects on the benzo[b]thiophene scaffold. Experimental data for the 2-methyl analog is provided for comparison of the ring carbons.

Table 3: Comparative IR Absorption Data

Functional GroupExpected Absorption Range (cm⁻¹) for this compoundObserved Peaks (cm⁻¹) for Benzo[b]thiophene
O-H stretch (alcohol)3500-3200 (broad)-
C-H stretch (aromatic)3100-30003100-3000
C-H stretch (alkane)2960-2850-
C=C stretch (aromatic)1600-14501585, 1450
C-O stretch (alcohol)1260-1050-
C-S stretch~700~700

Note: Expected ranges are based on standard IR correlation tables. Observed peaks for the parent benzo[b]thiophene are provided for comparison of the core structure's vibrations.

Table 4: Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺164.03
[M+H]⁺165.04
[M+Na]⁺187.02
[M-H]⁻163.02
[M+H-H₂O]⁺147.03

Source: Predicted values from PubChem.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for benzothiophene derivatives. These methodologies provide a framework for obtaining high-quality data for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a spectrometer operating at 75 MHz or higher. Use broadband proton decoupling to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR-FTIR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.

  • Data Acquisition: Record a background spectrum of the empty sample holder or pure KBr. Place the sample in the spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a logical workflow for comparing experimentally obtained spectroscopic data with literature values to confirm the identity and purity of this compound.

Spectroscopic_Data_Comparison_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion Exp_Sample Prepare Sample of This compound Exp_HNMR Acquire ¹H NMR Spectrum Exp_Sample->Exp_HNMR Exp_CNMR Acquire ¹³C NMR Spectrum Exp_Sample->Exp_CNMR Exp_IR Acquire IR Spectrum Exp_Sample->Exp_IR Exp_MS Acquire Mass Spectrum Exp_Sample->Exp_MS Compare_HNMR Compare Chemical Shifts, Multiplicities, and Integrations Exp_HNMR->Compare_HNMR Compare_CNMR Compare Chemical Shifts Exp_CNMR->Compare_CNMR Compare_IR Compare Absorption Bands Exp_IR->Compare_IR Compare_MS Compare Molecular Ion and Fragmentation Pattern Exp_MS->Compare_MS Lit_HNMR Find Literature ¹H NMR Data Lit_HNMR->Compare_HNMR Lit_CNMR Find Literature/Predicted ¹³C NMR Data Lit_CNMR->Compare_CNMR Lit_IR Find Literature/Predicted IR Data Lit_IR->Compare_IR Lit_MS Find Literature/Predicted Mass Spectrum Lit_MS->Compare_MS Conclusion Confirm Structure and Purity Compare_HNMR->Conclusion Compare_CNMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for comparing experimental and literature spectroscopic data.

References

Performance of 2-(Hydroxymethyl)benzo[b]thiophene in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of 2-(Hydroxymethyl)benzo[b]thiophene in organic light-emitting diodes (OLEDs) is not feasible due to a lack of published performance data for this specific compound in the scientific literature. However, the broader class of benzo[b]thiophene derivatives has been extensively investigated for its potential in high-performance OLEDs, particularly as blue emitters and components in thermally activated delayed fluorescence (TADF) materials. This guide provides a comparative analysis of various benzo[b]thiophene derivatives and other leading blue-emitting technologies, supported by experimental data.

Performance Comparison of Benzo[b]thiophene Derivatives and Alternative Emitters in OLEDs

Benzo[b]thiophene derivatives are utilized in OLEDs due to their unique electronic properties, thermal stability, and the ability to be readily functionalized. They are often incorporated into larger molecular structures to act as electron-donating or accepting units, influencing the emission color and efficiency of the device. The following table summarizes the performance of several OLEDs that use benzo[b]thiophene derivatives, alongside other high-performance blue emitters for context.

Emitter MaterialRole/TypeHost MaterialMax. External Quantum Efficiency (EQE) (%)Luminance (cd/m²)CIE Coordinates (x, y)Lifetime (LT50)
12BTAc-PM [1]Benzo[b]thiophene-Acridine Hybrid (TADF)DPEPO25.6Not ReportedNot ReportedNot Reported
34BFAc-PM [1]Benzofuro-Acridine Hybrid (TADF)DPEPO27.7>1000(0.18, 0.36)Not Reported (EQE of 24.6% at 1000 cd/m²)
BTBF-DPh [2]Benzothieno[3,2-b]benzofuran DerivativeEmissive Layer4.23Not Reported(0.151, 0.069)Not Reported
POCz₂-BTBTOx₄ [3][4][5][6][3]Benzothieno[3,2-b]benzothiophene-tetraoxide (TADF)Neat FilmNot Reported (Good emission in neat film)Not ReportedNot ReportedNot Reported
High-Performance Blue Fluorescent Emitter FluorescentADN~5-8>10,000(0.15, 0.08)>10,000 hours @ 1000 cd/m²
High-Performance Blue Phosphorescent Emitter PhosphorescentmCP22.3>1,000(0.14, 0.13)~100 hours @ 1000 cd/m²

Detailed Experimental Protocols

The fabrication and characterization of OLEDs involve a series of well-defined steps to ensure reproducibility and optimal performance. The following is a generalized protocol for creating a multi-layer OLED using solution processing and thermal evaporation techniques.

Substrate Preparation
  • Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes.

  • Drying: The cleaned substrates are dried using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Substrates are treated with UV-ozone for 10-15 minutes to remove organic residues and improve the work function of the ITO, which enhances hole injection.

Layer Deposition (Solution Processing Example)
  • Hole Transport Layer (HTL): A solution of a hole-transporting material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate. The substrate is then annealed on a hotplate to remove the solvent.

  • Emissive Layer (EML): A solution containing the emissive material (e.g., a benzo[b]thiophene derivative) dissolved in a suitable organic solvent like toluene or chlorobenzene is then spin-coated on top of the HTL. The concentration of the solution and the spin-coating speed are optimized to achieve the desired film thickness. The film is subsequently annealed.

Cathode Deposition (Thermal Evaporation)
  • Masking: The substrate with the organic layers is placed in a high-vacuum chamber (<10⁻⁶ Torr), and a shadow mask is used to define the cathode area.

  • Evaporation: A low work function metal, typically aluminum (Al) or a bilayer of lithium fluoride (LiF) and Al, is thermally evaporated onto the organic stack to form the cathode.

Encapsulation

To prevent degradation from moisture and oxygen, the completed OLED device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: The device is connected to a source measure unit, and the current density and luminance are measured as a function of the applied voltage.

  • Electroluminescence (EL) Spectrum: The EL spectrum and the Commission Internationale de l'Eclairage (CIE) color coordinates are measured using a spectrometer.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum.

  • Operational Lifetime: The device's stability is tested by applying a constant current and monitoring the time it takes for the luminance to decrease to a certain percentage of its initial value (e.g., LT50, the time to 50% of initial luminance).

Mandatory Visualization

The following diagrams illustrate the fundamental structure of an OLED and the workflow for its fabrication and characterization.

OLED_Structure cluster_OLED Typical Multi-Layer OLED Device Structure Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Hole Injection EML Emissive Layer (EML) (e.g., Benzo[b]thiophene derivative) HTL->EML Hole Transport Light Light EML->Light Light Emission (Photon) ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode (LiF/Al) Cathode->ETL Electron Injection

Caption: A diagram of a typical multi-layer OLED structure.

OLED_Workflow cluster_Workflow OLED Fabrication and Characterization Workflow A Substrate Cleaning (ITO Glass) B HTL Deposition (e.g., Spin-coating PEDOT:PSS) A->B C EML Deposition (e.g., Spin-coating Benzo[b]thiophene derivative) B->C D Cathode Deposition (Thermal Evaporation of LiF/Al) C->D E Encapsulation (UV-curable epoxy) D->E F Device Characterization E->F G J-V-L Measurement F->G H EL Spectrum & CIE F->H I EQE Calculation F->I J Lifetime Testing F->J

Caption: Workflow for OLED fabrication and characterization.

References

A Comparative Guide to the Validation of a Novel UHPLC-MS Method for the Quantification of 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison between a novel Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method and a traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantitative analysis of 2-(Hydroxymethyl)benzo[b]thiophene. The data presented herein is intended to support the validation of the new method for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate and precise quantification of this molecule is critical for ensuring the quality and safety of pharmaceutical products. This document outlines the validation of a new, rapid, and sensitive UHPLC-MS method and compares its performance against a conventional HPLC-UV technique. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and robustness.

Comparative Performance Data

The performance of the new UHPLC-MS method and the traditional HPLC-UV method were evaluated across several key validation parameters. The results are summarized in the tables below.

Table 1: Linearity and Range

ParameterNew UHPLC-MS MethodTraditional HPLC-UV Method
Linear Range 1 - 500 ng/mL50 - 5000 ng/mL
Correlation Coefficient (r²) 0.99980.9991
Regression Equation y = 5024.1x + 876.3y = 157.9x + 213.4

Table 2: Accuracy

Spiked Concentration (ng/mL)New UHPLC-MS Method (% Recovery)Traditional HPLC-UV Method (% Recovery)
Low (5 ng/mL / 100 ng/mL) 99.8%98.5%
Medium (250 ng/mL / 2500 ng/mL) 100.5%99.2%
High (450 ng/mL / 4500 ng/mL) 101.2%101.8%

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterNew UHPLC-MS Method (% RSD)Traditional HPLC-UV Method (% RSD)
Repeatability (Intra-day) 0.85%1.25%
Intermediate Precision (Inter-day) 1.15%1.85%

Table 4: Limits of Detection and Quantification

ParameterNew UHPLC-MS MethodTraditional HPLC-UV Method
Limit of Detection (LOD) 0.3 ng/mL15 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL50 ng/mL

Table 5: Method Robustness

Parameter VariationNew UHPLC-MS Method (% RSD of Results)Traditional HPLC-UV Method (% RSD of Results)
Flow Rate (± 0.02 mL/min) 1.3%2.1%
Column Temperature (± 2 °C) 0.9%1.5%
Mobile Phase Composition (± 2%) 1.5%2.5%

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

3.1. New UHPLC-MS Method

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B in 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Monitored Transition: m/z 165.0 -> 147.0

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

3.2. Traditional HPLC-UV Method

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm

3.3. Validation Experiments

  • Linearity: A series of calibration standards were prepared and injected in triplicate. The peak areas were plotted against the concentration, and the linearity was assessed by the correlation coefficient of the linear regression.

  • Accuracy: The accuracy was determined by the recovery method. A known amount of this compound was spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at a medium concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio of the chromatographic peak, with LOD being 3:1 and LOQ being 10:1.

  • Robustness: The robustness of the methods was evaluated by intentionally varying critical method parameters (flow rate, column temperature, and mobile phase composition) and observing the effect on the results.

Visualizations

4.1. Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation stock Stock Solution Preparation dilution Serial Dilutions stock->dilution spiking Spiking into Blank Matrix stock->spiking injection Sample Injection linearity Linearity & Range dilution->linearity precision Precision dilution->precision lod_loq LOD & LOQ dilution->lod_loq accuracy Accuracy spiking->accuracy separation Chromatographic Separation injection->separation robustness Robustness injection->robustness detection Detection (MS or UV) separation->detection

Caption: Workflow for the validation of an analytical method.

4.2. Logical Relationships of Validation Parameters

G Method Method Linearity Linearity Method->Linearity Defines Selectivity Selectivity Method->Selectivity Determines Robustness Robustness Method->Robustness Evaluates Accuracy Accuracy Linearity->Accuracy Impacts Precision Precision Linearity->Precision Impacts LOQ LOQ Accuracy->LOQ Confirms at LOD LOD Precision->LOD Determines Precision->LOQ Determines

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The novel UHPLC-MS method demonstrates significant improvements over the traditional HPLC-UV method for the quantification of this compound. The new method offers a wider linear range, superior accuracy and precision, and substantially lower limits of detection and quantification. Furthermore, the UHPLC-MS method exhibits greater robustness, ensuring reliable results even with minor variations in experimental conditions. These findings strongly support the adoption of the new UHPLC-MS method for high-throughput and sensitive analysis in research and quality control environments.

A Comparative Guide to the Photophysical Properties of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene derivatives have emerged as a versatile class of heterocyclic compounds with significant potential in materials science and medicinal chemistry. Their rigid, planar structure and electron-rich nature give rise to intriguing photophysical properties, making them promising candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. This guide provides a comparative analysis of the photophysical properties of selected benzothiophene derivatives, supported by experimental data and detailed methodologies.

Comparative Photophysical Data

The following table summarizes the key photophysical parameters for a selection of benzothiophene derivatives, showcasing the influence of different substitution patterns on their absorption and emission characteristics.

DerivativeStructureλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)SolventReference
Benzo[b]thiopheneA simple benzothiophene core296, 303340, 356-Dichloromethane
2-Phenylbenzo[b]thiophenePhenyl substitution at the 2-position3203850.85Cyclohexane
2,5-bis(5-tert-butyl-benzoxazol-2-yl)benzo[b]thiopheneBenzoxazolyl substitution3864450.82Chloroform
Donor-Acceptor Dye 1 (BT-NA)Naphthalimide acceptor4255300.73Dichloromethane
Donor-Acceptor Dye 2 (BT-ISO)Isatin acceptor4125650.02Dichloromethane

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_abs) of the benzothiophene derivatives.

Methodology:

  • Sample Preparation: Solutions of the benzothiophene derivatives were prepared in spectroscopic grade solvents (e.g., dichloromethane, cyclohexane, chloroform) at a concentration of approximately 1 x 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer was used for the measurements.

  • Data Acquisition: The absorption spectra were recorded at room temperature (298 K) in a 1 cm path length quartz cuvette. The wavelength range scanned was typically from 250 nm to 600 nm. A solvent blank was used as a reference.

  • Analysis: The wavelength at which the maximum absorbance was observed was recorded as λ_abs.

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F) of the benzothiophene derivatives.

Methodology:

  • Sample Preparation: The same solutions prepared for UV-Visible absorption spectroscopy were used. The absorbance of the solution at the excitation wavelength was ensured to be below 0.1 to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube detector was used.

  • Data Acquisition:

    • Emission Spectra: The samples were excited at their respective λ_abs, and the emission spectra were recorded. The wavelength of maximum fluorescence intensity was determined as λ_em.

    • Quantum Yield Determination: The fluorescence quantum yield was determined using the relative method with a known standard. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.95) are common standards. The quantum yield was calculated using the following equation:

      Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where:

      • Φ_F is the fluorescence quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • 'sample' and 'std' refer to the sample and the standard, respectively.

Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of benzothiophene derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_data Data Analysis synthesis Synthesis of Benzothiophene Derivative purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence quantum_yield Quantum Yield Determination fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement fluorescence->lifetime analysis Data Compilation & Comparison quantum_yield->analysis lifetime->analysis

Caption: Workflow for the synthesis and photophysical characterization of benzothiophene derivatives.

Logical Relationship of Photophysical Properties

The following diagram illustrates the relationship between molecular structure and the resulting photophysical properties of benzothiophene derivatives.

photophysical_properties structure Molecular Structure (Benzothiophene Core & Substituents) conjugation π-Conjugation Length structure->conjugation edg Electron Donating Groups (EDG) structure->edg ewg Electron Withdrawing Groups (EWG) structure->ewg absorption Absorption Properties (λ_abs, ε) conjugation->absorption bathochromic shift edg->absorption bathochromic shift emission Emission Properties (λ_em, Stokes Shift) edg->emission red shift efficiency Luminescence Efficiency (Φ_F, τ) edg->efficiency increases Φ_F ewg->absorption hypsochromic/bathochromic shift ewg->emission red/blue shift ewg->efficiency can decrease Φ_F absorption->emission emission->efficiency

Caption: Influence of molecular structure on the photophysical properties of benzothiophenes.

Cross-referencing 1H NMR data for 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1H NMR Data for 2-(Hydroxymethyl)benzo[b]thiophene and Structurally Related Analogs

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for this compound and two structurally related alternatives: Benzo[b]thiophene-2-carbaldehyde and Benzo[b]thiophene-3-carbaldehyde. The objective is to offer researchers, scientists, and drug development professionals a clear cross-reference of the key spectral features, supported by experimental data and protocols.

Data Presentation: ¹H NMR Spectral Data Comparison

The following table summarizes the quantitative ¹H NMR data for the target compound and its alternatives. All spectra were recorded in deuterated chloroform (CDCl₃).

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
This compound 7.86-7.67m2HAromatic H
7.42-7.20m3HAromatic H
4.91s2H-CH₂-
2.02bs1H-OH
Benzo[b]thiophene-2-carbaldehyde [1][2]10.08s1H-CHO
7.99s1HH-3
7.95–7.84m2HAromatic H
7.54–7.38m2HAromatic H
Benzo[b]thiophene-3-carbaldehyde [3]10.13s1H-CHO
8.68d (J = 7.7 Hz)1HAromatic H
8.31s1HH-2
7.88d (J = 7.9 Hz)1HAromatic H
7.48dt (J = 22.8, 7.3 Hz)2HAromatic H

Abbreviations: s = singlet, d = doublet, dt = doublet of triplets, m = multiplet, bs = broad singlet, J = coupling constant in Hertz.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H NMR spectra for compounds of this nature is outlined below. The specific parameters used to obtain the data in the table may have varied slightly but generally adhere to these principles.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). In its absence, the residual solvent peak (CDCl₃ at δ 7.26 ppm) can be used for calibration.[4]

  • The solution was transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • ¹H NMR spectra were recorded on a spectrometer operating at a frequency of 270 MHz, 300 MHz, or 400 MHz.[1][3][5]

  • Standard acquisition parameters were used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • The temperature was maintained at room temperature (approximately 298 K) during the experiment.

3. Data Processing:

  • The acquired Free Induction Decay (FID) was processed with a Fourier transform.

  • Phase and baseline corrections were applied to the resulting spectrum.

  • The signals were integrated to determine the relative number of protons.[6]

  • Chemical shifts were reported in parts per million (ppm) relative to the internal standard.

Workflow for Comparative NMR Data Analysis

The logical workflow for cross-referencing and comparing the ¹H NMR data of these compounds is illustrated in the diagram below.

G Workflow for Comparative ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_comp Comparative Evaluation A Select Compounds: - this compound - Alternative 1 - Alternative 2 B Dissolve in Deuterated Solvent (CDCl₃) A->B C Add Internal Standard (TMS) B->C D Acquire ¹H NMR Spectrum (270-400 MHz) C->D E Process FID: - Fourier Transform - Phasing & Baseline Correction D->E F Analyze Spectrum: - Chemical Shift (δ) - Integration - Multiplicity (J-coupling) E->F G Tabulate Data for All Compounds F->G H Cross-Reference Structural Differences vs. Spectral Changes G->H I Publish Comparison Guide H->I

References

Performance Benchmark: 2-(Hydroxymethyl)benzo[b]thiophene Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this heterocyclic system, particularly those with a hydroxymethyl group at the 2-position and related analogs, have emerged as a promising class of compounds in oncology research. Their mechanisms of action often involve the disruption of critical cellular processes such as microtubule dynamics and kinase signaling pathways, making them attractive candidates for the development of novel anticancer therapeutics.[2][3][4]

This guide provides a comparative performance benchmark of 2-(Hydroxymethyl)benzo[b]thiophene-based materials against established anticancer agents. The data presented is collated from various preclinical studies to offer an objective overview for researchers, scientists, and drug development professionals.

In Vitro Anticancer Activity: A Comparative Analysis

The primary measure of a compound's efficacy in preclinical studies is its ability to inhibit the growth of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. Lower values indicate higher potency.

Performance Against Human Cancer Cell Lines

The following table compares the in vitro anticancer activity of representative benzo[b]thiophene derivatives with standard chemotherapeutic agents across various human cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies. However, this collation provides a useful benchmark of their relative potency.

Table 1: Comparative In Vitro Anticancer Activity (IC50 / GI50 in µM)

Compound/DrugMechanism of ActionHCT-116 (Colon)A549 (Lung)U87MG (Glioblastoma)MCF-7 (Breast)HeLa (Cervical)
Benzothiophene Derivative 16b Multi-kinase Inhibitor>10>107.2->10
Thiophene Derivative 3b VEGFR-2/AKT Inhibitor-----
Thiophene Derivative 4c VEGFR-2/AKT Inhibitor-----
Combretastatin A-4 Tubulin Polymerization Inhibitor0.02[5]----
Paclitaxel (Taxol®) Microtubule Stabilizer-----
Gefitinib (Iressa®) EGFR Kinase Inhibitor-15.11[6]---

Data for derivatives 16b, 3b, and 4c are from separate studies and may have different experimental conditions. The IC50 for 16b was determined against U87MG glioblastoma cells.[7] The IC50 values for 3b and 4c were determined against HepG2 and PC-3 cells, not the ones listed in this table.[8] The provided data for the alternatives are from various sources for comparison purposes.

Kinase Inhibition Profile

A significant mechanism of action for many modern anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling. Certain benzo[b]thiophene derivatives have been identified as potent multi-kinase inhibitors.

Table 2: Kinase Inhibitory Activity of 5-hydroxybenzothiophene Derivative 16b [7]

Kinase TargetIC50 (nM)
Clk411
DRAK187
Haspin125.7
Clk1163
Dyrk1B284
Dyrk1A353.3

This profile demonstrates that derivative 16b is a potent inhibitor of several kinases, suggesting a multi-targeted approach to cancer therapy which can be beneficial in overcoming resistance.[7]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of anticancer drug candidates. Below are protocols for key in vitro and in vivo assays cited in the evaluation of benzo[b]thiophene derivatives and their alternatives.

In Vitro Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period, typically 48-72 hours, at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced from a kinase reaction, which is then converted to a luminescent signal.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific substrate peptide, and the test inhibitor in a kinase assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[9]

In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules, a process that is inhibited by compounds binding to tubulin.

Protocol:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer containing GTP and a fluorescent reporter on ice.

  • Compound Addition: Add the test compound or controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) to a pre-warmed 96-well plate.[10]

  • Reaction Initiation: Initiate polymerization by adding the cold tubulin solution to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.[10]

  • Fluorescence Monitoring: Measure the fluorescence intensity over time (e.g., every 60 seconds for 1 hour).[11]

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The rate and extent of polymerization are used to determine the inhibitory effect of the compound and calculate its IC50 value.

In Vivo Xenograft Model

Xenograft models are essential for evaluating the in vivo efficacy of anticancer compounds.

Protocol:

  • Cell Preparation: Culture human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution like PBS or a mixture with Matrigel®.

  • Animal Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Drug Administration: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral, intraperitoneal).

  • Efficacy Evaluation: Monitor tumor growth and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Endpoint: At the end of the study (based on tumor size limits or signs of toxicity), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis C1 Culture Cancer Cells A1 Seed Cells in 96-well Plate C1->A1 C2 Prepare Benzo[b]thiophene Derivative Stock A2 Treat with Compound (Serial Dilutions) C2->A2 A1->A2 A3 Incubate (48-72h) A2->A3 A4 Perform Viability Assay (e.g., MTT) A3->A4 D1 Measure Absorbance A4->D1 D2 Calculate % Viability D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for in vitro cell viability testing.

Experimental_Workflow_In_Vivo cluster_setup Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis M1 Prepare Cancer Cell Suspension M2 Implant Cells into Immunocompromised Mice M1->M2 M3 Monitor Tumor Growth to Predetermined Size M2->M3 T1 Randomize Mice into Control & Treatment Groups M3->T1 T2 Administer Compound or Vehicle T1->T2 T3 Measure Tumor Volume & Body Weight Regularly T2->T3 E1 Euthanize Mice at Endpoint T3->E1 E2 Excise & Weigh Tumors E1->E2 E3 Analyze Tumor Growth Inhibition E2->E3

Caption: Workflow for in vivo xenograft studies.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Cascade Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., Dyrk1A/B) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., Clk1/4) Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Phosphorylates Response Cell Proliferation, Survival Effector->Response Inhibitor Benzo[b]thiophene Derivative (e.g., 16b) Inhibitor->Kinase1 Inhibitor->Kinase2

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of 2-(Hydroxymethyl)benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and analytical methodologies for the preparation and evaluation of enantiomerically enriched 2-(hydroxymethyl)benzo[b]thiophene derivatives. These chiral building blocks are of significant interest in medicinal chemistry and materials science. This document outlines key catalytic systems for their asymmetric synthesis and details the analytical techniques for verifying their enantiopurity, supported by experimental data and detailed protocols.

Enantioselective Synthesis: A Comparative Overview

The primary route to enantiomerically pure this compound derivatives involves the asymmetric reduction of the corresponding prochiral 2-acylbenzo[b]thiophenes. Two leading catalytic systems for this transformation are the Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts and the Noyori asymmetric transfer hydrogenation employing ruthenium-based catalysts.

Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of 2-Acylbenzo[b]thiophenes

Catalytic SystemCatalystReductantTypical Yield (%)Typical ee (%)AdvantagesDisadvantages
CBS Reduction (R)- or (S)-Me-CBSBH3·SMe2 or BH3·THFHigh>95Wide substrate scope, predictable stereochemistry, commercially available catalysts.Stoichiometric use of borane reagents.
Noyori Transfer Hydrogenation RuCl--INVALID-LINK--HCOOH/NEt3 or i-PrOHHigh>97High catalytic efficiency, uses milder hydrogen donors.Catalyst can be sensitive to air and moisture.

Note: The data presented are representative and can vary based on the specific substrate and reaction conditions.

Key Experimental Protocols

General Protocol for CBS-Catalyzed Asymmetric Reduction of 2-Acetylbenzo[b]thiophene

This protocol is a representative procedure for the enantioselective reduction of a 2-acylbenzo[b]thiophene using a Corey-Bakshi-Shibata (CBS) catalyst.[1][2]

Materials:

  • 2-Acetylbenzo[b]thiophene

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of 2-acetylbenzo[b]thiophene (1.0 mmol) in anhydrous THF (5 mL) is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1 M solution in toluene) is added dropwise.

  • Borane-dimethyl sulfide complex (0.6 mmol) is then added slowly over 10 minutes, ensuring the temperature does not exceed -15 °C.

  • The reaction mixture is stirred at -20 °C for 1-2 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol (2 mL) at -20 °C.

  • The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

  • The residue is partitioned between ethyl acetate (20 mL) and saturated aqueous NH4Cl (10 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral 2-(1-hydroxyethyl)benzo[b]thiophene.

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

General Protocol for Noyori-Type Asymmetric Transfer Hydrogenation of 2-Acylbenzo[b]thiophenes

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a 2-acylbenzo[b]thiophene using a Noyori-type catalyst.[3][4]

Materials:

  • 2-Acylbenzo[b]thiophene

  • [RuCl((S,S)-TsDPEN)(p-cymene)]

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, a 5:2 azeotropic mixture of formic acid and triethylamine is prepared.

  • The 2-acylbenzo[b]thiophene (1.0 mmol) and the chiral ruthenium catalyst [RuCl((S,S)-TsDPEN)(p-cymene)] (0.005-0.01 mmol) are dissolved in the anhydrous solvent (5 mL) under an inert atmosphere.

  • The formic acid/triethylamine mixture (1-2 mL) is added to the solution.

  • The reaction mixture is stirred at a specified temperature (e.g., 28-40 °C) for several hours until completion, as monitored by TLC.

  • The reaction is quenched by the addition of saturated aqueous NaHCO3.

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired chiral this compound derivative.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Chiral Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of this compound derivatives. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are particularly effective.

Table 2: Representative Chiral HPLC Method for 2-(1-Hydroxyethyl)benzo[b]thiophene

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Retention Times (R)-enantiomer: ~13.5 min, (S)-enantiomer: ~15.8 min

Note: Retention times are approximate and can vary between systems and specific batches of columns. Method optimization is often necessary for different derivatives.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship between the key synthetic methods.

G cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Analysis start 2-Acylbenzo[b]thiophene cbs CBS Reduction (e.g., (R)-Me-CBS, BH3.SMe2) start->cbs noyori Noyori Transfer Hydrogenation (e.g., RuCl[(S,S)-TsDPEN], HCOOH/NEt3) start->noyori workup Reaction Workup & Purification cbs->workup noyori->workup product Chiral this compound workup->product hplc Chiral HPLC Analysis product->hplc data Determine Enantiomeric Excess (ee) hplc->data

Caption: General workflow for the enantioselective synthesis and analysis.

G cluster_comparison Comparison of Synthetic Methods cluster_cbs CBS Reduction cluster_noyori Noyori Transfer Hydrogenation goal Target: Enantiopure this compound cluster_cbs cluster_cbs goal->cluster_cbs cluster_noyori cluster_noyori goal->cluster_noyori cbs_catalyst Chiral Oxazaborolidine Catalyst cbs_reductant Borane Reagent cbs_adv Advantages: - Broad Scope - Predictable Stereochemistry noyori_catalyst Chiral Ru-Diamine Catalyst noyori_reductant Hydrogen Donor (e.g., HCOOH) noyori_adv Advantages: - High Catalytic Efficiency - Milder Reductants

Caption: Logical comparison of primary synthetic routes.

References

Safety Operating Guide

Prudent Disposal of 2-(Hydroxymethyl)benzo[b]thiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Hydroxymethyl)benzo[b]thiophene is critical to ensure the safety of laboratory personnel and to minimize environmental impact. Due to its chemical structure, which includes a benzo[b]thiophene core, this compound should be handled as a hazardous substance.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

All handling of this compound and its waste should be performed in a well-ventilated chemical fume hood.

Hazard Profile Based on Analogous Compounds

Based on data from similar thiophene derivatives, this compound is anticipated to present the following hazards. One available source provides hazard codes for the compound itself, indicating it is an irritant[1].

Hazard CategoryPotential Hazard DescriptionGHS Classification (Inferred)
Acute Toxicity (Oral) Harmful if swallowed.[2][3]Warning
Skin Corrosion/Irritation Causes skin irritation.[2][4]Warning
Eye Damage/Irritation Causes serious eye irritation.[2][4]Warning
Respiratory Irritation May cause respiratory irritation.[2][4]Warning
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[3][5]Warning
Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Waste Segregation and Collection:

    • Solid Waste: Collect un-used or contaminated solid this compound, along with any contaminated items such as weigh boats, spatulas, and disposable labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in a designated hazardous waste bag.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste."

    • The full chemical name, "this compound," and the approximate quantity must be listed.

    • Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Storage:

    • Keep all waste containers tightly sealed when not in use.

    • Store the containers in a designated and secure satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from heat or ignition sources. Secondary containment is recommended to manage any potential leaks.

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for the collection and disposal of the waste.

    • Provide a complete and accurate description of the waste contents.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately evacuate the affected area and inform nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, ideally within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Cleanup: While wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Reporting: Report the spill to your EHS department in accordance with your institution's policies.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste (Solid, Liquid, PPE) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Types (Solid, Liquid, PPE) fume_hood->segregate spill Spill Occurs? fume_hood->spill container Use Designated, Compatible, Leak-Proof Containers segregate->container label_waste Label Container: 'Hazardous Waste' Chemical Name Hazards container->label_waste seal Keep Container Tightly Sealed label_waste->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end spill->segregate No spill_response Follow Spill Management Protocol: 1. Evacuate & Alert 2. Contain 3. Clean & Decontaminate 4. Collect Waste 5. Report to EHS spill->spill_response Yes spill_response->label_waste

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-(Hydroxymethyl)benzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 2-(Hydroxymethyl)benzo[b]thiophene, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should be worn at all times.[1]
Hand Protection Chemical-resistant glovesCompatible chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves before use and remove them correctly to avoid skin contact.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection RespiratorUse a government-approved respirator if working in a poorly ventilated area or if dust or aerosols are generated.[3]

Operational Plan for Safe Handling

A systematic approach is essential to minimize exposure risk when working with this compound.

Area Preparation and Handling Protocol

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Handling: Avoid direct contact with the substance. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke in the handling area.[1][2]

  • Hygiene: Wash hands thoroughly after handling the compound.[1][2]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to mitigate risks and protect the environment.

Spill Response

  • Evacuate: Immediately evacuate the area in case of a significant spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material.

  • Collection: Carefully collect the absorbed material and any contaminated surfaces into a designated, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

Disposal Protocol

All waste containing this compound should be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect contaminated materials (e.g., gloves, paper towels) in a labeled, sealed container.
Liquid Waste Collect solutions in a designated, labeled hazardous waste container. Do not mix with other waste streams.
Empty Containers Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste.

Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][4]

Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Handle Compound Handle Compound Don PPE->Handle Compound Doff PPE Doff PPE Handle Compound->Doff PPE Segregate Waste Segregate Waste Handle Compound->Segregate Waste Decontaminate Work Area Decontaminate Work Area Doff PPE->Decontaminate Work Area Package & Label Waste Package & Label Waste Segregate Waste->Package & Label Waste Dispose via EHS Dispose via EHS Package & Label Waste->Dispose via EHS

Caption: Procedural flow for safely managing this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.